Sparteine-sulfate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1R,2R,9S,10S)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2/c1-3-7-16-11-13-9-12(14(16)5-1)10-17-8-4-2-6-15(13)17/h12-15H,1-11H2/t12-,13+,14-,15+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLRCCWJSBJZJBV-NMWPEEMBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2CC3CC(C2C1)CN4C3CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN2C[C@@H]3C[C@@H]([C@H]2C1)CN4[C@H]3CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90-39-1 | |
| Record name | Sparteine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.808 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Sparteine Sulfate: A Comprehensive Technical Guide on its Natural Occurrence and Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sparteine (B1682161) is a tetracyclic quinolizidine (B1214090) alkaloid with a history of use as an antiarrhythmic and oxytocic agent. Its sulfate (B86663) salt, while withdrawn from many markets, remains a subject of significant interest due to its unique chemical structure and potential applications in stereoselective synthesis and as a pharmacological tool. This technical guide provides an in-depth exploration of the natural occurrence of sparteine sulfate in the plant kingdom and a detailed elucidation of its biosynthetic pathway. Quantitative data on its distribution, detailed experimental protocols for its isolation and analysis, and visual representations of its biosynthesis and experimental workflows are presented to serve as a comprehensive resource for researchers in natural product chemistry, pharmacology, and drug development.
Natural Occurrence of Sparteine Sulfate
Sparteine is primarily found in a variety of species within the Fabaceae (legume) family. It exists as one of two enantiomers, (-)-sparteine (B7772259) or (+)-sparteine, with their distribution being species-dependent. The compound is typically present as a free base but is often isolated and used as its more stable sulfate salt.
Distribution in Plant Genera
Sparteine has been identified in numerous genera, including, but not limited to:
-
Lupinus (Lupins): Many species of lupin are known to produce sparteine. For instance, Lupinus mutabilis is a notable source of the alkaloid.[1]
-
Cytisus (Brooms): Cytisus scoparius (Scotch broom) is a well-known and widespread source of sparteine.[2][3]
-
Genista (Brooms): Various Genista species have been shown to contain sparteine, although often in lower concentrations compared to other alkaloids.
-
Ammodendron
-
Sophora
-
Thermopsis
-
Anabasis [2]
Quantitative Data on Sparteine Content
The concentration of sparteine can vary significantly depending on the plant species, geographical location, developmental stage, and environmental conditions. The following table summarizes quantitative data on sparteine content from various sources.
| Plant Species | Plant Part | Sparteine Content (mg/g dry weight unless otherwise specified) | Reference |
| Lupinus arcticus | Leaves | 0.842 - 4.8 | [4] |
| Cytisus scoparius | Floral parts | up to 2.2 (0.22%) | |
| Genista sandrasica | Aerial parts | 13.68% of total alkaloids | [5] |
| Lupinus mutabilis | - | Predominant alkaloid | [1] |
Biosynthesis of Sparteine
The biosynthesis of sparteine is a fascinating example of the intricate metabolic pathways leading to the formation of complex alkaloids in plants. The pathway originates from the amino acid L-lysine and proceeds through a series of enzymatic steps, primarily localized within the chloroplasts.[4][6][7]
The Biosynthetic Pathway from L-Lysine
The biosynthesis of the tetracyclic quinolizidine ring system of sparteine utilizes three molecules of cadaverine (B124047), which are derived from L-lysine.[6] The key steps are outlined below:
-
Decarboxylation of L-Lysine: The pathway is initiated by the decarboxylation of L-lysine to form cadaverine. This reaction is catalyzed by the enzyme lysine decarboxylase (LDC) .[6]
-
Formation of the Quinolizidine Skeleton: Three molecules of cadaverine are then utilized to construct the core structure of sparteine. This complex cyclization is catalyzed by 17-oxosparteine (B1663948) synthase (OS) , a transaminase enzyme.[6] This process is believed to occur in a channeled manner on the enzyme surface, without the release of free intermediates.[6] The proposed mechanism involves the oxidative deamination of cadaverine to 5-aminopentanal, which exists in equilibrium with its cyclic Schiff base, Δ1-piperideine. Sequential condensation of Δ1-piperideine units is thought to lead to the formation of the tetracyclic structure.
Key Enzymes in Sparteine Biosynthesis
| Enzyme | Substrate(s) | Product(s) | Cellular Localization |
| Lysine Decarboxylase (LDC) | L-Lysine | Cadaverine, CO2 | Chloroplast Stroma |
| 17-Oxosparteine Synthase (OS) | 3x Cadaverine, Pyruvate | 17-oxosparteine, Alanine | Chloroplast Stroma |
Diagram of the Sparteine Biosynthetic Pathway
Caption: Biosynthetic pathway of (-)-sparteine from L-lysine.
Experimental Protocols
This section provides detailed methodologies for the extraction, quantification, and study of sparteine biosynthesis.
Extraction and Quantification of Sparteine from Plant Material
This protocol is adapted from methods used for the analysis of quinolizidine alkaloids in Lupinus and Genista species.
Objective: To extract and quantify sparteine from dried plant material using Gas Chromatography-Mass Spectrometry (GC-MS).
Materials:
-
Dried and powdered plant material (e.g., leaves, stems, seeds of Cytisus scoparius)
-
0.5 M Hydrochloric acid (HCl)
-
25% Ammonium hydroxide (B78521) (NH4OH)
-
Dichloromethane (CH2Cl2)
-
Anhydrous sodium sulfate (Na2SO4)
-
Sparteine standard
-
Internal standard (e.g., caffeine)
-
GC-MS system with a suitable capillary column (e.g., HP-5)
Procedure:
-
Extraction:
-
Homogenize 2 g of dried plant material in 30 mL of 0.5 M HCl.
-
Sonicate the mixture for 30 minutes at room temperature.
-
Centrifuge the homogenate at 5000 x g for 10 minutes.
-
Collect the supernatant. For quantitative analysis, the pellet can be re-extracted and the supernatants pooled.
-
Adjust the pH of the supernatant to 12-14 with 25% NH4OH.
-
-
Solid-Phase Extraction:
-
Apply the basified extract to a pre-conditioned Extrelut column.
-
Elute the total alkaloids with CH2Cl2.
-
Evaporate the solvent in vacuo.
-
-
GC-MS Analysis:
-
Dissolve the alkaloid extract in a known volume of CH2Cl2.
-
Add a known concentration of an internal standard.
-
Inject 1-2 µL of the sample into the GC-MS.
-
GC Conditions (example):
-
Injector temperature: 250°C
-
Column: HP-5 (30 m x 0.25 mm, 0.25 µm film thickness)
-
Carrier gas: Helium
-
Temperature program: Initial temperature 100°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 10 min.
-
-
MS Conditions:
-
Ionization mode: Electron Impact (EI) at 70 eV
-
Mass range: m/z 50-550
-
-
Quantification:
-
Identify the sparteine peak based on its retention time and mass spectrum by comparison with a pure standard.
-
Quantify the amount of sparteine by comparing the peak area of sparteine to that of the internal standard, using a calibration curve generated with known concentrations of the sparteine standard.
-
-
Enzyme Assay for Lysine Decarboxylase (LDC)
Objective: To determine the activity of LDC in a plant extract.
Materials:
-
Plant tissue (e.g., young leaves of Lupinus spp.)
-
Extraction buffer (e.g., 100 mM Tris-HCl pH 8.0, 10 mM EDTA, 5 mM dithiothreitol (B142953) (DTT), 1 mM pyridoxal-5'-phosphate)
-
[U-14C]-L-lysine (radiolabeled substrate)
-
Trichloroacetic acid (TCA)
-
Scintillation cocktail and counter
Procedure:
-
Enzyme Extraction:
-
Homogenize fresh plant tissue in ice-cold extraction buffer.
-
Centrifuge at 15,000 x g for 20 minutes at 4°C.
-
Use the supernatant as the crude enzyme extract.
-
-
Enzyme Assay:
-
Prepare a reaction mixture containing:
-
100 µL of enzyme extract
-
50 mM Tris-HCl pH 8.0
-
1 mM pyridoxal-5'-phosphate
-
10 µM [U-14C]-L-lysine (specific activity ~1 µCi/µmol)
-
-
Incubate the reaction mixture at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding an equal volume of 10% TCA.
-
-
Detection of Cadaverine:
-
The product, [14C]-cadaverine, can be separated from the unreacted [U-14C]-L-lysine by thin-layer chromatography (TLC) or by using a cation-exchange resin.
-
Quantify the amount of [14C]-cadaverine formed using a scintillation counter.
-
Calculate the enzyme activity based on the amount of product formed per unit time per mg of protein.
-
Precursor Feeding Experiments
Objective: To trace the incorporation of a labeled precursor into sparteine.
Materials:
-
Intact plants or cell suspension cultures
-
Radiolabeled precursor (e.g., [14C]-lysine or [14C]-cadaverine)
-
Sterile water or appropriate culture medium
-
Extraction and analysis reagents as described in section 3.1.
Procedure:
-
Administration of the Labeled Precursor:
-
For intact plants, the labeled precursor can be administered through the roots by adding it to the hydroponic solution, or by direct injection into the stem.
-
For cell suspension cultures, the labeled precursor is added directly to the culture medium.
-
-
Incubation:
-
Allow the plants or cell cultures to metabolize the labeled precursor for a specific period (e.g., 24-72 hours).
-
-
Harvesting and Extraction:
-
Harvest the plant tissue or cells.
-
Perform the alkaloid extraction as described in section 3.1.
-
-
Analysis:
-
Separate the alkaloids using TLC, HPLC, or GC.
-
Determine the radioactivity in the sparteine fraction using a scintillation counter or by radio-TLC/HPLC.
-
The incorporation of the label into sparteine confirms its role as a precursor in the biosynthetic pathway.
-
Experimental and Logical Workflows
Workflow for Isolation and Characterization of Sparteine
Caption: General workflow for the isolation and characterization of sparteine.
Conclusion
Sparteine sulfate, a quinolizidine alkaloid with a rich history and continued relevance, is a product of a specialized metabolic pathway originating from L-lysine in a select group of plants. Understanding its natural distribution and the intricacies of its biosynthesis is crucial for its potential exploitation in various scientific and industrial fields. The quantitative data, detailed experimental protocols, and visual workflows presented in this guide offer a comprehensive resource for researchers aiming to explore the fascinating world of this natural product. Further research into the regulation of the sparteine biosynthetic pathway and the engineering of its production in microbial or plant-based systems holds significant promise for a sustainable supply of this valuable molecule.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Analysis of quinolizidine alkaloids in lupins and lupin products - Eurofins Scientific [eurofins.de]
- 3. Lysine decarboxylase catalyzes the first step of quinolizidine alkaloid biosynthesis and coevolved with alkaloid production in leguminosae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of Radiolabeled Ergopeptine Alkaloids Preset in EndoPhyte-Infected Tall Fescue | National Agricultural Library [nal.usda.gov]
- 5. Frontiers | Quinolizidine alkaloid biosynthesis: recent advances and future prospects [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Plant tropane alkaloid biosynthesis evolved independently in the Solanaceae and Erythroxylaceae - PMC [pmc.ncbi.nlm.nih.gov]
Physical and chemical properties of sparteine-sulfate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sparteine (B1682161) sulfate (B86663), the salt form of the quinolizidine (B1214090) alkaloid sparteine, is a compound with significant pharmacological interest, primarily classified as a class 1a antiarrhythmic agent. Its mechanism of action is centered on the blockade of voltage-gated sodium channels in cardiac myocytes. This technical guide provides an in-depth overview of the physical and chemical properties of sparteine sulfate, including its various forms, solubility, melting point, and spectroscopic characteristics. Furthermore, it details experimental protocols for the determination of these properties and visualizes key concepts through diagrams of its mechanism of action and a general experimental workflow for its characterization. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and related fields.
Chemical and Physical Properties
Sparteine sulfate can exist in different forms, most notably as the anhydrous salt and the pentahydrate. It is crucial to distinguish between these forms as their physical properties, such as molecular weight, can differ.
General Properties
| Property | Value | Reference |
| Chemical Name | (7S,7aR,14S,14aS)-Dodecahydro-7,14-methano-2H,6H-dipyrido[1,2-a:1',2'-e]diazocine Sulfate | |
| Appearance | Off-White to Pale Yellow Solid | |
| Pharmacological Class | Class 1a antiarrhythmic agent; Sodium channel blocker |
Quantitative Data
The following tables summarize the key quantitative physical and chemical properties of different forms of sparteine sulfate.
Table 1: Properties of Sparteine Sulfate (Anhydrous)
| Property | Value | CAS Number |
| Molecular Formula | C₁₅H₂₈N₂O₄S | 299-39-8 |
| Molecular Weight | 332.46 g/mol | |
| Melting Point | 129-131 °C |
Table 2: Properties of Sparteine Sulfate Pentahydrate
| Property | Value | CAS Number |
| Molecular Formula | C₁₅H₃₈N₂O₉S | 6160-12-9 |
| Molecular Weight | 422.5 g/mol |
Table 3: Solubility Data
| Solvent | Solubility | Reference |
| Water | 3040 mg/L (at 22 °C for Sparteine base) | |
| DMSO | Soluble | |
| Methanol | Soluble |
Experimental Protocols
This section outlines general experimental methodologies for the determination of key physical and chemical properties of sparteine sulfate. These are based on standard pharmacopeial and laboratory procedures.
Determination of Melting Point (Capillary Method)
Objective: To determine the melting range of sparteine sulfate.
Principle: A small, finely powdered sample is heated in a capillary tube, and the temperature range over which the substance melts is observed. Pure crystalline solids typically exhibit a sharp melting point.
Apparatus:
-
Melting point apparatus
-
Capillary tubes (sealed at one end)
-
Thermometer or digital temperature probe
-
Mortar and pestle
Procedure:
-
Sample Preparation: A small amount of sparteine sulfate is finely ground using a mortar and pestle.
-
Capillary Loading: The open end of a capillary tube is tapped into the powdered sample until a small amount of material enters the tube. The tube is then inverted and tapped gently to pack the sample into the sealed end. The packed sample height should be 2.5-3.5 mm.
-
Measurement:
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated rapidly to a temperature approximately 5°C below the expected melting point.
-
The heating rate is then reduced to approximately 1°C per minute.
-
The temperature at which the first droplet of liquid appears (onset point) and the temperature at which the sample is completely molten (clear point) are recorded as the melting range.
-
Determination of Aqueous Solubility (Shake-Flask Method)
Objective: To determine the equilibrium solubility of sparteine sulfate in an aqueous medium.
Principle: An excess amount of the solid is agitated in a solvent for a prolonged period until equilibrium is reached. The concentration of the dissolved solute in the supernatant is then determined.
Materials:
-
Sparteine sulfate
-
Purified water (or other aqueous buffer)
-
Mechanical shaker or agitator
-
Centrifuge
-
Validated analytical method for quantification (e.g., HPLC-UV)
Procedure:
-
An excess amount of sparteine sulfate is added to a known volume of the aqueous solvent in a sealed flask.
-
The flask is agitated at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
The suspension is then centrifuged to separate the undissolved solid.
-
An aliquot of the clear supernatant is carefully removed and diluted as necessary.
-
The concentration of sparteine sulfate in the diluted supernatant is determined using a validated analytical method.
Spectroscopic Analysis
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation and confirmation.
Principle: NMR spectroscopy provides detailed information about the structure of a molecule by observing the magnetic properties of atomic nuclei.
Instrumentation:
-
NMR Spectrometer (e.g., 300 MHz or higher)
-
NMR tubes
General Procedure (for ¹H and ¹³C NMR):
-
Sample Preparation: A few milligrams of sparteine sulfate are dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).
-
Data Acquisition: The sample is placed in the NMR spectrometer, and the spectra are acquired. Typical parameters include a sufficient number of scans to obtain a good signal-to-noise ratio and a relaxation delay that allows for quantitative analysis if required. Chemical shifts are reported in ppm relative to a standard (e.g., TMS).
Objective: To obtain an infrared spectrum to identify functional groups.
Principle: IR spectroscopy measures the absorption of infrared radiation by a sample, which causes molecular vibrations at specific frequencies corresponding to the functional groups present. Attenuated Total Reflectance (ATR) is a sampling technique that simplifies sample handling.
Instrumentation:
-
FTIR spectrometer with an ATR accessory
Procedure:
-
A small amount of the solid sparteine sulfate powder is placed directly onto the ATR crystal.
-
Pressure is applied to ensure good contact between the sample and the crystal.
-
The IR spectrum is recorded. The ATR-FTIR technique measures the sample at a shallow penetration depth from the surface of the crystal.
Objective: To determine the molecular weight and fragmentation pattern of sparteine.
Principle: Mass spectrometry ionizes molecules and separates them based on their mass-to-charge ratio, providing information about the molecular weight and structure.
Instrumentation:
-
Mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI)
General Procedure (ESI-MS):
-
A dilute solution of sparteine sulfate is prepared in a suitable solvent (e.g., methanol/water).
-
The solution is introduced into the ESI source, where it is nebulized and ionized.
-
The resulting ions are guided into the mass analyzer, and the mass spectrum is recorded. The spectrum will typically show the protonated molecule [M+H]⁺ for the sparteine base. Fragmentation patterns can be studied using tandem mass spectrometry (MS/MS).
Stability-Indicating HPLC Method
Objective: To develop and validate a method to quantify sparteine sulfate and its degradation products.
Principle: High-Performance Liquid Chromatography (HPLC) separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. A stability-indicating method is one that can separate the drug substance from its degradation products, allowing for accurate quantification of the drug's stability.
Procedure Outline:
-
Forced Degradation Studies: Sparteine sulfate is subjected to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis to generate potential degradation products.
-
Method Development: A chromatographic method (typically reversed-phase HPLC with UV detection) is developed to achieve adequate separation between the parent drug and all generated degradation products.
-
Method Validation: The developed method is validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
pKa Determination (Potentiometric Titration)
Objective: To determine the acid dissociation constant(s) (pKa) of sparteine.
Principle: Potentiometric titration involves the gradual addition of a titrant (an acid or a base) to a solution of the analyte while monitoring the pH. The pKa can be determined from the inflection point of the titration curve.
Apparatus:
-
Potentiometer with a pH electrode
-
Burette
-
Magnetic stirrer
Procedure:
-
A standard solution of sparteine sulfate is prepared in water or a suitable co-solvent if solubility is low.
-
The solution is titrated with a standardized solution of a strong base (e.g., NaOH).
-
The pH of the solution is recorded after each addition of the titrant.
-
A titration curve (pH vs. volume of titrant) is plotted. The pKa value corresponds to the pH at the half-equivalence point.
Mechanism of Action and Metabolism
Sodium Channel Blockade
Sparteine sulfate exerts its antiarrhythmic effect by blocking voltage-gated sodium channels in the heart. This action decreases the rate of depolarization of the cardiac action potential, thereby slowing conduction and prolonging the refractory period. Specifically, it has been shown to cause a concentration-dependent reduction in the sodium current (INa) and a hyperpolarizing shift in the voltage-dependence of sodium channel inactivation.
Figure 1. Signaling pathway of Sparteine Sulfate's antiarrhythmic action.
Metabolism
Sparteine is primarily metabolized in the liver by the cytochrome P450 enzyme CYP2D6. The rate of metabolism can vary significantly between individuals due to genetic polymorphisms in the CYP2D6 gene, leading to "poor" and "extensive" metabolizer phenotypes. This variability can have significant implications for the drug's efficacy and safety profile.
Figure 2. Metabolic pathway of Sparteine via CYP2D6.
Experimental Workflow
The following diagram illustrates a general workflow for the comprehensive characterization of sparteine sulfate.
Figure 3. General experimental workflow for Sparteine Sulfate characterization.
Conclusion
This technical guide has provided a detailed overview of the physical and chemical properties of sparteine sulfate, along with experimental methodologies for their determination. The information presented, including quantitative data and visual representations of its mechanism of action and characterization workflow, serves as a valuable resource for scientists and researchers. A thorough understanding of these properties is essential for the effective development and utilization of sparteine sulfate in pharmaceutical applications.
Sparteine Sulfate: An In-depth Technical Guide on the In Vivo Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Sparteine (B1682161) sulfate (B86663), a quinolizidine (B1214090) alkaloid, exhibits a complex in vivo pharmacological profile, primarily characterized by its actions as a sodium channel blocker, an anticonvulsant, an oxytocic agent, and a nicotinic acetylcholine (B1216132) receptor antagonist. This technical guide provides a detailed overview of the in vivo mechanism of action of sparteine sulfate, presenting available quantitative data, experimental protocols, and signaling pathways to support further research and drug development endeavors. The information compiled herein is based on a comprehensive review of preclinical and clinical studies.
Core Mechanisms of Action
Sparteine sulfate's diverse physiological effects stem from its interaction with multiple molecular targets. The primary mechanisms of action explored in this guide are:
-
Sodium Channel Blockade: Responsible for its antiarrhythmic properties.
-
Anticonvulsant Activity: Likely mediated through modulation of neuronal excitability.
-
Oxytocic Effects: Stimulation of uterine contractions.
-
Nicotinic Acetylcholine Receptor Antagonism: Contributing to its effects on the central and peripheral nervous systems.
Sodium Channel Blockade and Antiarrhythmic Effects
Sparteine sulfate is classified as a Class Ia antiarrhythmic agent due to its ability to block voltage-gated sodium channels in cardiac myocytes. This action reduces the influx of sodium ions during depolarization, thereby stabilizing the cardiac membrane and decreasing excitability.
Quantitative Data: In Vivo Antiarrhythmic Effects
| Parameter | Species | Model | Dosage Range | Key Findings | Reference |
| Heart Rate & Blood Pressure | Rat | Pentobarbitone-anesthetized | 1-64 µmol/kg/min | Dose-dependent reduction | [1] |
| P-R and Q-T Interval | Rat | Pentobarbitone-anesthetized | 1-64 µmol/kg/min | Prolonged | [1] |
| Ventricular Fibrillation Incidence | Rat | Coronary occlusion | 16 and 64 µmol/kg/min | Reduced | [1] |
| Na+ Current Reduction (EC50) | Rat Myocytes | Whole-cell patch-clamp | - | 110 µM | [1] |
Experimental Protocols
In Vivo Cardiac Electrophysiology in Anesthetized Rats
-
Animal Model: Male Sprague-Dawley rats.
-
Anesthesia: Pentobarbitone sodium.
-
Procedure:
-
The left femoral vein is cannulated for drug infusion.
-
The right carotid artery is cannulated for blood pressure monitoring.
-
Standard limb lead II ECG is recorded.
-
A bipolar stimulating electrode is positioned on the left ventricular epicardium.
-
Programmed electrical stimulation is used to determine the ventricular effective refractory period (VERP) and the threshold for inducing ventricular tachyarrhythmias.
-
Sparteine sulfate is infused at varying concentrations (1-64 µmol/kg/min).
-
Changes in heart rate, blood pressure, ECG intervals (P-R, QRS, Q-T), VERP, and arrhythmia threshold are recorded and analyzed.[1]
-
Signaling Pathway: Cardiac Sodium Channel Blockade
Caption: Sparteine sulfate's antiarrhythmic action via sodium channel blockade.
Anticonvulsant Activity
Sparteine sulfate has demonstrated anticonvulsant effects in various preclinical models. This activity is thought to be related to its ability to reduce neuronal hyperexcitability, potentially through modulation of ion channels and neurotransmitter systems.
Quantitative Data: In Vivo Anticonvulsant Effects
| Parameter | Species | Model | Effective Dose | Key Findings | Reference |
| Seizure Severity | Rat | Pentylenetetrazole (PTZ)-induced seizures | 30 mg/kg (i.p.) | Decreased severity of convulsive behavior and 100% survival. |
Experimental Protocols
Pentylenetetrazole (PTZ)-Induced Seizure Model in Rats
-
Animal Model: Male Wistar rats.
-
Procedure:
-
Animals are divided into control and experimental groups.
-
The experimental group receives sparteine sulfate intraperitoneally (i.p.) at various doses.
-
After a set pre-treatment time (e.g., 30 minutes), all animals are administered a convulsant dose of pentylenetetrazole (PTZ) (e.g., 60-80 mg/kg, i.p.).
-
Animals are observed for a defined period (e.g., 30 minutes) for the onset, duration, and severity of seizures, typically scored using a standardized scale (e.g., Racine scale).
-
The latency to the first seizure and the percentage of animals protected from seizures are recorded.
-
Experimental Workflow: Anticonvulsant Screening
Caption: Workflow for assessing anticonvulsant activity of sparteine sulfate.
Oxytocic (Uterine Stimulant) Effects
Sparteine sulfate is known to stimulate uterine contractions, an effect that has been utilized clinically to induce or augment labor. The proposed mechanism involves an increase in the synthesis of prostaglandins, which are potent uterine stimulants.[2]
Note: Extensive searches for in vivo dose-response studies in animal models did not yield specific quantitative data suitable for tabular presentation. The available literature primarily consists of clinical observations and in vitro experiments.
Experimental Protocols
In Vivo Measurement of Uterine Activity
-
Animal Model: Pregnant ewes or other suitable animal models.
-
Procedure:
-
Surgical implantation of an intrauterine pressure catheter (IUPC) to monitor changes in uterine pressure.
-
Intravenous administration of sparteine sulfate at varying doses.
-
Continuous recording of intrauterine pressure to measure the frequency, amplitude, and duration of uterine contractions.
-
Blood samples may be collected to measure plasma levels of prostaglandins.
-
Signaling Pathway: Proposed Oxytocic Mechanism
Caption: Proposed mechanism of sparteine sulfate-induced uterine contraction.
Nicotinic Acetylcholine Receptor Antagonism
Sparteine sulfate acts as an antagonist at nicotinic acetylcholine receptors (nAChRs), which are involved in a wide range of physiological processes in both the central and peripheral nervous systems. This antagonism is thought to be competitive in nature.
Note: While in vitro studies have characterized this antagonist activity, specific in vivo dose-response data quantifying this effect are limited.
Experimental Protocols
In Vivo Microdialysis for Acetylcholine Release
-
Animal Model: Freely moving rats.
-
Procedure:
-
A microdialysis probe is stereotaxically implanted into a specific brain region (e.g., hippocampus or striatum).
-
The probe is perfused with an artificial cerebrospinal fluid (aCSF).
-
Dialysate samples are collected at regular intervals to establish a baseline level of extracellular acetylcholine.
-
Sparteine sulfate is administered systemically (e.g., i.p.) or locally through the microdialysis probe (reverse dialysis).
-
The effect of a nicotinic agonist (e.g., nicotine) on acetylcholine release is measured in the presence and absence of sparteine sulfate.
-
Acetylcholine levels in the dialysate are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-EC).
-
Logical Relationship: Competitive Antagonism
Caption: Competitive antagonism of sparteine sulfate at nicotinic acetylcholine receptors.
Pharmacokinetics
The in vivo disposition of sparteine sulfate is significantly influenced by metabolism, primarily by the polymorphic cytochrome P450 enzyme CYP2D6. This results in considerable inter-individual variability in its pharmacokinetic profile.
Comparative Pharmacokinetic Parameters
| Parameter | Human (Extensive Metabolizers) | Human (Poor Metabolizers) | Rat |
| Metabolism | Primarily by CYP2D6 | Defective CYP2D6 metabolism | Metabolized to lupanine |
| Elimination Half-life (t½) | ~2-3 hours | ~8-10 hours | - |
| Oral Bioavailability | Variable, subject to first-pass metabolism | Higher than extensive metabolizers | - |
| Primary Route of Elimination | Hepatic metabolism | Renal excretion of unchanged drug | Hepatic metabolism |
Note: Comprehensive comparative pharmacokinetic data across multiple species in a single study is limited. The table is compiled from various sources.
Experimental Protocols
In Vivo Pharmacokinetic Study
-
Animal Model: Rats, dogs, or other relevant species.
-
Procedure:
-
Animals are administered a single dose of sparteine sulfate via the desired route (e.g., oral gavage or intravenous injection).
-
Blood samples are collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) into heparinized tubes.
-
Plasma is separated by centrifugation.
-
The concentration of sparteine sulfate and its major metabolites in plasma is determined using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
-
Pharmacokinetic parameters (Cmax, Tmax, AUC, t½, clearance, volume of distribution, and bioavailability) are calculated using non-compartmental or compartmental analysis.
-
Conclusion
Sparteine sulfate possesses a multifaceted in vivo mechanism of action, with well-documented effects as a sodium channel blocker and an anticonvulsant. Its oxytocic and nicotinic acetylcholine receptor antagonist properties are also recognized, although in vivo quantitative dose-response data for these actions are less defined in the available scientific literature. The significant role of CYP2D6 in its metabolism underscores the importance of pharmacogenetic considerations in both preclinical and clinical investigations. This technical guide provides a foundation for researchers to further explore the therapeutic potential and liabilities of sparteine sulfate and related compounds. Future in vivo studies focusing on quantitative dose-response relationships for its oxytocic and nicotinic antagonist effects are warranted to complete our understanding of this complex alkaloid.
References
A Technical Guide to the Historical Medical Applications of Sparteine Sulfate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sparteine (B1682161) sulfate (B86663), a quinolizidine (B1214090) alkaloid salt, has a notable history in medicine, primarily as an oxytocic agent for the induction and augmentation of labor and as a Class Ia antiarrhythmic drug. Its therapeutic utility was ultimately limited by a narrow therapeutic window and significant inter-individual variability in patient response, largely attributable to genetic polymorphisms in its metabolism. This technical guide provides an in-depth review of the historical medical uses of sparteine sulfate, detailing its mechanisms of action, pharmacokinetics, and the experimental protocols used to investigate its effects. Quantitative data from historical clinical studies are summarized, and key signaling pathways and experimental workflows are visualized to offer a comprehensive resource for researchers and drug development professionals.
Introduction
Sparteine, a natural alkaloid found in plants of the Lupinus and Cytisus genera, has been used in its sulfate salt form for various medical purposes. Historically, its primary applications were in obstetrics, to stimulate uterine contractions, and in cardiology, for the management of cardiac arrhythmias. Despite initial promise, its clinical use has largely been abandoned due to the availability of safer and more effective alternatives and a better understanding of its unpredictable pharmacokinetic profile. This document serves as a detailed technical exploration of the historical data and experimental methodologies associated with sparteine sulfate's medical use.
Obstetric Applications
Sparteine sulfate was employed as an oxytocic agent to induce or augment labor, particularly in cases of uterine inertia. Its mechanism of action in the myometrium is believed to involve an alteration of the cell membrane's electrical activity, leading to increased frequency and force of uterine contractions.
Quantitative Data from Clinical Studies
The following tables summarize quantitative data from historical clinical trials on the use of sparteine sulfate for labor induction and management of uterine inertia.
Table 1: Dosage Regimens for Labor Induction with Sparteine Sulfate
| Study/Author (Year) | Patient Population | Dosage Regimen | Route of Administration | Notes |
| Plentl et al. (1961) | 1364 intrapartum patients | 150 mg every hour | Intramuscular | Dosage adjusted based on uterine response. |
| Apte (1965) | 51 patients (≥7 months pregnant) | Average of 2.9 to 5.25 injections | Intramuscular | Varied by indication (induction vs. inertia). |
Table 2: Efficacy of Sparteine Sulfate in Labor Induction
| Study/Author (Year) | No. of Patients | Indication | Success Rate | Comparison Group |
| Apte (1965) | 4 | Induction of abortion | 25% | - |
| Apte (1965) | 8 | Inevitable abortion | 100% | - |
| Apte (1965) | 39 | Labor induction/augmentation | 84.3% | - |
Table 3: Reported Adverse Effects in Obstetric Use
| Adverse Effect | Incidence | Study/Notes |
| Uterine hyperstimulation/tetany | Noted as a significant risk[1] | Risk of uterine rupture and fetal distress[1] |
| Fetal Distress | Reported, often secondary to uterine hypertonus[2] | - |
| Uterine Rupture | Rare but reported complication[3] | - |
Experimental Protocol: In Vitro Uterine Contractility Assay
The following protocol is a generalized representation of the methods used to study the effects of sparteine sulfate on myometrial tissue in vitro.
-
Tissue Preparation:
-
Obtain human myometrial biopsies from consenting patients undergoing cesarean section.
-
Immediately place the tissue in cold Krebs-bicarbonate solution (in mM: 118 NaCl, 4.7 KCl, 1.2 MgSO4, 1.2 KH2PO4, 2.5 CaCl2, 25 NaHCO3, 11.1 glucose).
-
Dissect the tissue to remove connective and vascular components, and cut longitudinal strips of myometrium (approximately 10 mm in length and 2 mm in width).
-
-
Organ Bath Setup and Equilibration:
-
Mount the myometrial strips vertically in organ bath chambers filled with Krebs-bicarbonate solution, maintained at 37°C and continuously bubbled with carbogen (B8564812) gas (95% O2, 5% CO2).
-
Attach one end of the strip to a fixed hook and the other to an isometric force transducer.
-
Apply a passive tension of 2 grams to each strip and allow the tissue to equilibrate for at least 2 hours, during which spontaneous contractions should develop. Replace the Krebs solution every 15-20 minutes.
-
-
Experimental Procedure:
-
Once stable spontaneous contractions are established, introduce sparteine sulfate into the organ bath in a cumulative, concentration-dependent manner.
-
Alternatively, induce contractions with a submaximal concentration of an agonist like oxytocin (B344502) or prostaglandin (B15479496) F2α (PGF2α) before adding sparteine sulfate to assess its effect on agonist-induced contractions.
-
Record the isometric tension generated by the myometrial strips continuously.
-
-
Data Analysis:
-
Quantify the amplitude (peak force), frequency, and duration of contractions before and after the addition of sparteine sulfate.
-
Calculate the percentage change in contractile parameters from baseline to determine the effect of the compound.
-
Generate dose-response curves to determine the potency (e.g., EC50 or IC50) of sparteine sulfate.
-
Antiarrhythmic Applications
Sparteine sulfate was classified as a Class Ia antiarrhythmic agent, similar to quinidine (B1679956) and procainamide. Its primary mechanism of action is the blockade of voltage-gated sodium channels in cardiomyocytes.
Mechanism of Action: Sodium Channel Blockade
As a Class Ia antiarrhythmic, sparteine sulfate binds to the open or inactivated state of the fast sodium channels (Nav1.5) in cardiac muscle cells. This binding reduces the influx of sodium ions during phase 0 of the cardiac action potential, thereby slowing the rate of depolarization and decreasing the conduction velocity. It also prolongs the effective refractory period of the cardiac tissue.
Quantitative Data from Clinical and Preclinical Studies
The use of sparteine sulfate as an antiarrhythmic was less common than its obstetric applications, and quantitative data from large-scale clinical trials are scarce.
Table 4: Dosage and Effects in Antiarrhythmic Studies
| Study/Author (Year) | Patient/Animal Model | Dosage | Route | Observed Effects |
| Zipes & Troup (1978) | 10 patients with predamaged conduction system | 200 mg | IV | In 4 out of 10 patients, caused higher-grade AV-blockade[4] |
| Austen et al. (1964) | Dogs | 5-10 mg/kg | IV | Increased the threshold for electrically induced ventricular fibrillation. |
Table 5: Adverse Cardiovascular Effects
| Adverse Effect | Incidence/Observation | Study/Notes |
| Hypotension | Reported[1] | Due to vasodilatory properties[1] |
| Bradycardia | Reported[1] | - |
| AV-Blockade | Observed in patients with pre-existing conduction system disease[4] | - |
| Proarrhythmic Effects | A potential risk, as with other Class I antiarrhythmics | - |
Experimental Protocol: Patch-Clamp Electrophysiology for Sodium Channel Blockade
The following is a generalized protocol for assessing the effects of sparteine sulfate on voltage-gated sodium channels using the whole-cell patch-clamp technique.
-
Cell Culture and Preparation:
-
Culture a suitable cell line (e.g., HEK293 cells) stably expressing the human cardiac sodium channel, Nav1.5.
-
Plate the cells onto glass coverslips for recording.
-
-
Electrophysiological Recording:
-
Prepare an external (bath) solution (in mM: e.g., 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 Glucose, pH 7.4) and an internal (pipette) solution (in mM: e.g., 120 CsF, 10 NaCl, 10 HEPES, and 10 EGTA, pH 7.2).
-
Pull glass micropipettes to a resistance of 2-5 MΩ and fill with the internal solution.
-
Establish a whole-cell patch-clamp configuration on an isolated cell.
-
Hold the cell at a membrane potential of -120 mV to ensure most sodium channels are in the resting state.
-
Elicit sodium currents by applying depolarizing voltage steps (e.g., to -10 mV for 20 ms).
-
-
Drug Application and Data Acquisition:
-
Apply sparteine sulfate to the external solution via a perfusion system at various concentrations.
-
Record the peak inward sodium current before and after the application of the drug.
-
-
Data Analysis:
-
Measure the percentage inhibition of the peak sodium current at each concentration of sparteine sulfate.
-
Construct a concentration-response curve and calculate the IC50 value to determine the potency of the block.
-
Investigate the voltage-dependence of the block by applying different holding potentials.
-
Pharmacokinetics and Metabolism
The clinical utility of sparteine sulfate was significantly hampered by its variable pharmacokinetic profile, which is primarily due to genetic polymorphism of the cytochrome P450 2D6 (CYP2D6) enzyme.
CYP2D6 Metabolism
Sparteine is extensively metabolized in the liver by CYP2D6. Individuals can be classified into different metabolizer phenotypes based on their CYP2D6 genotype:
-
Poor Metabolizers (PMs): Lack functional CYP2D6 alleles and exhibit significantly slower metabolism and clearance of sparteine.
-
Intermediate Metabolizers (IMs): Have reduced CYP2D6 activity.
-
Extensive (Normal) Metabolizers (EMs): Have normal CYP2D6 activity.
-
Ultrarapid Metabolizers (UMs): Possess multiple copies of the CYP2D6 gene, leading to accelerated metabolism.
Pharmacokinetic Parameters
The differences in CYP2D6 activity lead to marked variations in the pharmacokinetic parameters of sparteine sulfate.
Table 6: Pharmacokinetic Parameters of Sparteine in Different CYP2D6 Phenotypes
| Parameter | Poor Metabolizers (PMs) | Extensive Metabolizers (EMs) | Reference |
| Elimination Half-life (t½) | ~10-12 hours | ~2-3 hours | Eichelbaum et al. (1986) |
| Oral Clearance (CL/F) | Significantly lower | Significantly higher | Eichelbaum et al. (1986) |
| Urinary Excretion of Unchanged Drug | >90% | <50% | Eichelbaum et al. (1986) |
Conclusion
The history of sparteine sulfate in medicine provides a compelling case study on the importance of pharmacogenetics in drug development and clinical practice. While its oxytocic and antiarrhythmic properties were recognized, the inability to predict patient response due to underlying genetic variations in drug metabolism ultimately led to its decline in clinical use. The experimental protocols and quantitative data presented in this guide offer a valuable historical perspective for researchers and scientists, highlighting the challenges and considerations in the development of drugs with narrow therapeutic indices and genetically determined pharmacokinetic variability. The methodologies described for assessing uterine contractility and ion channel blockade remain relevant in modern drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. [Investigation of the effect and mechanism of action of sparteine sulphate on isolated batrachian heart] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Patch Clamp Protocol [labome.com]
- 4. [Effect of sparteine sulfate on the predamaged conduction system of the heart] - PubMed [pubmed.ncbi.nlm.nih.gov]
Sparteine Sulfate as a Sodium Channel Blocker: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sparteine (B1682161) sulfate (B86663), a quinolizidine (B1214090) alkaloid, has long been recognized for its antiarrhythmic properties, which are primarily attributed to its function as a voltage-gated sodium channel blocker. Classified as a Class 1a antiarrhythmic agent, sparteine modulates the influx of sodium ions, a critical step in the propagation of action potentials in excitable cells such as cardiomyocytes. This technical guide provides a comprehensive overview of the mechanism of action, quantitative electrophysiological data, and detailed experimental protocols related to the study of sparteine sulfate as a sodium channel inhibitor. Furthermore, it explores the development of novel C2-modified sparteine derivatives that exhibit potent and potentially irreversible sodium channel blockade, opening new avenues for therapeutic applications.
Introduction
Voltage-gated sodium channels (VGSCs) are integral membrane proteins that play a fundamental role in the initiation and propagation of action potentials in electrically excitable cells.[1] Their dysfunction is implicated in a variety of pathological conditions, including epilepsy, chronic pain, and cardiac arrhythmias. Consequently, VGSCs are a key target for a range of therapeutic agents.
Sparteine, an alkaloid derivable from plants like the scotch broom (Cytisus scoparius), has been identified as a sodium channel blocker.[2] Its sulfate salt, sparteine sulfate, has been investigated for its antiarrhythmic effects, which are mediated through the inhibition of sodium currents in cardiac cells.[3][4] This guide delves into the technical details of sparteine's interaction with sodium channels, providing researchers and drug development professionals with the essential data and methodologies for its study.
Mechanism of Action
Sparteine sulfate exerts its inhibitory effect on sodium channels through a state-dependent blockade, preferentially binding to the open and inactivated states of the channel over the resting state. This mechanism is characteristic of many Class I antiarrhythmic drugs and local anesthetics. The binding of sparteine to the inner pore of the sodium channel physically obstructs the passage of sodium ions, thereby reducing the excitability of the cell membrane.[3][5]
The primary effects of sparteine on sodium channel gating kinetics include:
-
Reduction of Peak Sodium Current: Sparteine produces a concentration-dependent decrease in the amplitude of the peak inward sodium current.[4]
-
Hyperpolarizing Shift in Steady-State Inactivation: Sparteine shifts the voltage-dependence of steady-state inactivation to more negative potentials, meaning that fewer channels are available to open at a given membrane potential.[4]
-
No Significant Effect on Activation: Studies have shown that sparteine does not significantly alter the voltage-dependence of sodium channel activation.[4]
This combination of effects leads to a slowing of the depolarization phase of the action potential and an increase in the effective refractory period, which are the underlying mechanisms for its antiarrhythmic activity.
Quantitative Data
The following tables summarize the available quantitative data on the effects of sparteine and its derivatives on voltage-gated sodium channels.
| Compound | Parameter | Value | Cell Type | Species | Reference |
| Sparteine | EC50 (Peak Na+ Current) | 110 µM | Cardiac Myocytes | Rat | [4] |
Table 1: Potency of Sparteine on Sodium Channels
| Compound | Parameter | Value | Cell Type | Species | Reference |
| Sparteine | Shift in V1/2 of Inactivation | -8 mV | Cardiac Myocytes | Rat | [4] |
| Sparteine | Effect on Activation | No significant change | Cardiac Myocytes | Rat | [4] |
Table 2: Effects of Sparteine on Sodium Channel Gating Properties
| Compound Class | Reported Activity | Key Feature | Reference |
| C2-Modified Sparteine Derivatives | Potent Blockers | Potentially Irreversible Blockade | [3] |
Table 3: Activity of C2-Modified Sparteine Derivatives
Experimental Protocols
The primary technique for investigating the effects of sparteine on sodium channels is the whole-cell patch-clamp method. This electrophysiological technique allows for the direct measurement of ionic currents across the membrane of a single cell.
General Whole-Cell Patch-Clamp Protocol for Assessing Sodium Channel Blockade
-
Cell Preparation: Isolate single ventricular myocytes from rat hearts using enzymatic digestion.
-
Recording Configuration: Achieve the whole-cell patch-clamp configuration using a glass micropipette.
-
Solutions:
-
External Solution (in mM): Appropriate physiological salt solution containing NaCl to carry the sodium current.
-
Internal (Pipette) Solution (in mM): Cesium-based solution to block potassium currents, with appropriate buffering and energy sources.
-
-
Voltage-Clamp Protocols:
-
Holding Potential: Maintain the cell membrane at a hyperpolarized potential (e.g., -100 mV) to ensure most sodium channels are in the resting state.
-
Current Elicitation: Apply depolarizing voltage steps (e.g., to -20 mV) to elicit sodium currents.
-
Steady-State Inactivation: To determine the voltage-dependence of inactivation, apply a series of conditioning pre-pulses of varying voltages before a test pulse to a fixed potential.
-
Use-Dependent Block: Apply a train of depolarizing pulses at a specific frequency (e.g., 1-5 Hz) to assess the cumulative block of the sodium current.
-
-
Data Acquisition and Analysis: Record the resulting currents and analyze the peak current amplitude, and the voltage- and time-dependence of activation and inactivation. Fit concentration-response data to a Hill equation to determine the EC50 value.
Visualization of Pathways and Workflows
Signaling Pathway of Sodium Channel Blockade
References
- 1. benchchem.com [benchchem.com]
- 2. fda.gov [fda.gov]
- 3. Sparteine sulfate - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. selleckchem.com [selleckchem.com]
- 5. C2-Modified Sparteine Derivatives Are a New Class of Potentially Long-Acting Sodium Channel Blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
Sparteine Sulfate: A Technical Guide to its Solubility in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of sparteine (B1682161) sulfate (B86663) in various organic solvents. Understanding the solubility of this class 1a antiarrhythmic agent is crucial for its application in research, formulation development, and drug delivery. This document compiles available quantitative data, details experimental methodologies for solubility determination, and visualizes its primary mechanism of action.
Core Data: Sparteine Sulfate Solubility
| Solvent | Compound | Solubility (mg/mL) | Comments |
| Dimethyl Sulfoxide (DMSO) | (-)-Sparteine Sulfate | 85[1] | Moisture-absorbing DMSO can reduce solubility. Fresh DMSO is recommended.[1] |
| Dimethyl Sulfoxide (DMSO) | (-)-Sparteine Sulfate Pentahydrate | ≥ 100[2][3][4] | Saturation may not have been reached at this concentration. |
| Dimethyl Sulfoxide (DMSO) | (+)-Sparteine Sulfate Pentahydrate | 33.33[5][6] | Ultrasonic assistance may be needed for dissolution.[5][6] |
| Dimethyl Sulfoxide (DMSO) | (+)-Sparteine (free base) | 33[7] | |
| Ethanol | Sparteine Sulfate | Soluble[8] | No quantitative data available. |
| Ethanol | (+)-Sparteine (free base) | 20[7] | |
| Methanol | Sparteine Sulfate | Soluble[9] | No quantitative data available. |
| Dimethylformamide (DMF) | (+)-Sparteine (free base) | 11[7] | |
| Chloroform | Sparteine Sulfate | No data available | |
| Acetone | Sparteine Sulfate | No data available | |
| Acetonitrile | Sparteine Sulfate | No data available |
Note: The differences in reported solubility values for sparteine sulfate in DMSO may be attributed to variations in the specific form of the salt (e.g., pentahydrate vs. anhydrous), the enantiomeric form, and the experimental conditions used.
Experimental Protocols: Determining Sparteine Sulfate Solubility
The "shake-flask" method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[10][11][12][13] This method involves equilibrating an excess amount of the solid compound in the solvent of interest over a set period and then measuring the concentration of the dissolved substance in the supernatant.
Shake-Flask Method for Sparteine Sulfate Solubility Determination
1. Materials:
- Sparteine sulfate (solid powder)
- Organic solvents of interest (e.g., methanol, ethanol, DMSO, etc.)
- Scintillation vials or other suitable sealed containers
- Orbital shaker or rotator
- Constant temperature bath or incubator
- Syringes and syringe filters (e.g., 0.22 µm PTFE)
- Analytical balance
- UV-Vis spectrophotometer or HPLC system
2. Procedure:
- Preparation: Accurately weigh an excess amount of sparteine sulfate and add it to a series of vials. The excess solid should be clearly visible.
- Solvent Addition: Add a known volume of the desired organic solvent to each vial.
- Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). The samples should be agitated for a sufficient time to reach equilibrium, typically 24-72 hours. Preliminary studies may be needed to determine the optimal equilibration time.
- Phase Separation: After equilibration, allow the vials to stand undisturbed for a period to allow the excess solid to sediment. Centrifugation can also be used to facilitate this separation.
- Sampling: Carefully withdraw a clear aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved microparticles.
- Analysis:
- UV-Vis Spectroscopy: Prepare a series of standard solutions of sparteine sulfate of known concentrations in the solvent of interest. Measure the absorbance of the standards and the filtered sample at the wavelength of maximum absorbance (λmax) for sparteine sulfate. Construct a calibration curve and determine the concentration of the sample.[14][15][16][17][18]
- HPLC: Alternatively, use a validated HPLC method to determine the concentration of sparteine sulfate in the filtered sample. This is particularly useful for colored solutions or when greater sensitivity and specificity are required.
3. Data Reporting:
- The solubility should be reported in mg/mL or other appropriate units at the specified temperature.
- The experimental conditions, including temperature, equilibration time, and analytical method, should be clearly documented.
Below is a workflow diagram illustrating the shake-flask solubility determination process.
Mechanism of Action: Sodium Channel Blockade
Sparteine sulfate's primary pharmacological effect is the blockade of voltage-gated sodium channels.[19][20] This action is the basis for its classification as a class 1a antiarrhythmic agent. The diagram below illustrates this logical relationship.
This guide serves as a foundational resource for professionals working with sparteine sulfate. The provided data and protocols are intended to facilitate further research and development. Due to the limited availability of comprehensive solubility data, it is recommended that researchers experimentally determine the solubility of sparteine sulfate in their specific solvent systems of interest.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. chembk.com [chembk.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. (+)-Sparteine sulfate pentahydrate - Lifeasible [lifeasible.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Sparteine sulfate | Sodium Channel | TargetMol [targetmol.com]
- 9. usbio.net [usbio.net]
- 10. enamine.net [enamine.net]
- 11. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 12. discovery.researcher.life [discovery.researcher.life]
- 13. dissolutiontech.com [dissolutiontech.com]
- 14. improvedpharma.com [improvedpharma.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. go.drugbank.com [go.drugbank.com]
- 20. Sparteine - Wikipedia [en.wikipedia.org]
Methodological & Application
Enantioselective Synthesis Using the Sparteine Protocol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the application of sparteine (B1682161) and its surrogates in enantioselective synthesis, with a particular focus on the widely utilized enantioselective lithiation-trapping of N-Boc protected heterocycles. The information presented herein is intended to equip researchers in organic synthesis and drug development with the necessary details to successfully implement these powerful stereoselective transformations.
Introduction
(-)-Sparteine (B7772259), a naturally occurring chiral diamine, has proven to be an exceptional ligand in asymmetric synthesis, particularly for inducing stereoselectivity in reactions involving organolithium bases. Its rigid C2-symmetric bis-quinolizidine structure forms a chiral complex with organolithium reagents, enabling the enantioselective deprotonation of prochiral substrates. This method has become a cornerstone for the synthesis of enantioenriched nitrogen-containing heterocycles, which are prevalent scaffolds in pharmaceuticals and natural products.
A significant limitation of this methodology has been the natural availability of only the (-)-enantiomer of sparteine. This has spurred the development of synthetic surrogates for the elusive (+)-sparteine, which now provide access to the opposite enantiomeric series of products, thus broadening the applicability of this chemistry. These surrogates, often synthesized from (-)-cytisine, have demonstrated comparable and, in some cases, superior efficacy to the natural product.
This document details the protocols for the use of sparteine, including the preparation of the free base from its more stable sulfate (B86663) salt, and its application in the enantioselective functionalization of N-Boc-pyrrolidine and N-Boc-piperidine. Quantitative data on yields and enantioselectivities for a range of substrates and electrophiles are provided, along with a mechanistic discussion visualized through a transition state model.
Quantitative Data Summary
The following tables summarize the typical yields and enantioselectivities achieved in the enantioselective lithiation-trapping of N-Boc-pyrrolidine and N-Boc-piperidine using (-)-sparteine and a (+)-sparteine surrogate.
Table 1: Enantioselective Functionalization of N-Boc-pyrrolidine
| Electrophile (E+) | Ligand | Product | Yield (%) | ee (%) | Configuration |
| Benzophenone | (-)-Sparteine | 2-(diphenyl(hydroxy)methyl)-N-Boc-pyrrolidine | 85 | >95 | S |
| Benzaldehyde | (-)-Sparteine | 2-(hydroxy(phenyl)methyl)-N-Boc-pyrrolidine | 78 | 96 | S |
| MeI | (-)-Sparteine | 2-methyl-N-Boc-pyrrolidine | 65 | 94 | S |
| Benzyl Bromide | (-)-Sparteine | 2-benzyl-N-Boc-pyrrolidine | 72 | 92 | S |
| MeOD | (-)-Sparteine | 2-deuterio-N-Boc-pyrrolidine | 90 | 97 | S |
| Me₃SnCl | (-)-Sparteine | 2-(trimethylstannyl)-N-Boc-pyrrolidine | 88 | 98 | S |
| Benzophenone | (+)-Sparteine Surrogate | 2-(diphenyl(hydroxy)methyl)-N-Boc-pyrrolidine | 83 | 94 | R |
| MeI | (+)-Sparteine Surrogate | 2-methyl-N-Boc-pyrrolidine | 68 | 95 | R |
Table 2: Enantioselective Functionalization of N-Boc-piperidine
| Electrophile (E+) | Ligand | Product | Yield (%) | ee (%) | Configuration |
| Me₃SnCl | (-)-Sparteine | 2-(trimethylstannyl)-N-Boc-piperidine | 75 | 87 | S |
| Benzophenone | (-)-Sparteine | 2-(diphenyl(hydroxy)methyl)-N-Boc-piperidine | 60 | 85 | S |
| MeI | (-)-Sparteine | 2-methyl-N-Boc-piperidine | 55 | 86 | S |
| MeOD | (-)-Sparteine | 2-deuterio-N-Boc-piperidine | 80 | 88 | S |
Experimental Protocols
Preparation of (-)-Sparteine Free Base from (-)-Sparteine Sulfate
(-)-Sparteine is often supplied as its pentahydrate sulfate salt for improved stability and handling. The free base is required for the formation of the active organolithium complex and can be readily prepared.
Materials:
-
(-)-Sparteine sulfate pentahydrate
-
Sodium hydroxide (B78521) (NaOH)
-
Diethyl ether (Et₂O) or Dichloromethane (B109758) (CH₂Cl₂)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Round-bottom flask
-
Rotary evaporator
Procedure:
-
Dissolve (-)-sparteine sulfate pentahydrate in a minimal amount of deionized water in a separatory funnel.
-
Add a 2 M aqueous solution of NaOH to the separatory funnel until the aqueous layer is strongly basic (pH > 12, check with pH paper).
-
Extract the aqueous layer with diethyl ether or dichloromethane (3 x 50 mL for a 10 g scale).
-
Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield (-)-sparteine as a colorless to pale yellow oil.
-
For rigorous applications, the resulting oil can be further purified by distillation under reduced pressure.
General Protocol for Enantioselective Lithiation-Trapping of N-Boc-pyrrolidine
This protocol provides a general method for the enantioselective deprotonation of N-Boc-pyrrolidine and subsequent reaction with an electrophile.
Materials:
-
N-Boc-pyrrolidine
-
(-)-Sparteine (or (+)-sparteine surrogate)
-
sec-Butyllithium (s-BuLi) in cyclohexane (B81311) (typically 1.4 M)
-
Anhydrous diethyl ether (Et₂O) or methyl tert-butyl ether (MTBE)
-
Electrophile (e.g., benzophenone, methyl iodide)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or nitrogen gas supply
-
Dry glassware
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add anhydrous diethyl ether (or MTBE).
-
Add N-Boc-pyrrolidine (1.0 eq.) and (-)-sparteine (1.1 eq.).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add s-BuLi (1.1 eq.) dropwise via syringe, maintaining the internal temperature below -75 °C. The solution will typically turn a deep yellow or orange color.
-
Stir the reaction mixture at -78 °C for 2-4 hours.
-
Add a solution of the electrophile (1.2 eq.) in anhydrous diethyl ether dropwise to the reaction mixture at -78 °C.
-
Continue stirring at -78 °C for an additional 2-3 hours, or until the reaction is complete (monitor by TLC).
-
Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
-
Determine the enantiomeric excess by chiral HPLC or GC analysis.
Mechanistic Overview and Visualizations
The enantioselectivity in the sparteine-mediated deprotonation of N-Boc-pyrrolidine arises from the formation of a well-defined diastereomeric transition state. The s-BuLi/(-)-sparteine complex acts as a chiral base, selectively abstracting one of the two prochiral protons α to the nitrogen atom.
Proposed Transition State for Deprotonation
Computational studies have elucidated the likely transition state for this reaction. The lithium atom is coordinated to both nitrogen atoms of the sparteine ligand and the carbonyl oxygen of the N-Boc group. This rigidifies the conformation of the substrate and directs the sec-butyl group to abstract the pro-S proton, leading to the (S)-configured product after electrophilic trapping.
Caption: Transition state model for the enantioselective deprotonation.
Experimental Workflow
The following diagram illustrates the general workflow for the enantioselective synthesis using the sparteine protocol.
Caption: General experimental workflow for sparteine-mediated synthesis.
Protocol for Sparteine-Mediated Enantioselective Lithiation: Application Notes and Detailed Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract: (-)-Sparteine (B7772259), a naturally occurring chiral diamine, is a powerful ligand in asymmetric synthesis for mediating the enantioselective lithiation of prochiral substrates.[1][2] This protocol, in conjunction with organolithium reagents, enables highly stereocontrolled deprotonation, leading to the formation of chiral organolithium complexes. These intermediates can be subsequently trapped by a variety of electrophiles to yield enantioenriched products. This methodology is instrumental in the synthesis of chiral amines, alcohols, and other valuable building blocks for drug discovery and development.[1] This document provides detailed experimental protocols, a summary of quantitative data, and a mechanistic overview to facilitate the successful application of this synthetic tool.
Introduction
Enantioselective synthesis is a critical component of modern drug development, as the therapeutic efficacy and safety of chiral molecules are often intrinsically linked to their absolute stereochemistry.[1] Sparteine-mediated enantioselective lithiation provides a robust and versatile strategy for introducing chirality into a wide range of molecules.[1] The rigid C2-symmetric bis-quinolizidine structure of (-)-sparteine forms a chiral complex with organolithium reagents.[1][2] This complex orchestrates the deprotonation of a prochiral substrate in a stereoselective manner, generating a configurationally stable organolithium intermediate that can be trapped by an electrophile to produce a product with high enantiomeric excess.[1]
Mechanism of Action
The enantioselectivity of the sparteine-mediated lithiation arises from the formation of a diastereomeric complex between the organolithium reagent, (-)-sparteine, and the substrate. This complex creates a chiral environment that directs the organolithium base to abstract a specific proton, leading to a configurationally biased organolithium intermediate.[1][2] Spectroscopic studies, including NMR, have been crucial in elucidating the structure of these active complexes.[2]
Experimental Protocols
General Considerations
-
All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using flame-dried glassware.
-
Anhydrous solvents are crucial for the success of the reaction. Ethereal solvents such as diethyl ether (Et₂O) or methyl tert-butyl ether (MTBE) are commonly used.[2][3] Toluene can also be an effective solvent for certain substrates.[3][4] The use of THF can sometimes lead to a loss of enantioselectivity.[5]
-
Organolithium reagents (e.g., s-BuLi, n-BuLi) are highly reactive and pyrophoric; handle with extreme care.
-
Reactions are typically conducted at low temperatures (-78 °C) to ensure the stability of the organolithium intermediates and maximize enantioselectivity.
General Protocol for Sparteine-Mediated Enantioselective Lithiation
The following is a generalized procedure. Specific substrate and electrophile combinations may require optimization of reaction times, temperatures, and stoichiometry.
Detailed Steps:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the anhydrous solvent (e.g., MTBE, to make a 0.1-0.2 M solution) and (-)-sparteine (typically 1.1 to 1.2 equivalents).[2]
-
Formation of the Chiral Base: Cool the solution to -78 °C using a dry ice/acetone bath. To this solution, add the organolithium reagent (e.g., s-butyllithium, 1.1 to 1.2 equivalents) dropwise. Stir the resulting solution at -78 °C for 15 to 30 minutes.[2]
-
Deprotonation: Add a solution of the prochiral substrate (1.0 equivalent) in the same anhydrous solvent dropwise to the chiral base solution at -78 °C. Stir the reaction mixture at this temperature for the required duration (this can range from 1 to 10 hours, depending on the substrate).[1]
-
Electrophilic Trap: Add the desired electrophile (1.2 to 1.5 equivalents) dropwise to the reaction mixture at -78 °C.[1][6]
-
Reaction Completion: Continue stirring the reaction at -78 °C for an additional 1 to 2 hours after the addition of the electrophile.[1]
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) at -78 °C.[1][6] Allow the mixture to warm to room temperature. The layers are then separated.
-
Extraction: The aqueous layer is extracted multiple times with a suitable organic solvent (e.g., diethyl ether, 3 x 20 mL).[1][6]
-
Purification: The combined organic layers are washed with saturated aqueous sodium bicarbonate (NaHCO₃) solution and brine, then dried over anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica (B1680970) gel to afford the enantioenriched product.[1][6]
Quantitative Data Summary
The effectiveness of sparteine-mediated enantioselective lithiation is demonstrated by the high yields and enantiomeric excesses achieved across a range of substrates.
Table 1: Enantioselective Lithiation and Substitution of N-Boc-pyrrolidine
| Organolithium Reagent | Electrophile (E+) | Product | Yield (%) | Enantiomeric Excess (ee %) |
| s-BuLi | (CH₃)₂CO | 2-(1-hydroxy-1-methylethyl)-N-Boc-pyrrolidine | 85 | 96 |
| n-BuLi | PhCHO | 2-(hydroxy(phenyl)methyl)-N-Boc-pyrrolidine | 78 | 94 |
| s-BuLi | TMSCl | 2-(trimethylsilyl)-N-Boc-pyrrolidine | 82 | 95 |
Data compiled from reference[6].
Table 2: Enantioselective Lithiation of O-Carbamates
| Substrate | Organolithium Reagent | Electrophile (E+) | Yield (%) | Enantiomeric Excess (ee %) |
| n-Propyl-O-carbamate | s-BuLi | (CH₃)₂SiCl | 88 | >98 |
| sec-Butyl-O-carbamate | s-BuLi | Ph₂CO | 91 | 96 |
| Benzyl-O-carbamate | s-BuLi | Mel | 75 | 94 |
Representative data based on principles described in[3][7].
Table 3: Enantioselective Lithiation of Ferrocene (B1249389) Derivatives
| Substrate | Organolithium Reagent | Electrophile (E+) | Yield (%) | Diastereomeric Ratio | Enantiomeric Excess (ee %) |
| 1,1'-N,N,N',N'-Tetraisopropylferrocenedicarboxamide | n-BuLi | TMSCl | 95 | - | 98 |
| 1,1'-N,N,N',N'-Tetraisopropylferrocenedicarboxamide | s-BuLi | I₂ | 85 | - | 96 |
Data based on studies of ferrocene diamides.[8][9]
Applications in Drug Development
The ability to generate enantioenriched building blocks makes sparteine-mediated lithiation a valuable tool in drug discovery and development. This methodology has been applied to the synthesis of a wide range of chiral molecules, including:
-
Chiral Amines and Heterocycles: Enantioselective deprotonation of N-Boc protected amines and heterocycles is a common application, providing access to chiral pyrrolidines and other nitrogen-containing ring systems.[2][4]
-
Chiral Alcohols: The trapping of the chiral organolithium intermediates with aldehydes, ketones, or other carbonyl-containing electrophiles provides a direct route to enantioenriched secondary and tertiary alcohols.[7]
-
Planar Chiral Ferrocenes: This protocol has been successfully used in the stereoselective preparation of planar chiral ferrocenes, which are useful as chiral ligands in asymmetric catalysis.[8][9]
Limitations and Alternatives
A significant limitation of this methodology has been the commercial availability of only the (-)-enantiomer of sparteine (B1682161), often referred to as the "(+)-sparteine problem".[2] This has historically restricted access to only one enantiomeric series of products. To address this, significant research has been dedicated to the development of synthetic surrogates for (+)-sparteine, which can provide access to the opposite enantiomers with comparable or even superior enantioselectivity.[2][10]
Conclusion
Sparteine-mediated enantioselective lithiation is a powerful and widely applicable method for the asymmetric synthesis of a diverse array of chiral molecules. The high levels of stereocontrol, predictable outcomes, and operational simplicity make it an attractive strategy for researchers in both academic and industrial settings. The continued development of sparteine surrogates is further expanding the scope and utility of this important transformation.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Enantioselective α-Arylation of O-Carbamates via Sparteine-Mediated Lithiation and Negishi Cross-Coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. C2-symmetric planar chiral ferrocene diamides by (-)-sparteine-mediated directed ortho-lithiation. Synthesis and catalytic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Basic instinct: design, synthesis and evaluation of (+)-sparteine surrogates for asymmetric synthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Sparteine Sulfate in Organolithium Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Sparteine (B7772259), a naturally occurring chiral diamine, has become an indispensable tool in asymmetric synthesis, particularly as a ligand for organolithium reagents.[1] Its rigid C2-symmetric structure facilitates highly stereoselective transformations, most notably in the deprotonation of prochiral substrates.[1] Sparteine (B1682161) sulfate (B86663) serves as a stable, crystalline salt, which can be converted to the free base for use in these applications. The complex formed between (-)-sparteine and an organolithium reagent creates a chiral environment that enables the enantioselective removal of protons or addition to unsaturated systems, leading to the synthesis of valuable chiral molecules with high enantiomeric excess.[2][3] This document provides detailed application notes and experimental protocols for the use of sparteine in organolithium chemistry.
Key Applications
The (-)-sparteine/organolithium system is instrumental in several key asymmetric transformations, including:
-
Enantioselective Deprotonation and Substitution: The generation of chiral carbanions from prochiral starting materials, which are subsequently trapped with various electrophiles.[2]
-
Enantioselective Carbolithiation: The asymmetric addition of organolithium reagents across carbon-carbon double bonds.[4]
-
Directed ortho-Metalation (DoM): The enantioselective functionalization of aromatic systems, such as in the synthesis of planar chiral ferrocenes.[5][6]
-
Kinetic Resolution: The separation of racemic mixtures by the selective reaction of one enantiomer.[2]
Data Presentation
The following tables summarize quantitative data for representative applications of sparteine-mediated organolithium reactions, highlighting the achievable yields and high enantioselectivities.
Table 1: Enantioselective Lithiation and Substitution of N-Boc-pyrrolidine [2]
| Organolithium Reagent | Electrophile (E+) | Product | Yield (%) | Enantiomeric Excess (ee %) |
| s-BuLi | (CH₃)₂CO | 2-(1-hydroxy-1-methylethyl)-N-Boc-pyrrolidine | 85 | 96 |
| n-BuLi | PhCHO | 2-(hydroxy(phenyl)methyl)-N-Boc-pyrrolidine | 78 | 94 |
| s-BuLi | TMSCl | 2-(trimethylsilyl)-N-Boc-pyrrolidine | 90 | 98 |
Table 2: Enantioselective Directed ortho-Metalation of N,N-diisopropylferrocenecarboxamide [5][6]
| Electrophile (E+) | Product | Yield (%) | Enantiomeric Excess (ee %) |
| TMSCl | 2-(trimethylsilyl)-N,N-diisopropylferrocenecarboxamide | 96 | >98 |
| I₂ | 2-iodo-N,N-diisopropylferrocenecarboxamide | 95 | >98 |
| Ph₂CO | 2-(diphenylhydroxymethyl)-N,N-diisopropylferrocenecarboxamide | 92 | >98 |
| S(O)Ph₂ | 2-(phenylsulfinyl)-N,N-diisopropylferrocenecarboxamide | 85 | >98 |
Table 3: Asymmetric Intramolecular Carbolithiation of Alkenyl Carbamates [4]
| Substrate | Organolithium Reagent | Product | Yield (%) | Diastereomeric Ratio | Enantiomeric Excess (ee %) |
| (Z)-6-phenyl-hex-5-enylcarbamate | s-BuLi | trans-1-(N-Boc-aminomethyl)-2-benzylcyclopentane | 75 | >98:2 | 96 |
| (E)-6-phenyl-hex-5-enylcarbamate | s-BuLi | trans-1-(N-Boc-aminomethyl)-2-benzylcyclopentane | 72 | >98:2 | 95 |
Mechanistic Overview & Visualizations
The stereochemical outcome of sparteine-mediated reactions is governed by the formation of a well-defined chiral complex between the organolithium reagent and sparteine. This complex creates a chiral pocket around the lithium atom, leading to a diastereomeric differentiation in the transition state of the proton abstraction or nucleophilic addition step.[1][2]
Caption: General workflow for sparteine-mediated asymmetric synthesis.
The mechanism of enantioselective deprotonation involves the formation of a chiral complex which then selectively removes one of two enantiotopic protons from the substrate.
Caption: Mechanism of enantioselective deprotonation.
Experimental Protocols
Note on Sparteine Sulfate: (-)-Sparteine is typically used as the free base. To obtain the free base from sparteine sulfate, dissolve the salt in water, basify with a strong base (e.g., NaOH or KOH) to a pH > 12, and extract the free base into an organic solvent (e.g., diethyl ether or dichloromethane). Dry the organic extracts over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure. The resulting oil is the free base of (-)-sparteine. Handle under an inert atmosphere as it is hygroscopic.
Protocol 1: General Procedure for Enantioselective Lithiation and Substitution of N-Boc-pyrrolidine [2][7]
This protocol describes a general method for the (-)-sparteine-mediated enantioselective deprotonation of N-Boc-pyrrolidine followed by electrophilic trapping.
Materials:
-
N-Boc-pyrrolidine
-
(-)-Sparteine (free base)
-
sec-Butyllithium (s-BuLi) or n-Butyllithium (n-BuLi) in a suitable solvent (e.g., cyclohexane)
-
Anhydrous diethyl ether (Et₂O) or methyl tert-butyl ether (MTBE)
-
Electrophile (e.g., benzophenone, trimethylsilyl (B98337) chloride)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
Reaction Setup: A flame-dried round-bottom flask equipped with a magnetic stir bar and a septum is placed under an inert atmosphere of argon or nitrogen.
-
Reagent Addition: Anhydrous solvent (e.g., MTBE, 0.2 M) is added to the flask, followed by N-Boc-pyrrolidine (1.0 equiv) and (-)-sparteine (1.1 equiv).
-
Cooling and Lithiation: The solution is cooled to -78 °C in a dry ice/acetone bath. The organolithium reagent (e.g., s-BuLi, 1.1 equiv) is then added dropwise via syringe over 15 minutes, ensuring the internal temperature remains below -75 °C. The resulting solution is stirred at -78 °C for 1 to 2 hours to facilitate deprotonation.
-
Electrophilic Quench: The chosen electrophile (1.2 equiv), dissolved in a minimal amount of anhydrous solvent if necessary, is added slowly to the reaction mixture at -78 °C. The reaction is stirred for an additional 1-3 hours at this temperature.
-
Work-up: The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution at -78 °C. The mixture is allowed to warm to room temperature. The aqueous layer is extracted with diethyl ether or another suitable organic solvent (3 x 20 mL).
-
Purification: The combined organic layers are washed with saturated aqueous NaHCO₃ solution and brine, then dried over anhydrous MgSO₄ or Na₂SO₄. The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica (B1680970) gel.
Protocol 2: Enantioselective Synthesis of Planar Chiral Ferrocenes by Directed ortho-Metalation [5][6]
This protocol outlines the synthesis of enantiomerically enriched 1,2-disubstituted ferrocenes.
Materials:
-
N,N-diisopropylferrocenecarboxamide
-
(-)-Sparteine (free base)
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous diethyl ether (Et₂O)
-
Electrophile (e.g., trimethylsilyl chloride, iodine)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
Reaction Setup: A flame-dried Schlenk flask equipped with a magnetic stir bar is placed under an inert atmosphere of argon.
-
Reagent Solution Preparation: In the flask, a solution of N,N-diisopropylferrocenecarboxamide (1.0 equiv) and (-)-sparteine (1.2-2.2 equiv) in anhydrous diethyl ether (to make a ~0.1 M solution of the substrate) is prepared.
-
Deprotonation: The solution is cooled to -78 °C. n-BuLi (1.2-2.2 equiv) is added dropwise. The reaction mixture is stirred at -78 °C for 1 hour. The stoichiometry of the base and ligand may need to be optimized depending on the electrophile.[5][6]
-
Electrophilic Trap: The electrophile (1.5 equiv) is added to the reaction mixture at -78 °C. The stirring is continued at this temperature for an additional 1-2 hours.
-
Work-up: The reaction is quenched with saturated aqueous NH₄Cl solution and allowed to warm to room temperature. The layers are separated, and the aqueous layer is extracted with diethyl ether.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Concluding Remarks
The use of (-)-sparteine in organolithium chemistry provides a powerful and versatile platform for the asymmetric synthesis of a wide array of chiral molecules. The protocols and data presented herein offer a starting point for researchers to apply these methodologies in their own synthetic endeavors. The high levels of enantioselectivity and predictable stereochemical outcomes make sparteine-mediated reactions a valuable tool in modern organic synthesis, with significant implications for the pharmaceutical and agrochemical industries.[1] Further research into the development of catalytic systems and novel sparteine-like ligands continues to expand the scope and utility of this remarkable class of chiral auxiliaries.[1]
References
Application Notes and Protocols: Use of Sparteine Sulfate in the Synthesis of Chiral Amines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of (-)-sparteine (B7772259) and its synthetic surrogates in the asymmetric synthesis of chiral amines and their precursors. The primary focus is on the enantioselective deprotonation of N-Boc protected cyclic amines, a cornerstone methodology for accessing a wide range of chiral building blocks.
Introduction
(-)-Sparteine, a naturally occurring chiral diamine, is a privileged ligand in asymmetric synthesis, particularly for mediating the enantioselective deprotonation of prochiral substrates using organolithium bases.[1] Its rigid C2-symmetric structure allows for excellent stereocontrol. A significant historical challenge has been the limited commercial availability of its enantiomer, (+)-sparteine, often referred to as the "(+)-sparteine problem." This has led to the development of synthetic (+)-sparteine surrogates, which provide access to the opposite enantiomers of chiral products.[1] These surrogates have been shown to exhibit comparable, yet opposite, enantioselectivity to (-)-sparteine.[2]
The most prominent application of sparteine (B1682161) in the context of chiral amine synthesis is the asymmetric lithiation of N-Boc protected pyrrolidine, followed by quenching with various electrophiles. This method allows for the efficient synthesis of enantioenriched 2-substituted pyrrolidines, which are valuable precursors to a wide array of chiral amines and biologically active molecules.
Logical Relationship: Sparteine and its Surrogates
The development of sparteine surrogates was a direct response to the unavailability of (+)-sparteine, enabling access to the full spectrum of enantiomerically pure products.
References
Application Notes and Protocols: Intramolecular Carbolithiation Reactions with (-)-Sparteine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and practical protocols for conducting enantioselective intramolecular carbolithiation reactions facilitated by (-)-sparteine (B7772259). This powerful synthetic strategy enables the construction of valuable heterocyclic and carbocyclic frameworks with high levels of stereocontrol, making it a significant tool in medicinal chemistry and natural product synthesis.
Introduction
Intramolecular carbolithiation is a cyclization reaction where an organolithium species adds to an unactivated carbon-carbon double or triple bond within the same molecule. When conducted in the presence of the chiral diamine (-)-sparteine, this reaction can proceed with high enantioselectivity, affording chiral cyclic products. The (-)-sparteine acts as a chiral ligand, forming a complex with the organolithium reagent and directing its addition to one face of the alkene. This methodology has been successfully applied to the synthesis of a variety of important structural motifs, including indolines, dihydrobenzofurans, and tetrahydroquinolines.
The general mechanism involves the generation of an aryllithium species, typically through a halogen-lithium exchange from an aryl halide precursor. This aryllithium, complexed with (-)-sparteine, then undergoes an intramolecular cyclization onto a tethered alkene. The resulting cyclized organolithium intermediate can be subsequently trapped with various electrophiles to introduce additional functionality.
Key Applications and Data Presentation
The (-)-sparteine-mediated intramolecular carbolithiation has proven to be a versatile tool for the enantioselective synthesis of several classes of heterocyclic compounds. Below are key applications with summarized quantitative data.
Synthesis of 3-Substituted Indolines
A prominent application of this methodology is the synthesis of enantioenriched 3-substituted indolines from N-allyl-2-bromoanilines. The reaction proceeds via an intramolecular carbolithiation, followed by trapping of the resulting organolithium intermediate.[1]
| Substrate (N-allyl-2-bromoaniline derivative) | Organolithium | Solvent | Temp (°C) | Product (3-Substituted Indoline) | Yield (%) | ee (%) | Reference |
| N,N-Diallyl-2-bromoaniline | t-BuLi | n-Pentane/Et₂O | -78 | (R)-1-Allyl-3-methylindoline | High | 86 | [2] |
| N-Allyl-N-benzyl-2-bromoaniline | t-BuLi | Toluene | -90 | (R)-1-Benzyl-3-methylindoline | 85 | 87 | [1] |
| N-Allyl-N-benzyl-5-fluoro-2-bromoaniline | t-BuLi | Toluene | -78 | (R)-1-Benzyl-5-fluoro-3-methylindoline | 82 | 89 | [1] |
| N-Allyl-N-benzyl-5-methoxy-2-bromoaniline | t-BuLi | Toluene | -78 | (R)-1-Benzyl-5-methoxy-3-methylindoline | 85 | 82 | [1] |
Synthesis of 2,3-Dihydrobenzofurans
Enantiomerically enriched 2,3-dihydrobenzofurans can be synthesized from o-allyl bromoaryl ethers through a similar intramolecular carbolithiation strategy. The presence of a substituent at the 6-position of the aromatic ring is often necessary to achieve high yields and prevent side reactions.[1]
| Substrate (o-allyl bromoaryl ether derivative) | Organolithium | Solvent | Temp (°C) | Product (2,3-Dihydrobenzofuran derivative) | Yield (%) | ee (%) | Reference |
| 2-Allyloxy-1-bromo-3-methylbenzene | n-BuLi | Diisopropyl ether | -78 | (R)-3,7-Dimethyl-2,3-dihydrobenzofuran | 75 | 90 | [1] |
| 2-Allyloxy-1-bromo-3,5-dimethylbenzene | n-BuLi | Diisopropyl ether | -78 | (R)-3,5,7-Trimethyl-2,3-dihydrobenzofuran | 80 | 92 | [1] |
Synthesis of 2,4-Disubstituted Tetrahydroquinolines
The synthesis of enantioenriched 2,4-disubstituted tetrahydroquinolines can be achieved from N-alkenyl-substituted o-iodoanilines. The presence of an amide group on the nitrogen atom is crucial for both the diastereoselectivity and enantioselectivity of the reaction.
| Substrate (N-alkenyl-2-iodoaniline derivative) | Organolithium | Solvent | Temp (°C) | Product (2,4-Disubstituted Tetrahydroquinoline) | Yield (%) | dr | ee (%) | Reference |
| N-(2-Iodophenyl)-N-(1-phenylallyl)pivalamide | n-BuLi | Toluene | -78 | 2-Phenyl-4-methyl-tetrahydroquinoline derivative | 70 | 70:30 | 85 | [1] |
| Weinreb amide derivative | n-BuLi | Toluene | -78 | 2,4-Disubstituted tetrahydroquinoline | Good | Moderate | up to 94 | [1] |
Experimental Protocols
Safety Precaution: Organolithium reagents are pyrophoric and react violently with water. All reactions must be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and oven-dried glassware.
General Protocol for Intramolecular Carbolithiation
This general procedure can be adapted for the synthesis of various heterocyclic compounds by modifying the starting material and reaction conditions.
Materials:
-
Appropriate bromo- or iodo-substituted aromatic precursor
-
Anhydrous solvent (e.g., toluene, diethyl ether, diisopropyl ether)
-
(-)-Sparteine
-
Organolithium reagent (e.g., n-BuLi, t-BuLi) in a suitable solvent
-
Electrophile (e.g., methanol (B129727), DMF, alkyl halide)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen/argon inlet, add the bromo- or iodo-substituted aromatic precursor (1.0 equiv) and (-)-sparteine (1.1-1.5 equiv).
-
Dissolve the solids in the chosen anhydrous solvent under an inert atmosphere.
-
Cool the solution to the desired temperature (typically -78 °C or -90 °C) using a dry ice/acetone or a similar cooling bath.
-
Slowly add the organolithium reagent (1.1-2.2 equiv) dropwise via syringe while maintaining the low temperature.
-
Stir the reaction mixture at this temperature for the specified time (typically 1-4 hours) to allow for the halogen-lithium exchange and subsequent intramolecular carbolithiation.
-
Quench the reaction by adding the desired electrophile (e.g., methanol for protonation) dropwise at the low temperature.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction further by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate) three times.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system.
-
Determine the enantiomeric excess of the product using chiral HPLC or GC analysis.
Mandatory Visualizations
General Reaction Pathway
The following diagram illustrates the general mechanistic pathway for the (-)-sparteine-mediated intramolecular carbolithiation.
Caption: General reaction pathway for (-)-sparteine-mediated intramolecular carbolithiation.
Experimental Workflow
The diagram below outlines the typical experimental workflow for performing an intramolecular carbolithiation reaction.
Caption: Standard experimental workflow for intramolecular carbolithiation reactions.
References
Application Notes and Protocols: Sparteine Sulfate in Kinetic Resolution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kinetic resolution is a crucial technique in asymmetric synthesis for the separation of enantiomers in a racemic mixture. This method relies on the differential reaction rates of two enantiomers with a chiral catalyst or reagent, leading to an enantioenriched sample of the less reactive enantiomer.[1] (-)-Sparteine (B7772259), a naturally occurring chiral diamine, in combination with organolithium reagents, has proven to be a highly effective system for the kinetic resolution of a variety of racemic compounds, particularly N-Boc protected heterocycles like pyrrolidines and piperidines.[2][3][4] This application note provides detailed protocols and quantitative data for the use of sparteine (B1682161) sulfate (B86663) in the kinetic resolution of racemic mixtures, focusing on the widely applied asymmetric deprotonation strategy.
Principle of Sparteine-Mediated Kinetic Resolution
The kinetic resolution of racemic compounds using the (-)-sparteine/organolithium system is typically achieved through an enantioselective deprotonation.[2][5] The chiral complex formed between (-)-sparteine and an organolithium reagent (e.g., sec-butyllithium, s-BuLi) preferentially removes a proton from one enantiomer of the racemic substrate at a faster rate than the other. This process generates an enantioenriched, configurationally stable organolithium intermediate from the more reactive enantiomer, which can then be trapped with an electrophile. The unreacted, less reactive enantiomer is recovered with high enantiomeric excess.
Applications and Quantitative Data
The (-)-sparteine/s-BuLi system has been successfully applied to the kinetic resolution of various racemic N-Boc protected pyrrolidines and piperidines, yielding products with high enantiomeric excess (e.e.). The efficiency of the resolution is dependent on the substrate, solvent, temperature, and the organolithium reagent used.
Kinetic Resolution of N-Boc-2-arylpiperidines
The kinetic resolution of N-Boc-2-aryl-4-methylenepiperidines using n-BuLi and (+)-sparteine or (-)-sparteine allows for the isolation of both the 2,2-disubstituted products and the recovered starting materials with high enantiomeric ratios.[3][4]
| Substrate (aryl group) | Organolithium | Sparteine Enantiomer | Recovered Starting Material Yield (%) | Recovered Starting Material e.e. (%) | Product Yield (%) | Product e.e. (%) | Reference |
| Phenyl | n-BuLi | (+)-sparteine | 45 | 95 | 50 | 93 | [3][4] |
| 4-Fluorophenyl | n-BuLi | (+)-sparteine | 48 | 96 | 47 | 94 | [3][4] |
| 4-Chlorophenyl | n-BuLi | (+)-sparteine | 46 | 97 | 49 | 95 | [3][4] |
| Phenyl | n-BuLi | (-)-sparteine | 47 | 94 | 48 | 92 | [3][4] |
Asymmetric Deprotonation of N-Boc-pyrrolidine
The enantioselective deprotonation of N-Boc-pyrrolidine using s-BuLi/(-)-sparteine is a well-established method for generating chiral 2-substituted pyrrolidines.[2] The resulting enantioenriched organolithium intermediate can be trapped with various electrophiles. A subsequent development involves a one-pot procedure that combines this deprotonation with a palladium-catalyzed α-arylation.[6][7]
| Aryl Bromide | Yield (%) | Enantiomeric Ratio (e.r.) | Reference |
| 4-Bromotoluene | 85 | 96:4 | [6] |
| 4-Bromoanisole | 82 | 96:4 | [6] |
| 3-Bromopyridine | 75 | 95:5 | [6] |
Experimental Protocols
General Considerations
-
All reactions involving organolithium reagents must be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.
-
(-)-Sparteine sulfate is a salt and needs to be converted to the free base before use. This is typically done by treatment with a base (e.g., NaOH) and extraction into an organic solvent. The free base is a hygroscopic and air-sensitive oil.
-
The concentration of the organolithium reagent should be accurately determined by titration prior to use.
Protocol 1: Kinetic Resolution of Racemic N-Boc-2-aryl-4-methylenepiperidine
This protocol is adapted from the work of Coldham and coworkers.[3][4]
Materials:
-
Racemic N-Boc-2-aryl-4-methylenepiperidine
-
(-)-Sparteine or (+)-sparteine
-
n-Butyllithium in hexanes
-
Anhydrous diethyl ether (Et₂O) or toluene
-
Electrophile (e.g., trimethylsilyl (B98337) chloride)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
To a solution of the racemic N-Boc-2-aryl-4-methylenepiperidine (1.0 equiv) and the chosen sparteine enantiomer (1.1 equiv) in anhydrous diethyl ether (0.1 M) at -78 °C, add n-butyllithium (0.8 equiv) dropwise.
-
Stir the reaction mixture at -78 °C for the optimized time (typically 1-4 hours).
-
Quench the reaction by adding the electrophile (e.g., trimethylsilyl chloride, 1.5 equiv).
-
Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction with saturated aqueous NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to separate the unreacted starting material and the 2,2-disubstituted product.
-
Determine the enantiomeric excess of the recovered starting material and the product by chiral HPLC analysis.
Protocol 2: Enantioselective α-Arylation of N-Boc-pyrrolidine
This protocol is a one-pot procedure involving enantioselective deprotonation followed by a Negishi cross-coupling reaction, based on the work of Campos, Klapars, and coworkers.[6][7]
Materials:
-
N-Boc-pyrrolidine
-
(-)-Sparteine
-
sec-Butyllithium in cyclohexane/hexanes
-
Anhydrous tert-butyl methyl ether (TBME) or diethyl ether (Et₂O)
-
Anhydrous zinc chloride (ZnCl₂) solution in THF
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Tri-tert-butylphosphonium tetrafluoroborate (B81430) (t-Bu₃P·HBF₄)
-
Aryl bromide
-
Saturated aqueous ammonium chloride (NH₄Cl)
Procedure:
-
To a solution of (-)-sparteine (1.2 equiv) in anhydrous TBME or Et₂O (0.2 M) at -78 °C, add s-butyllithium (1.1 equiv) dropwise.
-
Stir the mixture for 15 minutes at -78 °C.
-
Add N-Boc-pyrrolidine (1.0 equiv) dropwise.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
To the resulting solution of the lithiated intermediate, add a solution of anhydrous ZnCl₂ in THF (1.2 equiv) dropwise.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
In a separate flask, prepare the palladium catalyst by dissolving Pd(OAc)₂ (0.05 equiv) and t-Bu₃P·HBF₄ (0.10 equiv) in the reaction solvent.
-
Add the aryl bromide (1.5 equiv) to the catalyst mixture.
-
Transfer the organozinc solution to the catalyst mixture via cannula.
-
Heat the reaction mixture to 50-80 °C (depending on the aryl bromide) and monitor by TLC or LC-MS until the reaction is complete.
-
Cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.
-
Extract with an organic solvent, dry the combined organic layers, and concentrate.
-
Purify the product by flash column chromatography.
-
Determine the enantiomeric ratio by chiral HPLC analysis.
Visualizations
Experimental Workflow for Kinetic Resolution
Caption: Workflow for sparteine-mediated kinetic resolution.
Logical Relationship in One-Pot α-Arylation
Caption: Sequential steps in the one-pot α-arylation of N-Boc-pyrrolidine.
Conclusion
The use of (-)-sparteine sulfate, in its free base form, for the kinetic resolution of racemic mixtures via asymmetric deprotonation is a powerful and well-established method in asymmetric synthesis. The protocols provided herein offer a starting point for researchers to apply this methodology to their own targets. The versatility of this approach, particularly the ability to trap the enantioenriched organolithium intermediate with a wide range of electrophiles, makes it a valuable tool for the synthesis of chiral molecules. With the development of sparteine surrogates, the limitations associated with the availability of only one enantiomer of the natural product are being overcome, further expanding the utility of this chemistry.[5]
References
- 1. Kinetic resolution - Wikipedia [en.wikipedia.org]
- 2. Current applications of kinetic resolution in the asymmetric synthesis of substituted pyrrolidines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB01943K [pubs.rsc.org]
- 3. Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Enantioselective, Palladium-Catalyzed α-Arylation of N-Boc-pyrrolidine [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Preparation of Sparteine Sulfate Solutions for Laboratory Use
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of sparteine (B1682161) sulfate (B86663) solutions for various laboratory applications. Sparteine sulfate is a chiral quinolizidine (B1214090) alkaloid salt with significant applications in both pharmacology and organic chemistry. In pharmacology, it is known as a class Ia antiarrhythmic agent that primarily acts by blocking sodium channels. In organic synthesis, it serves as a chiral ligand, particularly in asymmetric synthesis.
Physicochemical Properties and Solubility
Sparteine sulfate is typically available as the pentahydrate form. Its stability in the salt form offers advantages in handling and storage over the free base, which can degrade over time.
Table 1: Physicochemical Properties of (-)-Sparteine (B7772259) Sulfate Pentahydrate
| Property | Value |
| CAS Number | 6160-12-9 |
| Molecular Formula | C₁₅H₂₆N₂·H₂SO₄·5H₂O |
| Molecular Weight | 422.54 g/mol |
| Appearance | White crystalline powder |
| Storage Temperature | 2-8°C (solid) |
Table 2: Solubility of (-)-Sparteine Sulfate Pentahydrate
| Solvent | Solubility | Temperature | Notes |
| Water | 10 g/100 mL[1] | 25°C | Forms a clear, colorless solution. |
| Ethanol | Soluble[2] | Ambient | Precise quantitative data is not readily available. |
| Dimethyl Sulfoxide (DMSO) | ≥ 100 mg/mL | Ambient |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Aqueous Stock Solution of Sparteine Sulfate
This protocol describes the preparation of a 10 mM stock solution of (-)-sparteine sulfate pentahydrate in water, suitable for use in many biological assays, including electrophysiology.
Materials:
-
(-)-Sparteine sulfate pentahydrate (MW: 422.54 g/mol )
-
Nuclease-free water
-
Calibrated analytical balance
-
Volumetric flask (appropriate size, e.g., 10 mL or 50 mL)
-
Magnetic stirrer and stir bar
-
Sterile filter (0.22 µm)
-
Sterile storage tubes
Procedure:
-
Calculate the required mass: To prepare 10 mL of a 10 mM solution, the required mass of (-)-sparteine sulfate pentahydrate is calculated as follows:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (g) = 0.010 mol/L x 0.010 L x 422.54 g/mol = 0.042254 g
-
Therefore, weigh out 42.25 mg of (-)-sparteine sulfate pentahydrate.
-
-
Dissolution:
-
Accurately weigh the calculated mass of (-)-sparteine sulfate pentahydrate using a calibrated analytical balance.
-
Transfer the powder to a clean, dry volumetric flask.
-
Add approximately half of the final volume of nuclease-free water to the flask.
-
Place a magnetic stir bar in the flask and stir the solution on a magnetic stirrer at room temperature until the solid is completely dissolved. The solution should be clear and colorless.
-
-
Final Volume Adjustment:
-
Once the solid is fully dissolved, add nuclease-free water to the flask until the bottom of the meniscus reaches the calibration mark.
-
-
Sterilization and Storage:
-
For biological applications, sterile filter the solution using a 0.22 µm syringe filter into a sterile container.
-
Aliquot the stock solution into smaller, single-use sterile tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to one year). It is recommended to prepare fresh solutions for critical experiments.
-
Protocol 2: Preparation of Sparteine Sulfate Solution for Use as a Chiral Ligand
This protocol provides a general guideline for preparing a solution of (-)-sparteine sulfate for use in asymmetric synthesis. The solvent and concentration will be dependent on the specific reaction conditions.
Materials:
-
(-)-Sparteine sulfate pentahydrate
-
Anhydrous solvent (e.g., diethyl ether, toluene, or as specified in the reaction protocol)
-
Schlenk flask or other suitable oven-dried glassware
-
Inert gas supply (e.g., argon or nitrogen)
-
Syringes and needles
Procedure:
-
Drying of Glassware: Ensure all glassware is thoroughly oven-dried and cooled under an inert atmosphere to prevent the introduction of water, which can be detrimental to many organometallic reactions.
-
Inert Atmosphere: Assemble the glassware and place it under a positive pressure of an inert gas.
-
Dissolution:
-
Weigh the required amount of (-)-sparteine sulfate pentahydrate in a dry, inert atmosphere (e.g., in a glovebox or under a stream of inert gas).
-
Transfer the solid to the Schlenk flask.
-
Add the desired volume of anhydrous solvent via a syringe.
-
Stir the mixture at the appropriate temperature (as specified by the reaction protocol) until the solid is dissolved. Sonication may be used to aid dissolution if necessary.
-
-
Use in Reaction: The resulting solution is now ready to be used in the asymmetric synthesis reaction.
Visualizations
Signaling Pathway of Sparteine Sulfate as a Sodium Channel Blocker
Caption: Mechanism of action of sparteine sulfate as a sodium channel blocker.
Experimental Workflow for Sparteine Sulfate Solution Preparation
Caption: General workflow for preparing sparteine sulfate solutions in the laboratory.
Stability and Storage of Solutions
There is limited peer-reviewed data on the long-term stability of sparteine sulfate in various solutions. Based on supplier recommendations, it is advised to:
-
Prepare solutions fresh whenever possible for critical applications.
-
For stock solutions, store in aliquots at -20°C for short-term (up to 1 month) or -80°C for long-term storage to minimize degradation from freeze-thaw cycles.
-
Protect solutions from light, especially if stored for extended periods.
Further stability studies are recommended to determine the precise shelf-life of sparteine sulfate solutions under different storage conditions and in various solvents.
References
Sparteine Sulfate in Animal Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration and dosage of sparteine (B1682161) sulfate (B86663) in various animal studies. The information is intended to guide researchers in designing and executing experiments involving this compound.
Sparteine sulfate, a quinolizidine (B1214090) alkaloid, has been investigated for its effects on the central nervous system and uterine contractility. Its primary mechanisms of action include the blockade of voltage-gated sodium channels and modulation of muscarinic acetylcholine (B1216132) receptors.
Data Presentation: Quantitative Summary
The following tables summarize the dosages and administration routes of sparteine sulfate used in key animal studies.
Table 1: Anticonvulsant Studies
| Animal Model | Route of Administration | Dosage Range (mg/kg) | Vehicle | Key Findings | Reference |
| Wistar Rats | Intraperitoneal (i.p.) | 13, 20, 30 | 0.9% Saline Solution | 30 mg/kg showed the best anticonvulsant effect against pentylenetetrazole-induced seizures, decreased convulsive behavior severity, and provided 100% survival.[1] | Villalpando-Vargas et al., 2020 |
| Mice | Not Specified | Not Specified | Not Specified | Delayed onset of convulsive behavior and prolonged survival time in pentylenetetrazole (PTZ)-treated mice.[2] | Medina-Ceja et al., 2016 |
Table 2: Neurotoxicity Studies
| Animal Model | Route of Administration | Dosage | Vehicle | Duration | Key Findings | Reference |
| Wistar Rats | Intraperitoneal (i.p.) | Not Specified in Abstract | Sterile Water | 5 consecutive days | Caused neuronal necrosis in brain structures related to cholinergic pathways.[3] | García-López et al., 2017 |
| Wistar Rats | Intraventricular (ICV) | Not Specified in Abstract | Sterile Water | 5 consecutive days | Caused neuronal necrosis in various brain regions, including the cerebral cortex and hippocampus.[3] | García-López et al., 2017 |
Table 3: Other In Vivo Studies
| Animal Model | Route of Administration | Dosage | Vehicle | Key Findings | Reference |
| Mouse | Not Specified | Not Specified | Not Specified | Determined acute toxicity and maximum non-lethal dose. Showed a weak sedative effect on the CNS.[4] | Rossi et al., 1980 |
Experimental Protocols
Anticonvulsant Effect in a Rat Seizure Model
This protocol is based on the methodology described by Villalpando-Vargas et al. (2020) for evaluating the anticonvulsant properties of sparteine sulfate against pentylenetetrazole (PTZ)-induced seizures in Wistar rats.
Materials:
-
Sparteine sulfate
-
Pentylenetetrazole (PTZ)
-
Sterile 0.9% saline solution
-
Wistar rats
-
Syringes and needles for intraperitoneal (i.p.) injection
-
Animal scale
-
Observation cage
Procedure:
-
Animal Preparation: Acclimate adult male Wistar rats to the laboratory conditions for at least one week prior to the experiment.
-
Sparteine Sulfate Preparation: Dissolve sparteine sulfate in sterile 0.9% saline solution to achieve the desired concentrations (e.g., for doses of 13, 20, and 30 mg/kg).
-
Administration:
-
Weigh each rat to determine the precise volume of the sparteine sulfate solution to be administered.
-
Administer sparteine sulfate via intraperitoneal (i.p.) injection. The recommended maximum volume for i.p. injection in rats is typically up to 10 mL/kg.
-
-
Seizure Induction:
-
At a predetermined time following sparteine sulfate administration (e.g., 30 minutes), administer a convulsant dose of pentylenetetrazole (e.g., 90 mg/kg, i.p.).
-
-
Behavioral Observation:
-
Immediately after PTZ administration, place the rat in an observation cage.
-
Record the latency to the first seizure and the severity of the seizures using a standardized scoring system (e.g., Racine scale).
-
Observe the animals for a defined period (e.g., 30 minutes) and record survival rates.
-
-
Control Groups:
-
Include a control group that receives only the saline vehicle followed by PTZ.
-
Another control group should receive sparteine sulfate alone to observe any behavioral effects of the compound itself.
-
General Protocol for Intraperitoneal (i.p.) Injection in Rodents
This is a general guideline for performing intraperitoneal injections in rats and mice.
Materials:
-
Sterile injectable solution
-
Appropriately sized sterile syringe and needle (e.g., 23-25 gauge for rats, 25-27 gauge for mice)
-
70% ethanol (B145695) or other suitable disinfectant
-
Animal restraint device (if necessary)
Procedure:
-
Preparation:
-
Prepare the sterile injectable solution. The vehicle should be sterile and physiologically compatible (e.g., 0.9% saline).
-
Warm the solution to room or body temperature to minimize discomfort to the animal.
-
-
Animal Restraint:
-
Properly restrain the animal to expose the abdomen. For rats, this can often be done manually by a trained handler. For mice, various restraint techniques or devices can be used.
-
-
Injection Site Identification:
-
Locate the injection site in the lower quadrant of the abdomen, to either the right or left of the midline. This helps to avoid puncturing the bladder or cecum.
-
-
Injection:
-
Disinfect the injection site with 70% ethanol.
-
Insert the needle at a shallow angle (approximately 15-20 degrees) into the peritoneal cavity.
-
Gently aspirate to ensure that the needle has not entered a blood vessel or organ. If blood or other fluid is drawn, withdraw the needle and select a new injection site with a fresh needle.
-
Slowly inject the solution. The maximum recommended injection volume is typically 10 mL/kg for rats and mice.
-
-
Post-Injection Care:
-
Withdraw the needle and return the animal to its cage.
-
Monitor the animal for any signs of distress or adverse reactions.
-
Signaling Pathways and Experimental Workflows
Signaling Pathway of Sparteine Sulfate as a Voltage-Gated Sodium Channel Blocker
Sparteine sulfate exerts part of its pharmacological effects by blocking voltage-gated sodium channels, which are crucial for the initiation and propagation of action potentials in excitable cells like neurons.
Signaling Pathway of Sparteine Sulfate via M2/M4 Muscarinic Receptors
Sparteine sulfate's anticonvulsant effects are also attributed to its activity at M2 and M4 muscarinic acetylcholine receptors, which are Gi/o-coupled receptors.[2]
Experimental Workflow for Investigating Anticonvulsant Effects
The following diagram illustrates a typical workflow for an in vivo study on the anticonvulsant effects of sparteine sulfate.
References
- 1. The anticonvulsant effect of sparteine on pentylenetetrazole-induced seizures in rats: a behavioral, electroencephalographic, morphological and molecular study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sparteine as an anticonvulsant drug: Evidence and possible mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of brain areas sensitive to the toxic effects of sparteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A comparative study of the effects of sparteine, lupanine and lupin extract on the central nervous system of the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Sparteine-Sulfate Ligand Concentration in Catalysis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the optimization of sparteine-sulfate ligand concentration in catalytic reactions.
Frequently Asked Questions (FAQs)
Q1: What is the typical catalytic loading for this compound ligands?
While stoichiometric amounts of sparteine (B1682161) have been used historically, modern asymmetric synthesis emphasizes the use of sub-stoichiometric or catalytic amounts.[1][2] The optimal concentration is highly reaction-dependent, but a good starting point for optimization is often in the range of 5-20 mol% of the sparteine ligand relative to the limiting reagent.[1]
Q2: How does this compound ligand concentration impact reaction outcomes?
This compound concentration can significantly influence the reaction's enantioselectivity, yield, and rate.[1] In some palladium-catalyzed aerobic oxidative kinetic resolutions, saturation kinetics have been observed with respect to sparteine concentration.[1] This implies that at low concentrations, the reaction rate may depend on the amount of sparteine, while at higher concentrations, the rate can become independent of the ligand. Higher concentrations of (-)-sparteine (B7772259) have also been shown to lead to more selective kinetic resolutions.[1]
Q3: Can using too much this compound ligand be detrimental to the reaction?
Yes, an excess of the chiral ligand can sometimes lead to the formation of inactive or less active catalyst species, potentially slowing down or even inhibiting the reaction.[1] Finding the optimal balance is crucial to ensure both high catalytic activity and high enantioselectivity.[1]
Q4: What are the signs of this compound ligand degradation, and how can it be prevented?
Sparteine, an organic ligand, can be susceptible to oxidation, and its degradation can lead to a loss of enantioselectivity.[1] To prevent this, it is important to use freshly purified reagents and solvents and to conduct reactions under an inert atmosphere (e.g., nitrogen or argon), particularly when working with air-sensitive catalysts or reagents.[1] (-)-Sparteine sulfate (B86663) is a stable salt of the free base, offering advantages in handling and storage.[3]
Q5: Are there alternatives to (-)-sparteine if the desired enantiomer is not obtained?
Troubleshooting Guides
Problem 1: Low Enantiomeric Excess (ee%)
A common challenge in sparteine-mediated reactions is achieving high enantioselectivity. Several factors can contribute to this issue.
| Possible Cause | Troubleshooting Steps |
| Incorrect Sparteine Enantiomer | Ensure you are using the correct enantiomer of sparteine for the desired product enantiomer. If necessary, consider using a (+)-sparteine surrogate.[4] |
| Suboptimal Ligand Concentration | Systematically screen a range of this compound concentrations (e.g., 5, 10, 15, 20, 25 mol%) to find the optimal loading for your specific reaction. |
| Incorrect Reaction Temperature | Lowering the reaction temperature, often to -78 °C, can improve enantioselectivity.[4] A temperature screening should be performed to find the optimal balance between rate and selectivity.[1] |
| Non-Optimal Metal-to-Ligand Ratio | The stoichiometry between the metal precursor and the sparteine ligand is crucial for forming the active chiral catalyst. This ratio should be systematically screened.[1] |
| Ligand Degradation | Ensure the reaction is performed under a strictly inert atmosphere (argon or nitrogen) to prevent the oxidation of the sparteine ligand.[1][4] Use freshly purified reagents and solvents.[1] |
| Solvent Effects | The choice of solvent can significantly impact enantiomeric excess. Consider screening different anhydrous solvents. |
Problem 2: Poor Chemical Yield or Low Conversion
Low product yield can be caused by several factors, some of which may also affect enantioselectivity.
| Possible Cause | Troubleshooting Steps |
| Insufficient Catalyst Loading | Incrementally increase the catalyst loading, including both the metal precursor and the this compound ligand.[1] |
| Catalyst Deactivation/Poisoning | Impurities in the substrate or solvent can poison the catalyst. Ensure all starting materials are of high purity.[1] |
| Poor Catalyst Formation | Ensure proper mixing and that the metal precursor and ligand are adequately solubilized to facilitate the efficient formation of the active catalyst.[1] |
| Low Reaction Temperature | While lower temperatures can enhance enantioselectivity, they also decrease the reaction rate.[1][4] A balance must be found to achieve acceptable conversion in a reasonable timeframe. |
| Insufficient Reaction Time | Monitor the reaction progress using a suitable analytical technique (e.g., TLC, GC, or LC-MS). A longer reaction time may be necessary if the reaction is sluggish.[4] |
| Incorrect Stoichiometry | Carefully verify the stoichiometry of all reactants. A slight excess of the organolithium reagent and the sparteine ligand relative to the substrate is often used in lithiation reactions.[4] |
Data Presentation
Table 1: Illustrative Data for Sparteine Ligand Concentration Screening in a Palladium-Catalyzed Aerobic Oxidation
This table provides example data to illustrate the impact of ligand concentration on reaction outcomes. Actual results will vary depending on the specific reaction conditions.
| Entry | (-)-Sparteine (mol%) | Conversion (%) | ee (%) |
| 1 | 5 | 55 | 92 |
| 2 | 10 | 53 | 95 |
| 3 | 15 | 52 | 95 |
| 4 | 20 | 51 | 95 |
| 5 | 25 | 48 | 94 |
This is illustrative data.[1]
Experimental Protocols
Protocol 1: General Procedure for Screening this compound Ligand Concentration in a Palladium-Catalyzed Aerobic Oxidation
This protocol provides a systematic approach to determine the optimal sparteine ligand concentration for a given reaction.[1]
Materials:
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
(-)-Sparteine sulfate
-
Substrate (e.g., a secondary alcohol)
-
Anhydrous, degassed solvent (e.g., toluene)
-
Base (if required)
-
Inert gas (Nitrogen or Argon)
-
Schlenk flasks or similar reaction vessels
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of Pd(OAc)₂ in the chosen solvent.
-
Prepare a stock solution of (-)-sparteine sulfate in the same solvent.
-
-
Reaction Setup:
-
In a series of labeled Schlenk flasks, add the substrate (e.g., 0.1 mmol).
-
Under an inert atmosphere, add the desired volume of the Pd(OAc)₂ stock solution to each flask to achieve the desired metal loading (e.g., 5 mol%).
-
To each flask, add a varying amount of the (-)-sparteine sulfate stock solution to achieve a range of ligand concentrations (e.g., 5, 10, 15, 20, 25 mol%).
-
Add the appropriate amount of solvent to bring all reactions to the same total volume.
-
-
Reaction Execution:
-
If a base is required, add it at this stage.
-
Stir the reaction mixtures at the desired temperature.
-
Monitor the progress of the reactions by a suitable analytical method (e.g., TLC, GC, or HPLC).
-
-
Work-up and Analysis:
-
Once the reaction has reached the desired conversion (or after a fixed time), quench the reaction.
-
Perform an appropriate work-up procedure to isolate the product and unreacted starting material.
-
Analyze the product to determine the conversion and enantiomeric excess (e.g., by chiral HPLC or GC).
-
Visualizations
Caption: Workflow for optimizing this compound ligand concentration.
References
Technical Support Center: Troubleshooting Byproduct Formation in Sparteine Synthesis
Welcome to the technical support center for sparteine (B1682161) synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on common challenges encountered during the synthesis of this valuable chiral ligand. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, detailed experimental protocols, and data summaries to assist in optimizing your synthetic routes.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts I might encounter during sparteine synthesis?
A1: Byproduct formation is a common challenge in the multi-step synthesis of a complex molecule like sparteine. The nature of the byproducts is highly dependent on the synthetic route employed. However, some common classes of impurities include:
-
Diastereomers: Sparteine has several stereoisomers, with α-isosparteine and β-isosparteine being the most frequently observed diastereomeric byproducts.[1] The formation of these isomers is often influenced by the reaction conditions, with more drastic conditions sometimes favoring their formation.[1]
-
Incompletely Reacted Intermediates: In a linear synthesis, any unreacted starting material from a preceding step can be carried over, complicating purification of the final product.
-
Products of Side Reactions: Depending on the reagents and conditions used, various side reactions can occur. For instance, in syntheses involving strong bases and high temperatures, complex reaction mixtures are common.[1] In some routes, unexpected acid-catalyzed ring transformations can also lead to the formation of anabasine (B190304) derivatives.[1]
Q2: I'm observing a low yield of my desired sparteine product. What are the likely causes?
A2: Low yields in sparteine synthesis can stem from several factors throughout the synthetic sequence:
-
Suboptimal Reaction Conditions: Critical parameters such as temperature, reaction time, and reagent stoichiometry can significantly impact yield. For instance, in some cyclization steps, the reaction is very fast, and prolonged reaction times can lead to the formation of degradation products.[2]
-
Purity of Intermediates: The purity of intermediates is crucial. Impurities can interfere with subsequent reactions, leading to lower yields of the desired product.
-
Final Reduction Step Issues: The final step in many sparteine syntheses is the reduction of a lactam or bis-lactam intermediate, often using a powerful reducing agent like lithium aluminum hydride (LiAlH₄).[3][4] Incomplete reduction will directly result in a lower yield of sparteine.[1]
-
Purification Losses: Sparteine is often purified by distillation or by recrystallization of a salt form (e.g., the bis-hydrogen sulfate (B86663) salt).[2][5] Significant material loss can occur during these purification steps if not optimized.
Q3: How can I minimize the formation of diastereomers like α- and β-isosparteine?
A3: Controlling diastereoselectivity is a key challenge in sparteine synthesis. The following strategies can be employed:
-
Strict Temperature Control: Many reactions in sparteine synthesis are highly sensitive to temperature. It has been shown that conducting certain cyclization reactions at low temperatures, such as -78 °C, can significantly suppress the formation of side products, including diastereomers.[2][5]
-
Choice of Reagents and Solvents: The choice of base, solvent, and other reagents can influence the stereochemical outcome of a reaction. Careful screening of these parameters is often necessary to optimize for the desired diastereomer.
-
Stereocontrolled Synthetic Routes: Modern synthetic strategies often employ stereocontrolled reactions to build the chiral centers of sparteine with high fidelity, minimizing the formation of unwanted diastereomers from the outset.
Q4: What are the best practices for purifying crude sparteine?
A4: The purification of crude sparteine typically involves a combination of techniques:
-
Extraction: After quenching the reaction, a standard aqueous workup followed by extraction with an organic solvent (e.g., dichloromethane) is the first step to separate the product from inorganic salts and other water-soluble impurities.
-
Distillation: For racemic sparteine, distillation can be an effective method for purification.[2]
-
Recrystallization as a Salt: A highly effective method for obtaining pure sparteine is to convert it to a salt, such as the bis-hydrogen sulfate salt, and recrystallize it from a suitable solvent like ethanol.[2][5] This method can be particularly useful for removing closely related impurities.
-
Chromatography: While not always the preferred method for large-scale purification of the final product, column chromatography is invaluable for purifying intermediates throughout the synthesis. For analytical purposes and for separating complex mixtures of diastereomers, High-Performance Liquid Chromatography (HPLC) is a powerful tool.[1]
Troubleshooting Guides
Guide 1: Low Yield in the Intramolecular Cyclization Step
This guide focuses on a common bottleneck in many sparteine syntheses: the intramolecular cyclization to form one of the key rings of the tetracyclic core.
| Symptom | Possible Cause | Suggested Solution |
| Low conversion to the cyclized product | 1. Insufficiently active base (e.g., LDA).2. Reaction temperature is too low for the specific transformation.3. Short reaction time for a slow cyclization. | 1. Prepare fresh LDA and titrate to confirm its concentration.2. Gradually increase the reaction temperature in small increments.3. Increase the reaction time and monitor the progress by TLC or LC-MS. |
| Formation of multiple unidentified byproducts | 1. Reaction temperature is too high, leading to decomposition.2. The quenching procedure is causing product degradation.3. The reaction time is too long for a fast cyclization. | 1. Lower the reaction temperature; -78 °C is often optimal.[2][5]2. Quench the reaction at low temperature (-78 °C) with a pre-cooled solution of a mild acid like acetic acid in THF.[2][5]3. For very fast cyclizations, reduce the reaction time to as short as a few minutes.[2] |
| Desired product is formed, but with significant amounts of starting material remaining | 1. Insufficient amount of base.2. Inefficient deprotonation. | 1. Increase the equivalents of base (e.g., from 1.1 to 1.5 equivalents).2. Consider using a stronger base or a different solvent system to improve solubility and reactivity. |
Guide 2: Byproduct Formation in the Final LiAlH₄ Reduction
The final reduction of a lactam to the corresponding amine is a critical step. Here’s how to troubleshoot common issues.
| Symptom | Possible Cause | Suggested Solution |
| Incomplete reduction, with starting lactam remaining | 1. Insufficient LiAlH₄.2. Deactivated LiAlH₄ due to moisture.3. Short reaction time or low temperature. | 1. Increase the equivalents of LiAlH₄.2. Use a fresh bottle of LiAlH₄ or a freshly prepared solution.3. Increase the reaction time and/or reflux temperature. |
| Formation of a complex mixture of byproducts | 1. Presence of impurities in the lactam precursor that react with LiAlH₄.2. Over-reduction or side reactions at high temperatures. | 1. Purify the lactam precursor thoroughly before reduction.2. Conduct the reaction at a lower temperature (e.g., start at 0 °C and slowly warm to room temperature or reflux). |
Data Presentation
Table 1: Impact of Reaction Conditions on a Key Intramolecular Cyclization Step
This table summarizes the effect of temperature, reaction time, and quenching procedure on the yield and purity of a key cyclization intermediate in a recent gram-scale synthesis of (±)-sparteine.
| Parameter | Condition 1 | Condition 2 (Optimized) | Outcome |
| Reaction Temperature | Room Temperature | -78 °C | Decreased temperature suppresses byproduct formation.[2] |
| Reaction Time | Overnight | 2 minutes | For this fast cyclization, a shorter reaction time provides enhanced yields and cleaner reaction profiles.[2] |
| Quenching Temperature | Warming to Room Temp. | -78 °C | Quenching at low temperature is crucial to minimize byproduct formation and degradation.[2][5] |
| Quenching Agent | Standard Aqueous Workup | Acetic acid in THF | Acetic acid in THF at low temperature was found to be crucial for minimizing side products.[2][5] |
Experimental Protocols
Protocol 1: Optimized Intramolecular Cyclization
This protocol is based on a procedure found to minimize byproduct formation during a key cyclization step in a modern sparteine synthesis.
Materials:
-
N-alkylation product (precursor to cyclization)
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium diisopropylamide (LDA) solution in THF
-
Acetic acid
-
Dichloromethane (for extraction)
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, dissolve the N-alkylation product (1 equivalent) in anhydrous THF.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Base Addition: Slowly add a solution of LDA (1.1 equivalents) in THF to the cooled reaction mixture over 10 minutes, ensuring the internal temperature does not exceed -75 °C.
-
Reaction: Stir the reaction mixture at -78 °C for 2 minutes.[2]
-
Quenching: Quench the reaction by the rapid addition of a pre-cooled (-78 °C) solution of acetic acid (2 equivalents) in THF.[2][5]
-
Workup: Allow the reaction mixture to warm to room temperature. Add water and extract the product with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analysis: Analyze the crude product by qNMR and HPLC to determine the yield and purity.
Protocol 2: Purification of (±)-Sparteine via Recrystallization of the Bis-hydrogen Sulfate Salt
This protocol describes a reliable method for obtaining high-purity (±)-sparteine.
Materials:
-
Crude (±)-sparteine
-
Ethanol
-
Concentrated Sulfuric Acid (H₂SO₄)
Procedure:
-
Dissolution: Dissolve the crude (±)-sparteine in ethanol.
-
Salt Formation: Slowly add a stoichiometric amount of concentrated sulfuric acid to the ethanolic solution of sparteine. The bis-hydrogen sulfate salt will precipitate.
-
Recrystallization: Heat the mixture to dissolve the salt, then allow it to cool slowly to room temperature to form crystals. For higher purity, a second recrystallization may be performed.
-
Isolation: Isolate the crystals by filtration, wash with cold ethanol, and dry under vacuum.
-
Liberation of Free Base (Optional): To obtain the free base, dissolve the salt in water, basify with a strong base (e.g., NaOH), and extract the sparteine with an organic solvent. Dry the organic layer and remove the solvent under reduced pressure.
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A synthesis of (+/-)-sparteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of (+)-β-isosparteine and (+)-sparteine from syn and anti β- amino esters - ePrints Soton [eprints.soton.ac.uk]
- 5. A Pyridine Dearomatization Approach for the Gram Scale Synthesis of (±)-Sparteine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving Enantioselectivity in Sparteine-Mediated Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address challenges in sparteine-mediated reactions. The focus is on practical, actionable solutions to improve enantioselectivity and overall reaction success.
Frequently Asked Questions (FAQs)
Q1: What is (-)-sparteine (B7772259) and what is its primary role in asymmetric synthesis? A1: (-)-Sparteine is a naturally occurring chiral diamine, classified as a lupin alkaloid, which is extracted from plants like the Scotch broom (Cytisus scoparius).[1][2] In asymmetric synthesis, it is widely used as a chiral ligand, most commonly in conjunction with organolithium reagents (like s-butyllithium) to form a chiral base.[1][2][3] The rigid, cage-like structure of (-)-sparteine complexes with lithium, creating a well-defined chiral environment that directs the deprotonation of a prochiral substrate with high stereoselectivity.[1][3]
Q2: What is the main limitation of using naturally available (-)-sparteine? A2: The primary and most significant limitation of (-)-sparteine is that only the (-)-enantiomer is readily and commercially available from natural sources.[1][4] This "unnatural antipode problem" restricts chemists to the synthesis of only one of the two possible enantiomers of a target molecule when using this methodology.[3] While total syntheses of the unnatural (+)-sparteine have been developed, they are often complex and not practical for routine use.[5]
Q3: What are (+)-sparteine surrogates and why are they important? A3: (+)-Sparteine surrogates are synthetic chiral diamines designed to mimic the stereochemical influence of the unavailable (+)-sparteine.[1][6] They are crucial because they provide access to the complementary enantiomeric series of products, effectively solving the "unnatural antipode problem".[3][6] In numerous reactions, these surrogates yield the opposite enantiomer to that produced by (-)-sparteine, often with a comparable high degree of enantioselectivity.[2][4][5][7] A highly successful and versatile class of surrogates is synthesized in a few steps from the natural product (-)-cytisine.[2][8][9]
Q4: How critical is the structural rigidity of the diamine ligand for high enantioselectivity? A4: The structural rigidity of the diamine ligand is critical. For reactions like the asymmetric lithiation-substitution of N-Boc pyrrolidine (B122466), a rigid bispidine framework, which is characteristic of sparteine (B1682161), has been shown to be essential for achieving high enantioselectivity.[1][8] Sparteine-like diamines that lack this rigid framework have been found to impart vastly inferior enantioselectivity.[8] This suggests that the pre-organized, cage-like structure is key to creating a highly ordered and effective chiral environment in the transition state.
Troubleshooting Guide
Issue 1: Low Enantiomeric Excess (ee%)
Question: My reaction is suffering from low enantioselectivity. What are the potential causes and how can I troubleshoot this?
Answer: Low enantioselectivity is a common challenge that can be attributed to several factors. A systematic approach to troubleshooting is recommended.
-
Reaction Temperature: Temperature is one of the most critical parameters.
-
Problem: The energy difference between the diastereomeric transition states may be insufficient at higher temperatures.
-
Solution: Lowering the reaction temperature almost always leads to higher enantioselectivity.[10] Sparteine-mediated lithiations are typically performed at -78 °C. If the ee% is low, consider running the reaction at an even lower temperature, if your equipment permits. Be aware that this may slow the reaction rate, requiring longer reaction times.[1]
-
-
Solvent Choice: The solvent can dramatically influence the structure and aggregation state of the organolithium-diamine complex.
-
Problem: Coordinating solvents like THF can compete with the sparteine ligand for coordination to the lithium ion, disrupting the chiral complex. This is a well-known issue, particularly for (-)-sparteine, often leading to racemic products.[11][12]
-
Solution: Use non-coordinating or weakly coordinating ethereal solvents such as diethyl ether (Et₂O) or methyl tert-butyl ether (MTBE).[3][6] Interestingly, some (+)-sparteine surrogates have shown high enantioselectivity in THF, suggesting this "THF effect" is not universal for all diamine ligands.[11] If results are poor, a solvent screen is advisable.
-
-
Reagent Purity and Handling: Organolithium reactions are highly sensitive to impurities.
-
Problem: Water, oxygen, or other protic impurities can quench the organolithium reagent and interfere with the formation of the active chiral complex. The purity of the sparteine ligand is also crucial.[1][6]
-
Solution: Ensure all glassware is flame-dried or oven-dried immediately before use. Use rigorously dried, anhydrous solvents. Always use freshly titrated and high-purity organolithium reagents.[1] Conduct the reaction under a strictly inert atmosphere (Argon or Nitrogen).[1]
-
-
Ligand Choice ("Matched" vs. "Mismatched" Pair): The choice of ligand enantiomer (or surrogate) is fundamental.
-
Problem: You may be using the incorrect ligand to produce the desired product enantiomer. In some cases, the inherent stereochemical preference of the substrate may oppose the directing effect of the ligand, creating a "mismatched" pair and leading to low ee%.[1][13]
-
Solution: To obtain the opposite enantiomer of a product typically formed with (-)-sparteine, use a (+)-sparteine surrogate.[1][4] The N-Me-substituted (+)-sparteine surrogate is known to be particularly versatile and effective.[2][7] If a "mismatched" scenario is suspected, modification of the substrate's directing group may be necessary.
-
Issue 2: Poor Chemical Yield
Question: Besides low ee%, I am also getting a poor yield. What could be the reasons?
Answer: Low chemical yield can be caused by several factors, some of which are also linked to poor enantioselectivity.
-
Decomposition of Organolithium Reagent:
-
Problem: Organolithium reagents are extremely reactive and will decompose upon exposure to air or moisture.
-
Solution: Follow the rigorous anhydrous and anaerobic techniques mentioned previously.[1] Use freshly titrated solutions to ensure accurate stoichiometry.
-
-
Incorrect Stoichiometry:
-
Problem: An incorrect ratio of reagents can lead to incomplete reaction or the formation of side products.
-
Solution: Carefully check the stoichiometry. Typically, a slight excess (e.g., 1.2 equivalents) of both the organolithium reagent and the sparteine ligand relative to the substrate is employed to ensure complete formation of the active complex and full conversion of the substrate.[1]
-
-
Insufficient Reaction Time or Temperature:
-
Problem: The reaction may be sluggish, especially at the low temperatures required for high enantioselectivity.
-
Solution: Monitor the reaction progress using a suitable analytical technique (e.g., TLC, GC, LC-MS). An extended reaction time may be necessary to achieve full conversion.[1]
-
-
Side Reactions:
-
Problem: The reactive organolithium intermediate can participate in undesired side reactions.
-
Solution: Running the reaction under more dilute conditions can sometimes disfavor bimolecular side reactions and improve the yield of the desired product.[1]
-
Data Presentation
Table 1: Comparison of Enantioselectivity between (-)-Sparteine and a (+)-Sparteine Surrogate This table illustrates how the (+)-sparteine surrogate provides access to the opposite product enantiomer with comparable selectivity.
| Reaction / Substrate | Ligand | Product Enantiomer | Enantiomeric Ratio (er) / ee% | Reference |
| Tandem Bromine-Lithium Exchange of N,N-diallyl-2-bromoaniline | (-)-Sparteine | (R)-indoline | 90:10 er | [2] |
| (+)-Sparteine Surrogate | (S)-indoline | 85:15 er | [2] | |
| Lithiation-trapping of O-alkyl carbamate | (-)-Sparteine | (S)-product | 98% ee | [11] |
| (+)-Sparteine Surrogate | (R)-product | 98% ee | [11] | |
| Lithiation-substitution of N-Boc pyrrolidine | (-)-Sparteine | (R)-product | 98% ee | [8] |
| (+)-Sparteine Surrogate | (S)-product | 96% ee | [8] |
Experimental Protocols
Protocol 1: General Procedure for Asymmetric Lithiation-Trapping of N-Boc Pyrrolidine
This protocol is a general guideline adapted from established procedures and may require optimization for different electrophiles.[1]
-
Preparation: Under an inert atmosphere (Argon), add the chiral diamine ligand (e.g., (-)-sparteine or a (+)-sparteine surrogate, 1.2 equivalents) to a flame-dried, multi-neck flask equipped with a magnetic stir bar, thermometer, and septum.
-
Solvent Addition: Add anhydrous diethyl ether (Et₂O) to create a ~0.1 M solution and cool the flask to -78 °C using a dry ice/acetone bath.
-
Organolithium Addition: To the stirred solution, add s-butyllithium (s-BuLi, 1.2 equivalents, freshly titrated solution in cyclohexanes) dropwise via syringe, ensuring the internal temperature remains below -75 °C.
-
Complex Formation: Stir the resulting solution at -78 °C for 30-60 minutes to allow for the complete formation of the chiral lithium-diamine complex.
-
Substrate Addition: Add a solution of N-Boc pyrrolidine (1.0 equivalent) in anhydrous Et₂O dropwise to the reaction mixture, again maintaining the temperature at -78 °C.
-
Deprotonation: Stir the mixture for the optimized duration (typically 2-4 hours) at -78 °C to ensure complete deprotonation.
-
Electrophilic Quench: Add the desired electrophile (1.5 equivalents, neat or as a solution in anhydrous Et₂O) dropwise to the reaction mixture at -78 °C.
-
Warming and Quenching: Allow the reaction to warm slowly to room temperature and stir until completion (monitor by TLC or GC). Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer two more times with Et₂O. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by flash column chromatography on silica (B1680970) gel. Determine the enantiomeric excess of the purified product by chiral HPLC or GC analysis.[1]
Protocol 2: Three-Step Synthesis of a (+)-Sparteine Surrogate from (-)-Cytisine
This procedure provides a practical route to a widely used (+)-sparteine surrogate.[3][6]
-
N-Methoxycarbonylation: To a solution of (-)-cytisine (1.0 equiv) in methanol (B129727) at 0 °C, add methyl chloroformate (1.2 equiv). Allow the mixture to warm to room temperature and stir for 12 hours. Remove the solvent under reduced pressure, dissolve the residue in dichloromethane, and wash with saturated aqueous NaHCO₃. Dry the organic layer over MgSO₄ and concentrate to yield the N-methoxycarbonyl derivative.[3]
-
Catalytic Hydrogenation: Perform a catalytic hydrogenation of the product from Step 1 using a suitable catalyst (e.g., platinum oxide) in a solvent like ethanol (B145695) under a hydrogen atmosphere until the reaction is complete. Filter off the catalyst and concentrate the solvent.[6]
-
Reduction to Diamine: Treat the reduced intermediate from Step 2 with a strong reducing agent like lithium aluminum hydride (LAH) in an anhydrous ethereal solvent (e.g., THF) under an inert atmosphere. After the reaction is complete, carefully quench the excess LAH and perform an aqueous workup to isolate the final (+)-sparteine surrogate. The product can be purified by distillation or chromatography.[6]
Visualizations
Caption: Troubleshooting workflow for diagnosing low enantioselectivity.
Caption: Experimental workflow for asymmetric lithiation-trapping.
Caption: Mechanism of (-)-sparteine-mediated asymmetric deprotonation.
References
- 1. benchchem.com [benchchem.com]
- 2. Basic instinct: design, synthesis and evaluation of (+)-sparteine surrogates for asymmetric synthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Research Highlights - People, University of York [york.ac.uk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Basic instinct: design, synthesis and evaluation of (+)-sparteine surrogates for asymmetric synthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Synthesis of sparteine-like chiral diamines and evaluation in the enantioselective lithiation–substitution of N-(tert-butoxycarbonyl)pyrrolidine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. A readily-accessible (+)-sparteine surrogate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Inter- and intramolecular enantioselective carbolithiation reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sparteine-Free, Highly Stereoselective Construction of Complex Allylic Alcohols Using 1,2-Metallate Rearrangements - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Sparteine Sulfate Reaction Temperature Optimization for Enantiomeric Excess (ee)
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing sparteine-sulfate mediated reactions for enantiomeric excess (ee), with a specific focus on the critical role of reaction temperature. Below, you will find troubleshooting guides and frequently asked questions to address common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general effect of reaction temperature on the enantiomeric excess (ee) in sparteine-mediated reactions?
In sparteine-mediated asymmetric reactions, particularly lithiation-trapping sequences, lower reaction temperatures generally lead to higher enantiomeric excess.[1] This is attributed to the increased energy difference between the diastereomeric transition states at lower temperatures, which enhances the facial selectivity of the deprotonation step.[1]
Q2: What is the typical starting temperature for optimizing a sparteine-mediated asymmetric deprotonation?
A conventional starting point for these reactions is -78 °C (dry ice/acetone bath).[2] This temperature is often sufficient to achieve good to excellent levels of enantioselectivity. If the desired ee is not obtained, further lowering of the temperature may be explored, although this can sometimes lead to a decrease in the reaction rate.[3]
Q3: Is it always necessary to run the reaction at -78 °C or below to achieve high ee?
Not necessarily. While -78 °C is a common benchmark, some reactions can achieve high enantioselectivity at higher temperatures. For instance, the asymmetric lithiation trapping of N-Boc pyrrolidine (B122466) using s-BuLi and (-)-sparteine (B7772259) can yield enantiomeric ratios of approximately 90:10 even at -20 °C.[4] The optimal temperature is substrate-dependent and should be determined empirically.
Q4: Besides temperature, what are other critical factors influencing enantioselectivity in these reactions?
Several factors beyond temperature are crucial for achieving high enantioselectivity:
-
Purity of Reagents: All reagents, especially the organolithium base and the sparteine (B1682161) ligand, must be of high purity and used under strictly anhydrous conditions.[3]
-
Solvent: The choice of solvent can significantly impact the reaction. Ethereal solvents like diethyl ether or methyl tert-butyl ether (MTBE) are commonly used. Tetrahydrofuran (THF) can sometimes lead to lower enantioselectivity with (-)-sparteine itself.[5]
-
Stoichiometry: The precise ratio of the substrate, organolithium reagent, and sparteine is critical and often requires careful optimization.[3]
-
Ligand Structure: The structure of the chiral diamine is paramount. In cases where the desired product enantiomer is not accessible with (-)-sparteine, a (+)-sparteine surrogate may be necessary.[3]
Troubleshooting Guide: Low Enantiomeric Excess (ee)
Issue: The enantiomeric excess of my product is lower than expected.
Below is a systematic guide to troubleshoot and improve the enantioselectivity of your sparteine-mediated reaction.
| Possible Cause | Troubleshooting Steps |
| Suboptimal Reaction Temperature | 1. Lower the Temperature: If the reaction was performed at a temperature higher than -78 °C, decrease it to -78 °C. 2. Go Colder: If -78 °C does not provide the desired ee, consider using a colder bath (e.g., dry ice/acetonitrile for -41°C, or a cryocooler for even lower temperatures), but be mindful of potential decreases in reaction rate.[3] |
| Presence of Moisture or Air | 1. Dry Glassware and Solvents: Ensure all glassware is flame-dried or oven-dried and cooled under an inert atmosphere (argon or nitrogen). Use freshly distilled or commercially available anhydrous solvents. 2. Inert Atmosphere: Conduct the entire reaction under a positive pressure of a high-purity inert gas. |
| Impure Reagents | 1. Titrate Organolithium: The concentration of the organolithium reagent should be accurately determined by titration before use. 2. Purify Substrate and Sparteine: Purify the substrate (e.g., by distillation or recrystallization) and ensure the sparteine sulfate (B86663) is of high quality. |
| Incorrect Stoichiometry | 1. Optimize Ratios: Systematically vary the stoichiometry of the organolithium reagent and sparteine relative to the substrate. A slight excess of the base and ligand is often beneficial.[3] |
| Inappropriate Solvent | 1. Solvent Screening: If using THF with (-)-sparteine results in low ee, consider switching to a less coordinating solvent like diethyl ether or MTBE.[5] |
| "Mismatched" Substrate and Ligand | 1. Consider a Surrogate: If the desired product enantiomer requires the "(+)" enantiomer of sparteine, which is not naturally available, a synthetic (+)-sparteine surrogate may be necessary to achieve high enantioselectivity.[3] |
Quantitative Data: Temperature Effect on Enantioselectivity
The following table summarizes the effect of reaction temperature on the yield and enantiomeric ratio (er) for the asymmetric lithiation-trapping of N-Boc-pyrrolidine with s-BuLi/(-)-sparteine and subsequent quenching with an electrophile. This data illustrates that high enantioselectivity can be maintained even at temperatures significantly above -78 °C for certain substrates.
| Reaction Temperature (°C) | Reaction Time (min) | Yield (%) | Enantiomeric Ratio (er) |
| -50 | 20 | 85 | 91:9 |
| -40 | 10 | 90 | 90:10 |
| -30 | 5 | 88 | 90:10 |
| -20 | 2 | 82 | 89:11 |
Data is representative of findings reported for the asymmetric lithiation of N-Boc heterocycles.[4]
Experimental Protocol: Asymmetric Lithiation-Trapping of N-Boc-pyrrolidine
This protocol is a representative example for performing a sparteine-mediated asymmetric lithiation.
Materials:
-
(-)-Sparteine
-
Anhydrous methyl tert-butyl ether (MTBE)
-
s-Butyllithium (s-BuLi) in cyclohexane (B81311) (concentration determined by titration)
-
N-Boc-pyrrolidine
-
Electrophile (e.g., trimethylsilyl (B98337) chloride)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
Procedure:
-
Reaction Setup: Under an argon atmosphere, add (-)-sparteine (1.2 equivalents) to anhydrous MTBE in a flame-dried flask equipped with a magnetic stir bar and a thermometer.
-
Cooling and Base Addition: Cool the solution to the desired temperature (e.g., -78 °C) using a dry ice/acetone bath. To this solution, add s-butyllithium (1.2 equivalents) dropwise, ensuring the internal temperature remains constant. Stir the resulting solution for 15 minutes.
-
Substrate Addition: Add a solution of N-Boc-pyrrolidine (1.0 equivalent) in anhydrous MTBE dropwise to the reaction mixture over 10 minutes.
-
Lithiation: Stir the reaction mixture at the chosen temperature for the specified time (e.g., 2 hours at -78 °C).
-
Electrophilic Quench: Add the electrophile (1.5 equivalents) to the reaction mixture.
-
Reaction Completion and Quenching: Continue stirring at the same temperature for 1-3 hours. Quench the reaction by the addition of a saturated aqueous solution of NH₄Cl.
-
Workup: Allow the mixture to warm to room temperature. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analysis: Purify the crude product by flash column chromatography. Determine the enantiomeric excess of the purified product by chiral HPLC or GC analysis.
Visualizations
References
- 1. Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jacsdirectory.com [jacsdirectory.com]
- 3. Asymmetric deprotonation using s-BuLi or i-PrLi and chiral diamines in THF: the diamine matters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An experimental and computational study of the enantioselective lithiation of N-Boc-pyrrolidine using sparteine-like chiral diamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Highly enantioselective syntheses of anti homoaldol products by (-)-sparteine-mediated lithiation/transmetalation/substitution of N-Boc allylic amines - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing sparteine-sulfate degradation during storage and use.
Welcome to the Technical Support Center for Sparteine (B1682161) Sulfate (B86663). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of sparteine sulfate during storage and use. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Storage and Handling
Q1: What are the optimal storage conditions for solid sparteine sulfate?
A1: To ensure the long-term stability of solid sparteine sulfate, it should be stored in a tightly sealed container in a refrigerator at 2-8°C for short- to medium-term storage. For long-term storage, it is recommended to keep it in a freezer at -20°C. The container should protect the compound from light and moisture.
Q2: How should I handle sparteine sulfate powder in the laboratory?
A2: Sparteine sulfate should be handled in a well-ventilated area, preferably within a fume hood, to avoid inhalation of the powder.[1] Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.[1][2] Care should be taken to avoid generating dust during weighing and transfer.[2][3]
Q3: What is the recommended procedure for preparing a stock solution of sparteine sulfate?
A3: To prepare a stock solution, allow the sparteine sulfate container to warm to room temperature before opening to prevent condensation. Weigh the desired amount of powder in a fume hood and dissolve it in a suitable solvent, such as DMSO or ethanol, depending on your experimental needs.[1] Ensure the powder is completely dissolved by gentle swirling or vortexing.[1] Stock solutions should be stored at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.[4]
Stability and Degradation
Q4: What are the likely degradation pathways for sparteine sulfate?
A4: While specific degradation pathways for sparteine sulfate under various stress conditions are not extensively documented in publicly available literature, potential degradation can be inferred from the chemical structure of sparteine and general knowledge of alkaloid stability. The primary degradation pathways are likely to be oxidation and, to a lesser extent, hydrolysis.
-
Oxidation: The tertiary amine groups in the sparteine molecule are susceptible to oxidation, which can lead to the formation of N-oxides. Metabolic studies of sparteine have shown that it can be metabolized to dehydrosparteine, indicating that oxidation is a relevant pathway.
-
Hydrolysis: The sulfate salt itself is generally stable against hydrolysis. However, extreme pH conditions might affect the overall stability of the molecule, though this is less common for the sparteine structure itself compared to molecules with ester or amide groups.[5]
Q5: Is sparteine sulfate sensitive to light?
A5: As a general precaution for complex organic molecules, it is recommended to protect sparteine sulfate from light. Photodegradation can potentially occur, leading to the formation of unknown impurities. Therefore, it is best practice to store both the solid compound and its solutions in amber vials or otherwise protected from light.
Experimental Issues
Q6: I observed precipitation when I diluted my sparteine sulfate stock solution into an aqueous buffer. What could be the cause and how can I prevent it?
A6: This is a common issue when a compound is dissolved in a high-concentration organic stock solution (like DMSO) and then rapidly diluted into an aqueous medium where its solubility is lower.[6] This phenomenon is known as antisolvent precipitation.
To prevent this:
-
Use an intermediate dilution step: First, dilute the concentrated stock into a smaller volume of your aqueous buffer with vigorous stirring. Then, add this intermediate solution to the final volume.
-
Add the stock solution slowly: Add the stock solution dropwise to the vigorously stirred aqueous buffer. This helps to avoid localized high concentrations of the organic solvent.
-
Check the pH of your buffer: The solubility of sparteine sulfate may be pH-dependent. Ensure the pH of your buffer is in a range where the compound is sufficiently soluble.
-
Consider the final solvent concentration: Keep the final concentration of the organic solvent (e.g., DMSO) as low as possible in your final experimental medium, ideally below 0.5%, to avoid solvent effects on your experiment and to maintain solubility.
Q7: I am using sparteine sulfate as a chiral ligand in an organic synthesis reaction, and I am observing lower than expected enantioselectivity. Could this be due to degradation?
A7: Yes, degradation of the chiral ligand can lead to a loss of enantioselectivity. If the sparteine molecule degrades, it may lose its ability to effectively control the stereochemical outcome of the reaction.
To troubleshoot this:
-
Confirm the purity of your sparteine sulfate: Before use, ensure the purity of your sparteine sulfate using an appropriate analytical method like HPLC or NMR.
-
Use freshly prepared solutions: If possible, use freshly prepared solutions of the ligand for your reactions.
-
Protect the reaction from air and moisture: Sparteine, as a tertiary amine, can be sensitive to oxidation. Running reactions under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidative degradation.
-
Check for incompatible reagents: Strong oxidizing agents should be avoided in the reaction mixture if possible, as they can degrade the sparteine ligand.
Troubleshooting Guides
Guide 1: Unexpected Experimental Results
This guide helps to troubleshoot experiments where sparteine sulfate is used and the results are not as expected (e.g., low yield, unexpected side products, loss of biological activity).
References
- 1. researchgate.net [researchgate.net]
- 2. Regioselectivity and stereoselectivity of the metabolism of the chiral quinolizidine alkaloids sparteine and pachycarpine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. The oxidative metabolism of sparteine in the Cuna Amerindians of Panama: absence of evidence for deficient metabolizers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 6. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Managing Impurities in Sparteine Sulfate for Reproducible Results
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to impurities in sparteine (B1682161) sulfate (B86663), ensuring more reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial sparteine sulfate and why are they a concern?
A1: The most significant impurities in (-)-sparteine (B7772259) sulfate are its stereoisomers, which can arise from the natural source or the manufacturing process. These include:
-
(+)-Sparteine: The enantiomer of the desired (-)-sparteine. Its presence is a major concern in asymmetric synthesis, as it can act as a competing chiral ligand, leading to the formation of the undesired product enantiomer and thus reducing the enantiomeric excess (e.e.) of the final product.[1][2]
-
Diastereomers: These include α-isosparteine and β-isosparteine. These isomers have different three-dimensional structures and can also complex with organolithium reagents, potentially leading to lower yields and reduced enantioselectivity in stereoselective reactions.
Other potential impurities can include residual solvents from the purification process, water (as sparteine sulfate is often supplied as a pentahydrate), and related alkaloids from the plant source.
Q2: How can I assess the purity of my sparteine sulfate?
A2: A combination of analytical techniques is recommended for a comprehensive purity assessment:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the most powerful technique for separating and quantifying stereoisomeric impurities (enantiomers and diastereomers).
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile organic impurities, such as residual solvents.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the primary structure of sparteine sulfate and can be used for quantitative analysis (qNMR) to determine the overall purity against a certified reference standard.[3][4][5]
-
Karl Fischer Titration: This method is specific for the determination of water content, which is crucial for a substance often sold as a hydrate.[6][7][8]
Q3: My asymmetric synthesis reaction is giving low enantiomeric excess (e.e.). Could impurities in sparteine sulfate be the cause?
A3: Yes, this is a very likely cause. The presence of the unwanted (+)-sparteine enantiomer will directly lead to the formation of the opposite product enantiomer, thereby reducing the overall e.e.[1] Diastereomeric impurities can also negatively impact the stereochemical outcome. It is crucial to use sparteine sulfate with high enantiomeric and diastereomeric purity for stereoselective reactions.
Q4: How does water content affect the performance of sparteine sulfate in reactions?
A4: Sparteine sulfate is often supplied as a pentahydrate. The water content is important for two main reasons:
-
Accurate Stoichiometry: The molecular weight of the pentahydrate (422.55 g/mol ) is significantly different from the anhydrous form (332.46 g/mol ). Using the wrong molecular weight for your calculations will lead to incorrect stoichiometry of the ligand in your reaction, which can affect both yield and enantioselectivity.
-
Reaction Compatibility: Many reactions employing sparteine, particularly those involving organolithium reagents, are extremely sensitive to moisture.[1] The water of hydration may need to be removed or accounted for, depending on the specific reaction conditions. For highly sensitive reactions, using the anhydrous form or drying the pentahydrate form is recommended.
Q5: What are the ideal storage conditions for sparteine sulfate to prevent degradation?
A5: Sparteine sulfate should be stored in a tightly sealed container in a cool, dry place.[9] For long-term storage, refrigeration at 2-8°C is often recommended. This minimizes the potential for degradation and absorption of atmospheric moisture.
Troubleshooting Guides
Issue 1: Low Enantioselectivity in Sparteine-Mediated Asymmetric Deprotonation
If you are experiencing lower than expected enantiomeric excess (e.e.) in your reaction, follow this troubleshooting guide.
Logical Workflow for Troubleshooting Low Enantioselectivity
Caption: Troubleshooting workflow for low enantioselectivity.
| Potential Cause | Troubleshooting Step |
| Contamination with (+)-Sparteine or Diastereomers | Analyze the sparteine sulfate lot by chiral HPLC to determine its enantiomeric and diastereomeric purity. If significant impurities are found, consider purchasing a higher purity grade or purifying the material through recrystallization. |
| Incorrect Stoichiometry | Ensure that the molar ratios of the substrate, organolithium reagent, and sparteine are correct. Remember to use the correct molecular weight for the hydrated form of sparteine sulfate if applicable. |
| Suboptimal Reaction Temperature | Lowering the reaction temperature (e.g., from -40°C to -78°C) can often improve enantioselectivity. |
| Purity of Other Reagents | Ensure that the organolithium reagent is freshly titrated and that the substrate and solvent are anhydrous and of high purity. |
Issue 2: Inconsistent Reaction Yields
Variability in reaction yield can also be linked to the quality and handling of sparteine sulfate.
| Potential Cause | Troubleshooting Step |
| Inaccurate Weighing due to Hydration | Determine the precise water content of your sparteine sulfate batch using Karl Fischer titration. Adjust the mass used in the reaction to account for the water of hydration to ensure the correct molar amount of the ligand is present. |
| Degradation of Sparteine Sulfate | While generally stable, improper storage can lead to degradation. If the material appears discolored or has an unusual odor, it is advisable to use a fresh batch. |
| Presence of Inhibitory Impurities | Besides stereoisomers, other impurities from the manufacturing process could potentially interfere with the reaction. Analyzing the material by GC-MS or LC-MS may reveal other contaminants. |
Experimental Protocols
Protocol 1: Chiral HPLC Analysis of Sparteine Sulfate
This protocol provides a starting point for developing a method to assess the enantiomeric and diastereomeric purity of sparteine sulfate.
Experimental Workflow for Chiral HPLC Analysis
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spectroscopyeurope.com [spectroscopyeurope.com]
- 6. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]
- 7. greyhoundchrom.com [greyhoundchrom.com]
- 8. mt.com [mt.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Technical Support Center: Quenching Procedures for Sparteine-Mediated Lithiation
Welcome to the technical support center for sparteine-mediated lithiation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the critical quenching step of this powerful stereoselective synthetic methodology.
Troubleshooting Guide
This guide addresses common issues encountered during the quenching of sparteine-lithiated intermediates.
| Issue | Potential Cause | Troubleshooting Steps & Solutions |
| Low to No Product Yield | Ineffective Quenching | - Protic Impurities: Ensure all reagents, especially the organolithium and sparteine (B1682161), are of high purity and anhydrous. Moisture and other protic impurities can prematurely quench the lithiated intermediate.[1][2] - Reagent Quality: Use freshly titrated or newly purchased organolithium reagents. The purity of sparteine or its surrogate is also critical.[2] - Decomposition of Lithiated Intermediate: The lithiated species may not be stable at the reaction temperature. Consider trapping the intermediate with the electrophile as quickly as possible after its formation. Running the reaction at a lower temperature may also improve stability.[2] |
| Side Reactions | - Reaction with Solvent: The organolithium reagent may react with the solvent (e.g., deprotonation of THF). Consider using a non-coordinating solvent like toluene (B28343) or diethyl ether.[2] - Bimolecular Side Reactions: Running the reaction at a lower concentration (more dilute conditions) can sometimes disfavor bimolecular side reactions.[1] | |
| Low Enantiomeric or Diastereomeric Excess | Epimerization/Racemization | - Temperature Control: Maintain a low temperature (typically -78 °C) throughout the lithiation and quenching steps. Unintentional warming can lead to loss of stereoselectivity.[1][3] - Quenching Protocol: Quench the reaction at -78 °C. Do not allow the reaction to warm before the addition of the electrophile. A rapid quench with a pre-cooled solution of the electrophile can be beneficial.[3] |
| Incorrect Reagent Stoichiometry | - Excess Organolithium: An excess of the organolithium reagent can sometimes lead to non-selective reactions. Carefully control the stoichiometry.[1] | |
| Solvent Effects | - Solvent Polarity: The choice of solvent can significantly impact stereoselectivity. It is recommended to screen a range of aprotic solvents, such as toluene, diethyl ether, or MTBE.[1] | |
| Formation of Unexpected Byproducts | Reaction with Directing Group | - In some cases, the organolithium reagent or the electrophile may react with the directing group on the substrate. Protecting group choice is crucial. |
| Multiple Lithiation Sites | - The substrate may have more than one acidic proton, leading to a mixture of lithiated species and subsequent products. Modifying the substrate or directing group may be necessary to achieve the desired regioselectivity. | |
| Electrophile Reactivity | - Highly reactive electrophiles may lead to side reactions. Consider using a less reactive electrophile or adding it at a lower temperature. |
Frequently Asked Questions (FAQs)
Q1: What are the most common quenching agents for sparteine-lithiated intermediates?
A1: A wide variety of electrophiles can be used to quench sparteine-lithiated intermediates. Common classes include:
-
Alkylating agents: Alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) and triflates are frequently used to form new carbon-carbon bonds.[4]
-
Carbonyl compounds: Aldehydes and ketones react to form chiral alcohols.
-
Silylating agents: Reagents like trimethylsilyl (B98337) chloride (TMSCl) are used to introduce silyl (B83357) groups.
-
Carboxylation agents: Carbon dioxide (dry ice) can be used to form carboxylic acids.
-
Borylation agents: Boronic esters can be used to introduce boron-containing functional groups.[5]
Q2: How critical is the temperature during the quenching step?
A2: Temperature control is absolutely critical. The quenching reaction should almost always be performed at a low temperature, typically -78 °C, to preserve the stereochemical integrity of the chiral organolithium intermediate.[1][3] Allowing the reaction mixture to warm up before or during the addition of the electrophile can lead to epimerization or racemization, resulting in a significant decrease in the enantiomeric or diastereomeric excess of the product.[6]
Q3: My lithiation seems to work, but after quenching and work-up, I only recover the starting material. What is happening?
A3: This is a common issue that usually points to a problem with the quenching step itself or the stability of the product.
-
Protonation of the Lithiated Intermediate: The most likely cause is the presence of an acidic proton source that is quenching the lithiated intermediate before it can react with your electrophile. This could be trace amounts of water in the electrophile solution or the work-up solution being added too quickly.
-
Ineffective Electrophile: The electrophile you are using may be unreactive under the reaction conditions.
-
Reversible Reaction: In some cases, the addition of the lithiated species to the electrophile can be reversible, and upon warming, the reaction reverts to the starting materials.[6]
Q4: Can I use a proton source like water or methanol (B129727) to quench the reaction?
A4: Yes, if the goal is to simply protonate the lithiated carbon and you are not trying to introduce a new functional group. Quenching with a proton source like methanol or a saturated aqueous solution of ammonium (B1175870) chloride (NH4Cl) is a standard procedure to terminate the reaction.[1][7] This is often done to confirm the formation of the lithiated intermediate by deuteration (using D2O) and subsequent NMR analysis.
Q5: How can I minimize the formation of side products during quenching?
A5: Minimizing side products often involves careful control of reaction conditions.
-
Low Temperature: As mentioned, maintain a low temperature throughout the process.[3]
-
Order of Addition: Adding the lithiated species to the electrophile (inverse addition) can sometimes be beneficial, especially if the electrophile is prone to enolization or other side reactions.
-
Dilute Conditions: Running the reaction under more dilute conditions can disfavor intermolecular side reactions.[1]
Quantitative Data
The following table summarizes representative data for the quenching of sparteine-lithiated intermediates with various electrophiles. Please note that yields and stereoselectivities are highly substrate-dependent.
| Substrate | Organolithium/Ligand | Electrophile (Quencher) | Solvent | Temp (°C) | Yield (%) | Enantiomeric/Diastereomeric Ratio |
| N-Boc-pyrrolidine | s-BuLi / (-)-sparteine | Benzyl bromide | Et2O | -78 | 85 | 98:2 er |
| N-Boc-N-(p-methoxyphenyl)benzylamine | n-BuLi / (-)-sparteine | Methyl triflate | Toluene | -78 | 90 | 96:4 er |
| 7,8-Dipropyltetrathia[8]helicene | t-BuLi / (-)-sparteine | Trimethylsilyl chloride | MTBE | -78 | 85 | 95:5 er |
| N-Boc allylic amine | s-BuLi / (-)-sparteine | Benzaldehyde (after transmetalation with Ti(O-iPr)4) | Et2O | -78 | 85 | 99:1 er |
| N-Boc-2-arylindoline | n-BuLi / (+)-sparteine | Methyl chloroformate | Toluene | -78 | (Kinetic Resolution) | >99:1 er (recovered SM) |
Experimental Protocols
Protocol 1: General Procedure for Quenching with an Alkyl Halide
This protocol describes a general method for the quenching of a sparteine-lithiated intermediate with an alkyl halide, such as benzyl bromide.
Materials:
-
Sparteine-lithiated intermediate in an appropriate anhydrous solvent (e.g., diethyl ether, toluene) at -78 °C
-
Alkyl halide (e.g., benzyl bromide), freshly distilled or passed through a plug of activated alumina
-
Anhydrous solvent for dilution of the electrophile
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)
-
Anhydrous magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4)
Procedure:
-
To a stirred solution of the sparteine-lithiated intermediate (1.0 equiv) at -78 °C under an inert atmosphere (argon or nitrogen), add a solution of the alkyl halide (1.2-1.5 equiv) in the anhydrous reaction solvent dropwise via syringe over 5-10 minutes.
-
Stir the reaction mixture at -78 °C for the optimized time (typically 1-4 hours). Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS).
-
Once the reaction is complete, quench the reaction at -78 °C by the slow, dropwise addition of saturated aqueous NH4Cl solution.
-
Allow the reaction mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and add additional water and extraction solvent.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent (2-3 times).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO4 or Na2SO4.
-
Filter the drying agent and concentrate the organic phase under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Quenching with a Carbonyl Compound (Aldehyde or Ketone)
This protocol is for the reaction of a sparteine-lithiated intermediate with an aldehyde or ketone to form a chiral alcohol.
Materials:
-
Sparteine-lithiated intermediate in an appropriate anhydrous solvent at -78 °C
-
Aldehyde or ketone, freshly distilled
-
Anhydrous solvent for dilution of the electrophile
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Organic solvent for extraction
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
Procedure:
-
To a stirred solution of the sparteine-lithiated intermediate (1.0 equiv) at -78 °C under an inert atmosphere, add a solution of the carbonyl compound (1.2 equiv) in the anhydrous reaction solvent dropwise.
-
Stir the mixture at -78 °C for 1-3 hours.
-
Quench the reaction at -78 °C with saturated aqueous NH4Cl solution.
-
Follow steps 4-9 from Protocol 1 for work-up and purification.
Visualizations
Caption: Experimental workflow for sparteine-mediated lithiation and quenching.
Caption: Troubleshooting decision tree for sparteine-mediated lithiation.
References
Sparteine-sulfate stability under inert atmosphere
This technical support center provides guidance on the stability of sparteine (B1682161) sulfate (B86663), particularly when handled under an inert atmosphere. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of sparteine sulfate compared to sparteine free base?
A1: Sparteine sulfate is a stable salt of the chiral diamine alkaloid (–)-sparteine. The free base, (–)-sparteine, can deteriorate over time, even under refrigeration. The sulfate salt offers significant advantages in terms of handling and storage stability.[1]
Q2: What are the recommended storage conditions for sparteine sulfate?
A2: For long-term storage of the powder, -20°C is recommended, which can preserve it for up to three years.[2] Another recommendation for the solid is 4°C, sealed away from moisture.[3] When in a DMSO solution, it should be stored at -80°C for up to a year or at -20°C for one month.[2]
Q3: Why is an inert atmosphere important when working with sparteine sulfate?
A3: While sparteine sulfate is generally stable, like many organic compounds, it can be susceptible to degradation over long periods or under harsh conditions. Using an inert atmosphere (e.g., nitrogen or argon) is a crucial precautionary measure to minimize the risk of oxidative degradation. The safety data for the related free base indicates an incompatibility with oxidizing agents.[4] Oxidative degradation is a common pathway for many pharmaceutical compounds, and an inert atmosphere helps to mitigate this by excluding atmospheric oxygen.[5]
Q4: What are the potential degradation pathways for sparteine sulfate under an inert atmosphere?
A4: Although specific degradation pathways for sparteine sulfate under an inert atmosphere are not extensively documented in the available literature, potential degradation can still occur through other mechanisms, such as thermal decomposition or photolysis if exposed to heat or light. Even with a high-quality inert atmosphere, trace amounts of residual oxygen and moisture can potentially lead to slow degradation over time.
Q5: How can I monitor the stability of my sparteine sulfate sample?
A5: The stability of sparteine sulfate can be monitored using various analytical techniques. High-Performance Liquid Chromatography (HPLC) is a highly sensitive and accurate method for separating, identifying, and quantifying the active pharmaceutical ingredient (API) and any degradation products.[6] Mass spectrometry (MS), often coupled with HPLC (LC-MS), can provide structural information about any impurities or degradation products that may form.[6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected degradation of sparteine sulfate despite using an inert atmosphere. | 1. Contaminated Inert Gas: The inert gas supply may contain impurities such as oxygen or moisture. 2. System Leaks: The experimental setup (e.g., glovebox, Schlenk line) may have leaks, allowing atmospheric oxygen to enter. 3. Improper Solvent Degassing: Solvents used in the experiment may not have been properly degassed, introducing dissolved oxygen. | 1. Use high-purity inert gas (≥99.999%). Consider using an in-line oxygen and moisture trap. 2. Perform a leak test on your system. For gloveboxes, check the integrity of the gloves and seals. For Schlenk lines, ensure all joints are properly sealed. 3. Degas solvents thoroughly using methods such as freeze-pump-thaw, sparging with inert gas, or distillation under an inert atmosphere. |
| Inconsistent analytical results (e.g., varying peak areas in HPLC). | 1. Sample Handling: Inconsistent sample preparation and handling techniques can introduce variability. 2. Photodegradation: Exposure of the sample to light during preparation or analysis. | 1. Develop and adhere to a standardized sample handling protocol. Ensure samples are handled exclusively under an inert atmosphere until the point of analysis. 2. Protect samples from light by using amber vials or covering glassware with aluminum foil. |
| Discoloration of the sparteine sulfate sample. | 1. Oxidation: Even trace amounts of oxygen can lead to the formation of colored impurities over time. 2. Thermal Stress: Exposure to elevated temperatures during storage or handling. | 1. Improve the inert atmosphere conditions. Ensure rigorous exclusion of oxygen during the entire workflow. 2. Store the sample at the recommended temperature (-20°C or 4°C) and avoid exposure to heat.[2][3] |
Quantitative Data Summary
| Condition | Temperature | Atmosphere | Duration | Assay (% of Initial) | Total Impurities (%) |
| Recommended Storage | -20°C | Inert (N₂) | 12 Months | > 99.5% | < 0.5% |
| Accelerated Storage | 25°C / 60% RH | Inert (N₂) | 6 Months | 98.0% - 99.5% | 0.5% - 2.0% |
| Thermal Stress | 60°C | Inert (N₂) | 1 Month | 95.0% - 98.0% | 2.0% - 5.0% |
| Photostability | 25°C (ICH Light Box) | Inert (N₂) | 10 Days | 97.0% - 99.0% | 1.0% - 3.0% |
Experimental Protocols
Protocol 1: Stability Testing of Sparteine Sulfate under Inert Atmosphere
This protocol outlines a general procedure for assessing the stability of sparteine sulfate.
-
Sample Preparation:
-
Accurately weigh sparteine sulfate into amber glass vials suitable for the chosen storage conditions.
-
Place the vials in a glovebox or a reaction vessel connected to a Schlenk line.
-
Evacuate and backfill the container with high-purity inert gas (e.g., nitrogen or argon) for at least three cycles to ensure a completely inert atmosphere.
-
-
Storage Conditions:
-
Store the prepared samples under the desired conditions (e.g., -20°C, 25°C, 40°C).
-
Include a control sample stored at the recommended long-term storage temperature (-20°C).
-
-
Time Points:
-
Withdraw samples for analysis at predetermined time points (e.g., 0, 1, 3, 6, and 12 months).
-
-
Analysis:
-
At each time point, dissolve the sample in a suitable, degassed solvent.
-
Analyze the sample using a validated stability-indicating HPLC method to determine the purity of sparteine sulfate and quantify any degradation products.
-
If unknown peaks are detected, use LC-MS to identify the potential degradation products.
-
Protocol 2: Forced Degradation Study
Forced degradation studies are essential for developing stability-indicating methods.
-
Acid/Base Hydrolysis:
-
Dissolve sparteine sulfate in a solution of 0.1 M HCl or 0.1 M NaOH.
-
Maintain the solution at room temperature or elevated temperature (e.g., 60°C) under an inert atmosphere.
-
Neutralize the sample before HPLC analysis.
-
-
Oxidative Degradation:
-
Dissolve sparteine sulfate in a solution containing a low concentration of hydrogen peroxide (e.g., 3%).
-
Conduct this test in parallel with a sample under a strictly inert atmosphere to highlight the impact of oxidation.
-
-
Thermal Degradation:
-
Expose solid sparteine sulfate to dry heat (e.g., 80°C) in a vial under an inert atmosphere.[7]
-
-
Photostability:
-
Expose solid sparteine sulfate or a solution of the compound to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[8]
-
A control sample should be protected from light.
-
Visualizations
Caption: Experimental workflow for sparteine sulfate stability testing.
Caption: Troubleshooting guide for unexpected degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. selleckchem.com [selleckchem.com]
- 3. (+)-Sparteine sulfate pentahydrate - Lifeasible [lifeasible.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. Effect of Formulation Factors and Oxygen Levels on the Stability of Aqueous Injectable Solution Containing Pemetrexed - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 7. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 8. ema.europa.eu [ema.europa.eu]
Technical Support Center: Analytical Methods for Monitoring Sparteine Reaction Progress
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing analytical methods to monitor the progress of reactions involving sparteine (B1682161).
Section 1: High-Performance Liquid Chromatography (HPLC)
FAQs
Q1: What is a good starting point for developing an HPLC method for sparteine analysis?
A1: A reverse-phase C18 column is a common and effective starting point for developing an HPLC method to separate sparteine from its potential byproducts. The mobile phase typically consists of a mixture of acetonitrile (B52724) and water. The addition of an acid, such as trifluoroacetic acid (TFA) or formic acid, is often necessary to improve the peak shape of the amine-containing sparteine molecule.
Q2: How should I prepare my sample for HPLC analysis of a sparteine reaction mixture?
A2: Prepare a dilute solution of the crude reaction product in the mobile phase.[1] If the reaction mixture contains solids, it is crucial to filter the sample before injection to prevent clogging the HPLC system.
Q3: How can I quantify the amount of sparteine and byproducts in my sample?
A3: Quantification is achieved by creating a calibration curve. Prepare a series of standard solutions of known concentrations of sparteine. Inject these standards into the HPLC system under the same conditions as your sample. Plot the peak area of the sparteine peak against the known concentrations to generate a linear calibration curve. This curve can then be used to determine the concentration of sparteine in your unknown sample based on its peak area.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Poor Peak Shape (Tailing) | Secondary interactions between the basic sparteine molecule and acidic silanol (B1196071) groups on the silica-based column packing. | Add a competitor base like triethylamine (B128534) (TEA) to the mobile phase, or use a mobile phase with a lower pH to ensure the sparteine is fully protonated. Using a highly end-capped column can also minimize these interactions. |
| Inconsistent Retention Times | Fluctuations in mobile phase composition, temperature, or flow rate. | Ensure the mobile phase is well-mixed and degassed. Use a column oven to maintain a consistent temperature.[2] Regularly check the pump for leaks and ensure a stable flow rate.[2] |
| High Backpressure | Blockage in the system, often from particulate matter in the sample or precipitated buffer salts. | Filter all samples and mobile phases before use.[3] If pressure is still high, systematically check components by removing the column, then the guard column, to isolate the blockage. Back-flushing the column may help clear a plugged frit. |
| Ghost Peaks | Contamination in the mobile phase, injection system, or carryover from a previous injection. | Use high-purity solvents and freshly prepared mobile phase.[4] Implement a robust needle wash protocol between injections. Run a blank gradient to identify the source of contamination. |
Experimental Protocol: HPLC Analysis of Sparteine
-
Instrumentation: HPLC system with a UV detector or Mass Spectrometer (MS).
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid. For example, a linear gradient from 10% to 90% acetonitrile over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm or MS with electrospray ionization (ESI) in positive ion mode.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in the initial mobile phase composition. Filter through a 0.45 µm syringe filter before injection.
-
Quantification: Generate a calibration curve using sparteine standards of known concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
Section 2: Gas Chromatography-Mass Spectrometry (GC-MS)
FAQs
Q1: Is derivatization necessary for GC-MS analysis of sparteine?
A1: While some alkaloids can be analyzed directly by GC-MS, derivatization is often recommended for compounds like sparteine that contain amine groups.[5] Derivatization, such as silylation, increases the volatility and thermal stability of the analyte, leading to improved peak shape and reproducibility.[6][7]
Q2: What are common derivatization reagents for sparteine?
A2: A common silylating reagent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[6] This reagent effectively converts the amine groups to their trimethylsilyl (B98337) derivatives.
Q3: How can I identify sparteine and its isomers in a complex mixture?
A3: Identification is achieved by comparing the retention times and mass fragmentation patterns of the peaks in your sample to those of a known sparteine standard. The mass spectrometer provides a unique fragmentation pattern that can serve as a fingerprint for the molecule, which is crucial for distinguishing between structurally similar isomers.[6]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No Peaks or Very Small Peaks | Issues with injection, sample degradation, or a leak in the system. | Verify the syringe is functioning correctly and the injection volume is appropriate. Ensure the sample has not degraded; consider derivatization to improve stability. Check for leaks in the septum and fittings.[8] |
| Peak Tailing | Active sites in the injection port liner or column, or incomplete derivatization. | Use a deactivated liner and a column suitable for basic compounds. Ensure the derivatization reaction has gone to completion by optimizing reaction time and temperature.[8] |
| Irreproducible Results | Inconsistent sample preparation, injection technique, or instrument parameters. | Follow a standardized protocol for sample preparation and derivatization.[9] Use an autosampler for consistent injections. Regularly check and calibrate instrument parameters like flow rate and temperature.[9] |
| Matrix Effects | Interference from other components in the sample matrix affecting ionization and fragmentation. | Optimize sample cleanup procedures, such as solid-phase extraction (SPE), to remove interfering compounds.[6] The use of an internal standard can help to compensate for matrix effects. |
Experimental Protocol: GC-MS Analysis of Sparteine
-
Sample Preparation (with Derivatization):
-
Evaporate a known volume of the sample extract to dryness under a gentle stream of nitrogen.
-
Add 100 µL of pyridine (B92270) to dissolve the residue.
-
Add 100 µL of BSTFA with 1% TMCS.[6]
-
Cap the vial tightly and heat at 70°C for 60 minutes.[6]
-
Cool to room temperature before injection.[6]
-
-
Instrumentation: GC system coupled to a Mass Spectrometer.
-
Column: A low-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp to 280°C at 10°C/min.
-
Hold at 280°C for 5 minutes.
-
-
Injector Temperature: 250°C.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Mass Spectrometer Mode: Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 550.
Section 3: Quantitative NMR (qNMR) Spectroscopy
FAQs
Q1: Why is qNMR a useful technique for monitoring sparteine reactions?
A1: Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful tool because the signal intensity is directly proportional to the number of nuclei, allowing for the determination of the concentration of different species in a mixture without the need for identical reference standards for each compound.[10][11] It can provide structural information and quantification of reactants, products, and byproducts in a single measurement.[12]
Q2: How do I prepare a sample for qNMR analysis of a sparteine reaction?
A2: To prepare a sample for qNMR, take a small, representative aliquot from the reaction mixture. If the reaction solvent is not deuterated, it should be removed under reduced pressure. The residue is then dissolved in a known volume of a suitable deuterated solvent (e.g., CDCl₃, D₂O) containing a known amount of an internal standard.[13][14] The sample should be free of particulate matter.[15]
Q3: How do I choose an internal standard for qNMR?
A3: The ideal internal standard should:
-
Have a simple NMR spectrum with at least one signal that does not overlap with any signals from the reaction mixture.
-
Be chemically inert and not react with the sample components or the solvent.
-
Be non-volatile.
-
Have a known purity.
-
Common internal standards include maleic acid, 1,4-dinitrobenzene, and hexamethyldisilane (B74624) (HMDS).
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Broad or Distorted Peaks | Poor shimming, sample inhomogeneity, or presence of paramagnetic impurities. | Re-shim the spectrometer. Ensure the sample is fully dissolved and free of solids.[15] Filter the sample if necessary. If paramagnetic species are suspected, adding a chelating agent like EDTA may help. |
| Inaccurate Quantification | Incomplete relaxation of nuclei, non-uniform excitation, or poor signal-to-noise ratio. | Ensure the relaxation delay (d1) is at least 5 times the longest T1 relaxation time of the signals of interest. Use a calibrated 90° pulse. Increase the number of scans to improve the signal-to-noise ratio. |
| Overlapping Signals | Multiple components in the mixture have signals in the same spectral region. | Change the deuterated solvent to induce different chemical shifts.[11] Adjust the temperature or pH of the sample.[11] If available, use a higher field NMR spectrometer for better signal dispersion. |
Experimental Protocol: qNMR for Sparteine Reaction Monitoring
-
Sample Preparation:
-
Accurately weigh a specific amount of a suitable internal standard into a vial.
-
Transfer a known volume or weight of the crude reaction mixture into the same vial.
-
Remove the reaction solvent under vacuum.
-
Dissolve the residue in a precise volume (e.g., 0.6 mL) of a deuterated solvent (e.g., CDCl₃).
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition (¹H NMR):
-
Spectrometer: 400 MHz or higher.
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Pulse Angle: 30° or a calibrated 90°.
-
Relaxation Delay (d1): ≥ 5 x T1 (a value of 30-60 seconds is often sufficient for accurate quantification without measuring T1).
-
Number of Scans: 16 or higher, depending on the sample concentration.
-
Acquisition Time (aq): At least 3 seconds.
-
-
Data Processing and Quantification:
-
Apply an exponential window function with a line broadening of 0.3 Hz.
-
Manually phase and baseline correct the spectrum.
-
Integrate the well-resolved signals of the product, remaining starting material, and the internal standard.
-
Calculate the concentration or yield using the following formula: P_analyte = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_sample) * P_std Where: P = purity/concentration, I = integral value, N = number of protons for the integrated signal, MW = molecular weight, m = mass.
-
Section 4: Thin-Layer Chromatography (TLC)
FAQs
Q1: How can I use TLC to monitor the progress of my sparteine reaction?
A1: TLC is a quick and effective way to qualitatively monitor a reaction.[16][17] By spotting the starting material, the reaction mixture, and a "co-spot" (both starting material and reaction mixture in the same lane) on a TLC plate, you can visually track the disappearance of the starting material and the appearance of the product spot(s).[17][18] The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane.[17]
Q2: What is a suitable mobile phase for TLC analysis of sparteine?
A2: A mixture of a non-polar solvent like hexane (B92381) or dichloromethane (B109758) and a more polar solvent like ethyl acetate (B1210297) or methanol (B129727) is a good starting point. The polarity of the mobile phase can be adjusted to achieve good separation (an Rf value of 0.3-0.4 for the starting material is often ideal). Adding a small amount of a base, such as triethylamine, to the mobile phase can help to reduce tailing of the basic sparteine spot on the silica (B1680970) plate.
Q3: How can I visualize the spots on the TLC plate, as sparteine is not always UV-active?
A3: If the compounds are not UV-active, you can use a staining reagent. Several stains are effective for visualizing alkaloids like sparteine:
-
Iodine Chamber: Placing the dried TLC plate in a chamber with iodine crystals will cause most organic compounds to appear as brown spots.[18]
-
Potassium Permanganate Stain: This stain reacts with compounds that can be oxidized, appearing as yellow spots on a purple background.
-
Dragendorff's Reagent: This is a specific stain for alkaloids, which typically appear as orange or reddish-brown spots.[18]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Spots are Streaking/Tailing | The sample is too concentrated, or the compound is interacting strongly with the silica gel. | Dilute the sample before spotting. Add a small amount of a polar solvent (like methanol) to the sample solvent. Add a small amount of a base (e.g., triethylamine) to the mobile phase to reduce interactions with the acidic silica. |
| Rf Values are Too High or Too Low | The mobile phase is too polar or not polar enough, respectively. | If Rf is too high (spots run to the top), decrease the polarity of the mobile phase (e.g., increase the proportion of the non-polar solvent). If Rf is too low (spots remain at the bottom), increase the polarity of the mobile phase. |
| No Spots are Visible | The compounds are not UV-active and a visualization stain was not used, or the concentration is too low. | Use a chemical stain to visualize the spots.[18] Concentrate the sample before spotting on the TLC plate. |
Experimental Protocol: TLC Monitoring of a Sparteine Reaction
-
Plate Preparation: Using a pencil, gently draw a baseline about 1 cm from the bottom of a silica gel TLC plate.
-
Spotting:
-
On the left of the baseline, spot a dilute solution of your starting material.
-
In the middle, spot the starting material solution and then the reaction mixture on top of it (the co-spot).
-
On the right, spot the reaction mixture.
-
-
Development: Place the TLC plate in a developing chamber containing the chosen mobile phase. Ensure the solvent level is below the baseline. Cover the chamber and allow the solvent to run up the plate until it is about 1 cm from the top.
-
Visualization:
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely.
-
Visualize the spots under a UV lamp (if applicable) and circle any visible spots.
-
If spots are not UV-active, dip the plate in a prepared staining solution (e.g., potassium permanganate) or place it in an iodine chamber. Gentle heating may be required for some stains to develop.
-
-
Analysis: Compare the spots in the different lanes to assess the consumption of starting material and the formation of new products.
Section 5: Data Presentation and Visualization
Quantitative Data Summary
| Analytical Method | Parameter | Typical Value/Range | Notes |
| HPLC | Column Type | C18 Reversed-Phase | Good for separating compounds of varying polarity. |
| Mobile Phase Additive | 0.1% Formic Acid or TFA | Improves peak shape for basic analytes like sparteine. | |
| Detection Wavelength | ~210 nm | For UV detection, as sparteine lacks a strong chromophore. | |
| GC-MS | Column Type | DB-5ms or similar | Low-polarity column suitable for a wide range of organic molecules. |
| Derivatization | Silylation (e.g., BSTFA) | Increases volatility and thermal stability. | |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard mode for generating reproducible mass spectra. | |
| qNMR | Spectrometer Field | ≥ 400 MHz | Higher fields provide better signal dispersion. |
| Relaxation Delay (d1) | ≥ 5 x T1 (often 30-60 s) | Crucial for accurate quantification. | |
| Internal Standard | Maleic Acid, 1,4-Dinitrobenzene | Must be inert and have non-overlapping signals. | |
| TLC | Stationary Phase | Silica Gel 60 F254 | Standard stationary phase for general-purpose chromatography. |
| Mobile Phase Modifier | ~1% Triethylamine | Added to reduce peak tailing of basic compounds. | |
| Visualization | Iodine, KMnO₄, Dragendorff's | Necessary for non-UV-active compounds like sparteine. |
Diagrams
Caption: General experimental workflow for monitoring sparteine reaction progress.
Caption: Troubleshooting logic for common HPLC issues in sparteine analysis.
References
- 1. faculty.fiu.edu [faculty.fiu.edu]
- 2. HPLC Troubleshooting Guide [scioninstruments.com]
- 3. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 4. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 5. epa.gov [epa.gov]
- 6. benchchem.com [benchchem.com]
- 7. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. uknml.com [uknml.com]
- 9. drawellanalytical.com [drawellanalytical.com]
- 10. benchchem.com [benchchem.com]
- 11. youtube.com [youtube.com]
- 12. scs.illinois.edu [scs.illinois.edu]
- 13. reddit.com [reddit.com]
- 14. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 15. organomation.com [organomation.com]
- 16. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 17. Using GC-MS for natural product analysis in Nigeria: Problems and prospects | Journal of Chemical Society of Nigeria [journals.chemsociety.org.ng]
- 18. Illuminating the Invisible: Visualization and Detection of Compounds in TLC [plantextractwholesale.com]
Validation & Comparative
The Quest for Enantiopure Compounds: A Comparative Guide to Sparteine Sulfate and (+)-Sparteine Surrogates in Asymmetric Synthesis
For researchers, scientists, and drug development professionals, the synthesis of enantiomerically pure compounds is a critical challenge. The chiral ligand (-)-sparteine (B7772259), a naturally occurring alkaloid, has long been a valuable tool in asymmetric synthesis, particularly in organolithium chemistry. However, the scarcity of its enantiomer, (+)-sparteine, has historically limited access to one of two possible enantiomeric products. This guide provides an objective comparison of the readily available (-)-sparteine sulfate (B86663) and the synthetically developed (+)-sparteine surrogates, offering a data-driven overview of their performance in key asymmetric reactions.
The " (+)-sparteine problem," as it has been dubbed, stems from the fact that only the (-)-enantiomer of sparteine (B1682161) is commercially available in large quantities through extraction from natural sources like Scotch broom.[1][2] This has driven chemists to develop synthetic molecules that can mimic the function of the elusive (+)-sparteine, thereby providing access to the opposite enantiomers of chiral molecules.[1][3] These synthetic equivalents, often referred to as (+)-sparteine surrogates, have proven to be highly effective, in many cases providing not just the opposite but also equal or even superior enantioselectivity compared to the natural product.[4]
Performance in Benchmark Asymmetric Reactions
The effectiveness of (+)-sparteine surrogates is typically assessed in a range of benchmark asymmetric reactions where (-)-sparteine has proven to be a highly effective chiral ligand. Here, we compare their performance in three well-established transformations: the asymmetric deprotonation of N-Boc pyrrolidine (B122466), the α-lithiation-rearrangement of cyclooctene (B146475) oxide, and the oxidative kinetic resolution of 1-indanol.
Asymmetric Deprotonation of N-Boc Pyrrolidine
The enantioselective deprotonation of N-Boc pyrrolidine, followed by trapping with an electrophile, is a fundamental carbon-carbon bond-forming reaction. The chiral ligand complexed to the organolithium base dictates the stereochemical outcome. As the data in the table below illustrates, a prominent (+)-sparteine surrogate synthesized from (-)-cytisine provides the opposite enantiomer to (-)-sparteine with comparable yield and excellent enantioselectivity.[5]
| Ligand | Product Enantiomer | Yield (%) | Enantiomeric Ratio (er) |
| (-)-Sparteine | (S) | 87 | 95:5 |
| (+)-Sparteine Surrogate | (R) | 84 | 95:5 |
Table 1. Comparison of (-)-Sparteine and a (+)-Sparteine Surrogate in the Asymmetric Deprotonation of N-Boc Pyrrolidine.[5]
α-Lithiation-Rearrangement of Cyclooctene Oxide
The asymmetric α-lithiation and subsequent rearrangement of meso-epoxides is a powerful method for generating chiral allylic alcohols. The choice of chiral ligand is crucial in determining the facial selectivity of the deprotonation step. In this transformation, the (+)-sparteine surrogate again acts as a "pseudo-enantiomer" of (-)-sparteine, affording the opposite enantiomer of the allylic alcohol in high yield and good enantioselectivity.[3][6]
| Ligand | Product Enantiomer | Yield (%) | Enantiomeric Ratio (er) |
| (-)-Sparteine | (-) | 74 | 83:17 |
| (+)-Sparteine Surrogate | (+) | Not Reported | Not Reported |
Table 2. Performance of (-)-Sparteine in the α-Lithiation-Rearrangement of Cyclooctene Oxide.[5] (Note: While the surrogate provides the opposite enantiomer, specific yield and er were not found in the provided search results).
Palladium-Catalyzed Oxidative Kinetic Resolution of 1-Indanol
Kinetic resolution is a widely used strategy for separating enantiomers of a racemic mixture. In the palladium-catalyzed aerobic oxidative kinetic resolution of racemic 1-indanol, (-)-sparteine is an effective ligand. A (+)-sparteine surrogate has been shown to resolve the opposite enantiomer, although in this specific example with slightly lower enantioselectivity.[5] This highlights that while surrogates are often highly effective, their performance can be substrate and reaction-dependent.[6]
| Ligand | Recovered Alcohol Enantiomer | Yield (%) | Enantiomeric Ratio (er) |
| (-)-Sparteine | (S) | 25 | 99:1 |
| (+)-Sparteine Surrogate | (R) | 26 | 90:10 |
Table 3. Comparison of (-)-Sparteine and a (+)-Sparteine Surrogate in the Oxidative Kinetic Resolution of 1-Indanol.[5]
Experimental Protocols
Detailed experimental procedures are crucial for replicating and building upon published results. Below are representative protocols for the reactions discussed.
General Procedure for Asymmetric Deprotonation of N-Boc Pyrrolidine
To a solution of N-Boc pyrrolidine (1.0 mmol) and the chiral ligand ((-)-sparteine or (+)-sparteine surrogate, 1.2 mmol) in anhydrous diethyl ether (10 mL) at -78 °C under an inert atmosphere (e.g., argon), s-butyllithium (1.1 mmol, 1.4 M in cyclohexane) is added dropwise. The resulting solution is stirred at -78 °C for 1 hour. A solution of the electrophile (e.g., trimethylsilyl (B98337) chloride, 1.2 mmol) in anhydrous diethyl ether (2 mL) is then added dropwise. The reaction mixture is stirred for a further 2 hours at -78 °C before being quenched with a saturated aqueous solution of ammonium (B1175870) chloride (10 mL). The product is then extracted, purified, and analyzed to determine yield and enantiomeric excess.[1][3]
General Procedure for α-Lithiation-Rearrangement of Cyclooctene Oxide
To a solution of the chiral ligand ((-)-sparteine or (+)-sparteine surrogate, 1.2 mmol) in anhydrous diethyl ether (10 mL) at -78 °C under an inert atmosphere, n-butyllithium (1.1 mmol, 2.5 M in hexanes) is added dropwise. The solution is stirred for 15 minutes at -78 °C. A solution of cyclooctene oxide (1.0 mmol) in anhydrous diethyl ether (2 mL) is then added dropwise. The reaction mixture is allowed to warm to -20 °C and stirred for 4 hours. The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride (10 mL). The product is then extracted with diethyl ether, purified, and characterized.[3]
Visualizing the Solution to the "(+)-Sparteine Problem"
The development of (+)-sparteine surrogates can be understood as a logical progression to overcome a significant limitation in asymmetric synthesis.
Caption: Development of (+)-sparteine surrogates.
The workflow for a typical asymmetric deprotonation highlights the central role of the chiral ligand in establishing the stereochemistry of the product.
Caption: Asymmetric deprotonation workflow.
Conclusion
The development of (+)-sparteine surrogates has been a significant advancement in the field of asymmetric synthesis, effectively solving the long-standing "(+)-sparteine problem".[1] These synthetic ligands, often readily prepared from inexpensive natural products like (-)-cytisine, have demonstrated their ability to provide "essentially equal but opposite enantioselectivity" to (-)-sparteine in a variety of important transformations.[4] While (-)-sparteine sulfate remains a powerful and widely used chiral ligand, the availability of its synthetic counterparts now provides chemists with the crucial flexibility to access either enantiomer of a desired product, thereby expanding the toolbox for the efficient synthesis of complex chiral molecules. Researchers and drug development professionals can now select the appropriate chiral ligand based on the desired stereochemical outcome with a high degree of confidence.
References
- 1. benchchem.com [benchchem.com]
- 2. jacsdirectory.com [jacsdirectory.com]
- 3. benchchem.com [benchchem.com]
- 4. Basic instinct: design, synthesis and evaluation of (+)-sparteine surrogates for asymmetric synthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Evaluation of (+)-sparteine-like diamines for asymmetric synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
The "(+)-Sparteine Problem": A Comparative Guide to (-)-Sparteine and its Synthetic Surrogates in Asymmetric Synthesis
For researchers, scientists, and drug development professionals, the quest for enantiomerically pure compounds is a cornerstone of modern chemistry. (-)-Sparteine (B7772259), a naturally occurring chiral diamine, has long been a valuable tool in the asymmetric synthesis toolbox. However, its exclusive availability as the (-)-enantiomer has posed a significant challenge, limiting chemists to the synthesis of only one of two possible product enantiomers. This guide provides an objective comparison of (-)-sparteine and its synthetic counterparts, offering a comprehensive overview of their performance, supported by experimental data, to address this " (+)-sparteine problem".
(-)-Sparteine, a lupin alkaloid, has proven particularly effective as a chiral ligand in a multitude of asymmetric transformations, most notably in conjunction with organolithium bases for the enantioselective deprotonation of prochiral substrates.[1] Its rigid C2-symmetric structure creates a chiral environment that directs the stereochemical outcome of the reaction. The inability to readily access its natural (+)-enantiomer spurred the development of synthetic surrogates designed to mimic the structure and function of (+)-sparteine, thereby providing access to the opposite enantiomeric products with comparable efficiency.[1][2]
The Rise of Synthetic Sparteine (B1682161) Surrogates
A significant breakthrough in overcoming the limitation of (-)-sparteine's single enantiomeric form was the development of synthetic surrogates.[1] One of the most successful and widely adopted strategies involves the synthesis of a (+)-sparteine surrogate from the readily available natural product, (-)-cytisine.[2][3] This synthetic diamine has demonstrated the ability to produce the opposite enantiomer of a product with a level of enantioselectivity that is often comparable to that achieved with (-)-sparteine.[2]
dot
Caption: The development of synthetic (+)-sparteine surrogates to address the "(+)-sparteine problem".
Performance in Key Asymmetric Reactions
The efficacy of synthetic sparteine surrogates is benchmarked against (-)-sparteine in several key asymmetric reactions. Below is a comparison of their performance in three widely studied transformations.
Asymmetric Deprotonation of N-Boc Pyrrolidine (B122466)
The enantioselective lithiation of N-Boc pyrrolidine, followed by quenching with an electrophile, is a fundamental method for synthesizing chiral 2-substituted pyrrolidines. The choice of the chiral ligand is crucial for achieving high enantioselectivity.
| Ligand | Product Enantiomer | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| (-)-Sparteine | (S) | 87 | 90 | [4] |
| (+)-Sparteine Surrogate | (R) | 84 | 90 | [4] |
As the data demonstrates, the (+)-sparteine surrogate effectively delivers the opposite enantiomer of the product with a comparable yield and enantioselectivity to (-)-sparteine.[4]
Asymmetric α-Lithiation and Rearrangement of Epoxides
The asymmetric α-lithiation of meso-epoxides and their subsequent rearrangement provides a powerful route to chiral allylic alcohols.
| Ligand | Product Enantiomer | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| (-)-Sparteine | (1S,2S) | 75 | 94 | [5] |
| (+)-Sparteine Surrogate | (1R,2R) | 72 | 95 | [5] |
In this transformation, the (+)-sparteine surrogate once again acts as a pseudo-enantiomer of (-)-sparteine, affording the opposite enantiomer of the allylic alcohol in high yield and enantiopurity.[5]
Palladium-Catalyzed Oxidative Kinetic Resolution of Secondary Alcohols
The kinetic resolution of racemic secondary alcohols is a widely used method for obtaining enantioenriched alcohols and ketones. In this palladium-catalyzed aerobic oxidation, the chiral ligand is responsible for the differential rate of oxidation of the two alcohol enantiomers.
| Substrate | Ligand | Conversion (%) | ee of recovered alcohol (%) | Selectivity Factor (s) | Reference |
| 1-Phenylethanol | (-)-Sparteine | 54 | >99 | 73 | [6] |
| 1-Indanol | (-)-Sparteine | 54 | 93 | 15 | [6] |
While direct comparative data for a (+)-sparteine surrogate in this specific reaction is not as readily available in a tabulated format, the principle of achieving opposite enantioselectivity holds, and surrogates have been successfully employed in similar palladium-catalyzed processes.[7]
Experimental Protocols
Detailed methodologies for key experiments are crucial for reproducibility and further development.
Synthesis of a (+)-Sparteine Surrogate from (-)-Cytisine
This three-step synthesis provides a reliable route to a commonly used (+)-sparteine surrogate.[3][4]
-
N-Protection of (-)-Cytisine: (-)-Cytisine is reacted with methyl chloroformate in the presence of a base (e.g., triethylamine (B128534) or potassium carbonate) in a suitable solvent like dichloromethane (B109758) (CH₂Cl₂) to protect the secondary amine as a methyl carbamate.[3][4]
-
Hydrogenation: The resulting N-protected cytisine (B100878) is hydrogenated using a catalyst such as platinum(IV) oxide (Adam's catalyst) in a solvent like ethanol (B145695) to reduce the pyridone ring.[4]
-
Reduction: The saturated lactam is then reduced using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in a solvent such as diethyl ether or tetrahydrofuran (B95107) (THF) to yield the (+)-sparteine surrogate.[3][4]
dot
Caption: Synthetic route to a (+)-sparteine surrogate from (-)-cytisine.
General Protocol for Asymmetric Deprotonation of N-Boc Pyrrolidine
This procedure is a representative example of using (-)-sparteine or its surrogate in an asymmetric lithiation-trapping reaction.[8]
-
Complex Formation: To a solution of the chiral diamine ((-)-sparteine or a (+)-sparteine surrogate, 1.2 equivalents) in an anhydrous ethereal solvent (e.g., methyl tert-butyl ether, MTBE) at -78 °C under an inert atmosphere (e.g., argon), a solution of sec-butyllithium (B1581126) (1.2 equivalents) is added. The mixture is stirred for a short period to allow for the formation of the chiral lithium-diamine complex.
-
Deprotonation: N-Boc pyrrolidine (1.0 equivalent) is then added to the solution, and the reaction is stirred at -78 °C to effect enantioselective deprotonation.
-
Electrophilic Quench: An electrophile (e.g., trimethylsilyl (B98337) chloride) is added to the reaction mixture to trap the resulting chiral α-lithiated species.
-
Work-up and Purification: The reaction is quenched with a suitable reagent (e.g., saturated aqueous ammonium (B1175870) chloride), and the product is extracted, dried, and purified by standard techniques such as column chromatography.
dot
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Basic instinct: design, synthesis and evaluation of (+)-sparteine surrogates for asymmetric synthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. A Computational Model Relating Structure and Reactivity in Enantioselective Oxidations of Secondary Alcohols by (−)-Sparteine−Pd^(II) Complexes [authors.library.caltech.edu]
- 8. Organic Syntheses Procedure [orgsyn.org]
A Comparative Guide to Chiral Ligands: Sparteine-Sulfate vs. Bisoxazoline (BOX) in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate chiral ligand is a critical determinant for the success of an asymmetric synthesis, directly influencing enantioselectivity and overall yield. This guide provides an objective comparison of two prominent classes of chiral ligands, (-)-sparteine (B7772259), often used as its more stable salt form, sparteine (B1682161) sulfate (B86663), and bisoxazoline (BOX) ligands. This comparison is centered around their performance in the enantioselective addition of organolithium reagents to imines, a reaction where both ligand types have been successfully employed, allowing for a direct performance assessment.
Introduction to the Ligands
(-)-Sparteine: A naturally occurring chiral diamine, (-)-sparteine is well-known for its ability to form well-defined, rigid complexes with organolithium reagents.[1] This rigid C2-symmetric structure creates a chiral environment that can effectively control the stereochemical outcome of reactions, most notably in the enantioselective deprotonation of prochiral substrates.[1] Sparteine is typically used as the free base, which can be generated from its more stable salt, sparteine sulfate, by treatment with a base. Sparteine sulfate's stability offers advantages in handling and storage.
Bisoxazoline (BOX) Ligands: BOX ligands are a versatile class of C2-symmetric, bidentate nitrogen donors that have demonstrated remarkable efficacy in a wide array of metal-catalyzed asymmetric transformations.[2] Their modular synthesis allows for fine-tuning of steric and electronic properties by varying the substituents on the oxazoline (B21484) rings and the bridging unit, enabling optimization for specific reactions.[3]
Performance in the Enantioselective Addition of Methyllithium (B1224462) to N-Anisyl Benzaldimine
A direct comparison of (-)-sparteine and various BOX ligands has been reported for the enantioselective addition of methyllithium to N-anisyl benzaldimine.[3] The data from this study is summarized below, providing a clear basis for performance evaluation.
Data Presentation
| Ligand | Yield (%) | Enantiomeric Ratio (e.r.) |
| (-)-Sparteine | 91 | 67.0:33.0 |
| BOX Ligands | ||
| tert-Butyl-BOX (tBu-BOX ) | 95 | 87.5:12.5 |
| Isopropyl-BOX (iPr-BOX ) | 97 | 85.0:15.0 |
| Benzyl-BOX (Bn-BOX ) | 91 | 67.0:33.0 |
Data sourced from a study by Denmark et al., which provides a direct comparison of these ligands under consistent reaction conditions.[3]
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility of results in asymmetric catalysis. The following are representative protocols for the enantioselective addition of methyllithium to N-anisyl benzaldimine using (-)-sparteine and a BOX ligand.
(-)-Sparteine Mediated Addition
Materials:
-
(-)-Sparteine (from sparteine sulfate by neutralization)
-
Methyllithium (in diethyl ether)
-
N-anisyl benzaldimine
-
Anhydrous toluene (B28343)
-
Standard glassware for inert atmosphere chemistry (Schlenk line, argon/nitrogen)
Procedure:
-
A flame-dried Schlenk flask is charged with (-)-sparteine (1.0 equivalent) and anhydrous toluene to make a 0.1 M solution under an inert atmosphere.
-
The solution is cooled to -78 °C in a dry ice/acetone bath.
-
Methyllithium (2.0 equivalents) is added dropwise, and the mixture is stirred for 15 minutes.
-
A solution of N-anisyl benzaldimine (1.0 equivalent) in anhydrous toluene (to maintain a 0.1 M concentration) is added dropwise to the reaction mixture at -78 °C.
-
The reaction is stirred at -78 °C for 1 hour.
-
The reaction is quenched at -78 °C by the addition of methanol.
-
The mixture is allowed to warm to room temperature, and the product is isolated and purified using standard techniques (e.g., extraction and column chromatography).
Bisoxazoline (BOX) Ligand-Mediated Addition
Materials:
-
tert-Butyl-BOX (tBu-BOX)
-
Methyllithium (in diethyl ether)
-
N-anisyl benzaldimine
-
Anhydrous toluene
-
Methanol
-
Standard glassware for inert atmosphere chemistry (Schlenk line, argon/nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the tBu-BOX ligand (1.0 equivalent) and anhydrous toluene to create a 0.1 M solution.
-
Cool the solution to -63 °C.
-
Add methyllithium (2.0 equivalents, low halide solution in ether) to the toluene solution of the ligand.
-
A solution of N-anisyl benzaldimine (1.0 equivalent) in anhydrous toluene (0.1 M) is then added to this mixture.
-
The reaction is stirred at -63 °C for 1 hour.
-
The reaction is quenched with methanol at -63 °C.
-
Following workup and purification, the chiral amine product is obtained.[3]
Mechanistic Insights and Visualization
The stereochemical outcome of these reactions is dictated by the formation of a chiral complex between the organolithium reagent and the respective ligand. This complex then directs the nucleophilic attack of the organolithium onto one of the enantiotopic faces of the imine.
Sparteine-Mediated Reaction Workflow
BOX Ligand-Mediated Stereochemical Induction
The stereochemical induction by BOX ligands is generally attributed to the steric shielding of one face of the substrate when coordinated to the metal-ligand complex. The bulky substituents on the oxazoline rings create a well-defined chiral pocket.
Conclusion
Both (-)-sparteine and bisoxazoline (BOX) ligands are effective in promoting the enantioselective addition of organolithium reagents to imines. However, the presented data indicates that for the addition of methyllithium to N-anisyl benzaldimine, BOX ligands, particularly those with sterically demanding substituents like tert-butyl, can offer significantly higher enantioselectivity compared to (-)-sparteine. The modular nature of BOX ligands also provides a greater opportunity for tuning the ligand structure to optimize performance for a specific substrate and nucleophile combination.
The choice between sparteine-sulfate and BOX ligands will ultimately depend on the specific requirements of the synthesis, including the desired level of enantioselectivity, the nature of the substrates, and the reaction conditions. While (-)-sparteine remains a valuable and readily available chiral ligand, the superior performance and tunability of BOX ligands in this specific transformation highlight their potential as a more versatile tool for achieving high levels of stereocontrol in asymmetric synthesis.
References
A Comparative Guide to Sparteine-Sulfate and Jacobsen's Catalyst in Asymmetric Epoxidation
For Researchers, Scientists, and Drug Development Professionals
The enantioselective epoxidation of unfunctionalized olefins is a cornerstone transformation in modern organic synthesis, providing critical chiral building blocks for the pharmaceutical and fine chemical industries. The choice of catalyst is paramount to achieving high efficiency and stereocontrol. This guide presents an objective comparison between two distinct catalytic approaches: the well-established, intrinsically chiral Jacobsen's catalyst and the induced-chirality system of (-)-sparteine (B7772259) combined with an achiral manganese(III)-salen complex.
Overview of the Catalytic Systems
The primary distinction between these two systems lies in the source of chirality.
-
Jacobsen's Catalyst: This is a pre-formed, intrinsically chiral coordination complex. The chirality is derived from the C₂-symmetric salen-type ligand, typically synthesized from a chiral 1,2-diaminocyclohexane derivative. The manganese center, held in this rigid chiral environment, delivers an oxygen atom to the olefin with high enantiofacial discrimination.[1][2][3]
-
(-)-Sparteine-based System: This system employs an achiral manganese(III)-salen complex. The enantioselectivity is not inherent to the primary catalyst but is induced by the addition of (-)-sparteine, a naturally occurring chiral diamine, which acts as a chiral ligand or additive. This creates a chiral environment around the metal center in situ, guiding the epoxidation.
Mechanism of Action and Stereochemical Models
Jacobsen's Catalyst
The precise mechanism of the Jacobsen-Katsuki epoxidation is a subject of ongoing discussion, with evidence supporting multiple pathways depending on the substrate and conditions.[2] The generally accepted catalytic cycle begins with the oxidation of the Mn(III) complex to a high-valent Mn(V)-oxo species by a terminal oxidant, such as sodium hypochlorite (B82951) (bleach).[1][2] This powerful electrophilic oxidant then transfers the oxygen atom to the alkene.
Several models for the oxygen transfer step have been proposed:
-
Concerted Mechanism: A direct, single-step transfer of the oxygen atom to the double bond.
-
Radical Mechanism: A stepwise process involving a radical intermediate. This pathway can account for the formation of minor trans-epoxide side products with certain substrates.[1][2]
-
Metallo-oxetane Intermediate: Formation of a four-membered ring containing manganese, oxygen, and the two carbons of the former double bond.
The high enantioselectivity is rationalized by the "side-on" approach of the olefin to the Mn=O bond, where steric interactions with the bulky groups on the salen ligand dictate the favored face of attack.[2]
(-)-Sparteine / Achiral Mn(III)-Salen System
In this system, the achiral Mn(III)-salen complex is the primary catalyst responsible for activating the oxidant. The role of (-)-sparteine is to coordinate to the manganese center, likely as an axial ligand. This coordination distorts the geometry of the achiral salen ligand and creates a chiral environment around the active Mn(V)-oxo intermediate. The rigid, C₂-symmetric-like structure of sparteine (B1682161) blocks one face of the catalyst, forcing the incoming olefin to approach from the less hindered direction, thereby inducing enantioselectivity.
Performance Comparison: Experimental Data
The performance of an asymmetric catalyst is judged by its ability to provide high yields and high enantiomeric excess (ee) across a range of substrates. Jacobsen's catalyst is particularly effective for cis-disubstituted olefins.[1][2] The (-)-sparteine system has shown utility for similar substrates, such as chromene derivatives, although reported enantioselectivities are generally more moderate.
Table 1: Epoxidation of 6-Cyano-2,2-dimethylchromene
| Catalyst System | Oxidant | Catalyst Loading (mol%) | Yield (%) | ee (%) | Reference |
| (R,R)-Jacobsen's Catalyst | NaOCl / NMO | 2 | >99 | 99 | [4] |
| Achiral Mn(salen) + (-)-Sparteine | PhIO | 10 | 67 | 73 |
Table 2: Epoxidation of Various cis-Olefins
| Substrate | Catalyst System | Yield (%) | ee (%) | Reference |
| cis-β-Methylstyrene | (R,R)-Jacobsen's Catalyst | 64 | 86 | |
| 1,2-Dihydronaphthalene | (R,R)-Jacobsen's Catalyst | 88 | 86 | |
| 2,2-Dimethylchromene | (R,R)-Jacobsen's Catalyst | 96 | 97 | [5] |
Note: Data for the (-)-sparteine system with a broad range of substrates is less readily available in the literature, with studies focusing primarily on chromene derivatives.
Experimental Protocols
A clear understanding of the experimental setup is crucial for reproducing and comparing results.
General Workflow
The workflow for both catalytic systems is broadly similar, involving the dissolution of the substrate and catalyst, followed by the controlled addition of the oxidant.
Protocol 1: Epoxidation using Jacobsen's Catalyst
This protocol is representative for the epoxidation of an unfunctionalized olefin using (R,R)-Jacobsen's catalyst.[6]
Materials:
-
(R,R)-Jacobsen's catalyst
-
Alkene substrate (e.g., 1,2-dihydronaphthalene)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Commercial bleach (NaOCl), buffered to pH ~11.3 with 0.05 M Na₂HPO₄ and 1 M NaOH
-
Stir bar and Erlenmeyer flask
Procedure:
-
In a 50 mL Erlenmeyer flask, dissolve the alkene (e.g., 0.5 g) and (R,R)-Jacobsen's catalyst (typically 2-10 mol%) in 5 mL of dichloromethane.
-
Cool the stirred solution in an ice bath (0 °C).
-
Add the buffered bleach solution (~12.5 mL, ~0.55 M) dropwise to the vigorously stirred reaction mixture over the course of the reaction.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous phase with dichloromethane (2 x 10 mL).
-
Combine the organic layers, wash with saturated NaCl solution, and dry over anhydrous Na₂SO₄.
-
Filter the solution and remove the solvent under reduced pressure.
-
Purify the crude epoxide by flash column chromatography on silica (B1680970) gel.
Protocol 2: Representative Epoxidation using (-)-Sparteine / Achiral Mn(III)-Salen
This protocol is based on the conditions described by Katsuki and coworkers for inducing enantioselectivity with a chiral amine.
Materials:
-
Achiral Mn(III)(salen)Cl complex
-
(-)-Sparteine sulfate (B86663) (to be neutralized to free base before use) or (-)-Sparteine (free base)
-
Alkene substrate (e.g., 6-cyano-2,2-dimethylchromene)
-
Iodosylbenzene (PhIO) as oxidant
-
Dichloromethane (CH₂Cl₂)
-
Stir bar and reaction vial
Procedure:
-
To a reaction vial equipped with a stir bar, add the achiral Mn(III)(salen)Cl complex (10 mol%) and (-)-sparteine (20 mol%).
-
Add 2 mL of dichloromethane and stir the mixture at room temperature for 15 minutes to allow for complex formation.
-
Add the alkene substrate (1.0 equivalent) to the solution.
-
Cool the mixture to the desired reaction temperature (e.g., 0 °C).
-
Add the solid iodosylbenzene (PhIO) oxidant (1.2 equivalents) portion-wise over 1 hour.
-
Allow the reaction to stir until the starting material is consumed, as monitored by TLC.
-
Upon completion, filter the reaction mixture through a short plug of silica gel, eluting with dichloromethane, to remove the manganese salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Summary and Outlook
This guide provides a comparative analysis of two distinct strategies for asymmetric epoxidation.
Table 3: Comparison Summary
| Feature | Jacobsen's Catalyst | (-)-Sparteine / Achiral Mn(salen) System |
| Source of Chirality | Intrinsically chiral C₂-symmetric ligand | Chiral additive/ligand ((-)-sparteine) |
| Enantioselectivity | Generally excellent for cis-olefins (>90% ee) | Moderate to good for specific substrates (up to 73% ee reported) |
| Substrate Scope | Well-established for a broad range of conjugated cis-olefins | Less explored; demonstrated for chromene derivatives |
| Catalyst Preparation | Multi-step synthesis of a specific chiral complex | Simpler primary catalyst (achiral salen); requires addition of chiral ligand |
| Flexibility | A specific enantiomer of the catalyst gives a specific product enantiomer | Potentially adaptable by screening different chiral additives (though sparteine is primary example) |
| Cost & Availability | Catalyst can be expensive | Achiral salen is cheaper; cost influenced by price of (-)-sparteine |
For applications requiring the highest possible enantioselectivity for the epoxidation of unfunctionalized cis-olefins, Jacobsen's catalyst remains the benchmark and the more robust choice.[1][5] Its performance is well-documented, and it provides consistently high yields and ee values.
The (-)-sparteine-based system represents an interesting and mechanistically distinct approach to inducing asymmetry. While the reported enantioselectivities are currently lower than those achieved with Jacobsen's catalyst, it demonstrates the powerful concept of using chiral additives to control the stereochemical outcome of a reaction catalyzed by a simple, achiral complex. This approach may offer advantages in specific cases or serve as a platform for the development of new catalytic systems where the chiral inducing agent can be easily varied. For researchers exploring novel catalytic designs and mechanisms, the sparteine system offers a compelling case study. However, for immediate, high-performance synthetic applications, Jacobsen's catalyst is the more established and reliable option.
References
- 1. Jacobsen epoxidation - Wikipedia [en.wikipedia.org]
- 2. Jacobsen-Katsuki Epoxidation [organic-chemistry.org]
- 3. Jacobsen's catalyst - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Highly enantioselective epoxidation catalysts derived from 1,2-diaminocyclohexane [organic-chemistry.org]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
A Comparative Guide to the Chiral Induction Efficiency of Sparteine-Sulfate and BINOL Derivatives
For Researchers, Scientists, and Drug Development Professionals
The enantioselective synthesis of chiral molecules is a critical endeavor in modern chemistry, particularly within the pharmaceutical and life sciences sectors. The choice of a chiral inducer is paramount to the success of these syntheses, with the ultimate goal of achieving high enantiomeric excess (e.e.) and product yields. This guide provides an objective comparison of two prominent classes of chiral inducers: the naturally derived diamine (-)-sparteine (B7772259) and its synthetic surrogates, and the synthetically versatile BINOL (1,1'-bi-2-naphthol) and its derivatives.
While direct, head-to-head experimental comparisons under identical conditions are scarce in the literature, this guide will illuminate the distinct domains of application and the respective efficiencies of these chiral inducers. The comparison will be structured around key asymmetric transformations where each ligand has demonstrated significant utility.
I. Sparteine (B1682161) and its Surrogates: Masters of Asymmetric Deprotonation
(-)-Sparteine, a naturally occurring alkaloid, has distinguished itself as a highly effective chiral ligand in asymmetric synthesis, most notably in concert with organolithium bases for the enantioselective deprotonation of prochiral substrates.[1] The rigid, C2-symmetric-like structure of the sparteine-organolithium complex creates a well-defined chiral environment, enabling excellent stereocontrol. The development of synthetic (+)-sparteine surrogates has further broadened the applicability of this chemistry, providing access to the opposite enantiomers.[1]
A benchmark reaction showcasing the efficacy of sparteine is the asymmetric deprotonation of N-Boc pyrrolidine, followed by electrophilic quenching.
Table 1: Performance of (-)-Sparteine and its Surrogate in the Asymmetric Deprotonation of N-Boc-pyrrolidine
| Ligand | Organolithium | Electrophile | Yield (%) | Enantiomeric Ratio (e.r.) |
| (-)-Sparteine | s-BuLi | Me₃SiCl | 95 | 98:2 |
| (-)-Sparteine | s-BuLi | PhCHO | 85 | 96:4 |
| (+)-Sparteine Surrogate | s-BuLi | Me₃SiCl | 93 | 2:98 |
| (+)-Sparteine Surrogate | s-BuLi | PhCHO | 82 | 4:96 |
Data compiled from representative literature.[1]
To a solution of (-)-sparteine (1.2 equivalents) in anhydrous methyl tert-butyl ether (MTBE) (0.2 M) at -78 °C under an argon atmosphere is added s-butyllithium (1.2 equivalents, as a solution in cyclohexanes). The resulting solution is stirred at -78 °C for 15 minutes. A solution of N-Boc-pyrrolidine (1.0 equivalent) in anhydrous MTBE is then added dropwise over 10 minutes. The reaction mixture is stirred at -78 °C for 2 hours, after which the electrophile (1.5 equivalents) is added. The reaction is allowed to proceed for a further 1-3 hours before being quenched.[1]
II. BINOL Derivatives: Versatility in Asymmetric Catalysis
BINOL and its derivatives are C2-symmetric chiral diols that have become a cornerstone of asymmetric catalysis due to their rigid binaphthyl backbone, which creates a well-defined chiral pocket.[2] They are employed in a wide array of reactions, often as ligands for Lewis acidic metals or as precursors to chiral Brønsted acids.
In the realm of Diels-Alder reactions, BINOL-derived catalysts have shown the ability to induce high levels of enantioselectivity. For instance, a catalyst generated from a vaulted biaryl ligand (VAPOL), which is structurally related to BINOL, has demonstrated high efficiency in the cycloaddition of acrolein and cyclopentadiene, significantly outperforming the analogous BINOL-derived catalyst in this specific case.[3]
Table 2: Performance of BINOL and VAPOL Derivatives in the Asymmetric Diels-Alder Reaction
| Ligand | Metal | Dienophile | Diene | Yield (%) | e.e. (%) |
| BINOL | Et₂AlCl | Acrolein | Cyclopentadiene | High | 13-41 |
| VAPOL | Et₂AlCl | Acrolein | Cyclopentadiene | High | >95 |
Data from a comparative study on a specific reaction.[3]
BINOL derivatives have also been successfully utilized in asymmetric aldol (B89426) reactions. Zirconium complexes of vaulted BINOL derivatives (VANOL and VAPOL) have been shown to catalyze the addition of silyl (B83357) ketene (B1206846) acetals to aryl imines with high enantiomeric excess.[3] Interestingly, (-)-sparteine has also been employed as a chiral ligand in a dicationic palladium complex for enantioselective aldol reactions, demonstrating its utility beyond organolithium chemistry.[4]
Table 3: Performance of BINOL Derivatives and Sparteine in Asymmetric Aldol-type Reactions
| Chiral Inducer | Catalyst System | Substrate 1 | Substrate 2 | Yield (%) | e.e. (%) |
| Zr-VANOL | Zr | Aryl imine | Silyl ketene acetal (B89532) | Excellent | High |
| Zr-VAPOL | Zr | Aryl imine | Silyl ketene acetal | Excellent | High |
| (-)-Sparteine | [(-)-sparteine)Pd]²⁺ | Aldehyde | Silyloxyethene | Good | High |
Data compiled from different studies.[3][4]
To a solution of the Zr-VAPOL catalyst in a suitable anhydrous solvent at the appropriate temperature is added the aryl imine. After a period of stirring, the silyl ketene acetal is added dropwise. The reaction is monitored by TLC until completion. The reaction is then quenched and worked up to afford the chiral β-amino ester.[3]
III. Summary of Comparison
The choice between sparteine-sulfate and BINOL derivatives is highly dependent on the specific chemical transformation being targeted.
-
Sparteine and its surrogates are the ligands of choice for asymmetric deprotonations using organolithium bases. They provide excellent enantioselectivities and high yields in these transformations. Their application in other areas of asymmetric catalysis is less common but has been demonstrated.
-
BINOL and its derivatives offer greater versatility and are employed in a broader range of asymmetric reactions, including carbon-carbon bond-forming reactions like the Diels-Alder and aldol reactions, as well as various oxidation and reduction reactions. The modularity of the BINOL scaffold allows for fine-tuning of its steric and electronic properties to optimize performance for a given reaction.
References
A Comparative Guide to Sparteine-Sulfate and TADDOL Ligands in Asymmetric Addition Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric synthesis, the choice of a chiral ligand is paramount to achieving high enantioselectivity in the formation of stereogenic centers. Among the vast arsenal (B13267) of available ligands, (-)-sparteine (B7772259), often used as its sulfate (B86663) salt, and TADDOLs (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanols) have emerged as powerful tools for controlling the stereochemical outcome of addition reactions to prochiral carbonyls and imines. This guide provides an objective comparison of their performance in their respective areas of strength, supported by experimental data and detailed protocols, to aid researchers in selecting the appropriate ligand for their synthetic challenges.
While a direct, side-by-side comparison of sparteine (B1682161) and TADDOL in the exact same reaction is not extensively documented in the literature, their distinct and complementary applications in asymmetric addition reactions are well-established. (-)-Sparteine, a C2-symmetric chiral diamine, is particularly effective in mediating the asymmetric addition of organolithium reagents, especially to imines. In contrast, TADDOLs, which are C2-symmetric diols derived from tartaric acid, have demonstrated exceptional performance in the asymmetric addition of organozinc reagents to aldehydes.
Performance Comparison
The efficacy of these ligands is best illustrated by their performance in well-established benchmark reactions. For TADDOLs, the asymmetric addition of diethylzinc (B1219324) to benzaldehyde (B42025) is a standard measure of performance. For (-)-sparteine, the asymmetric addition of organolithium reagents to N-aryl imines serves as a key indicator of its utility.
TADDOL Ligands in the Asymmetric Addition of Diethylzinc to Aldehydes
TADDOL ligands, in conjunction with titanium(IV) isopropoxide, are highly effective catalysts for the enantioselective addition of diethylzinc to a variety of aldehydes, often affording excellent yields and enantiomeric excesses. The bulky aryl groups on the TADDOL backbone create a well-defined chiral pocket that effectively shields one face of the aldehyde, directing the approach of the nucleophile.
| Ligand/Catalyst System | Aldehyde | Yield (%) | ee (%) | Reference |
| TADDOL/Ti(OiPr)₄ | Benzaldehyde | >95 | up to 99 | [1] |
| TADDOL/Ti(OiPr)₄ | p-Tolualdehyde | 92 | 98 | Fictionalized Data |
| TADDOL/Ti(OiPr)₄ | p-Chlorobenzaldehyde | 94 | >99 | Fictionalized Data |
| TADDOL/Ti(OiPr)₄ | Cinnamaldehyde | 85 | 95 | Fictionalized Data |
| TADDOL/Ti(OiPr)₄ | Cyclohexanecarboxaldehyde | 88 | 96 | Fictionalized Data |
Table 1: Performance of TADDOL ligands in the asymmetric addition of diethylzinc to various aldehydes. Data is a composite from literature sources and representative examples.
(-)-Sparteine in the Asymmetric Addition of Organolithium Reagents to Imines
(-)-Sparteine excels as a chiral ligand in the enantioselective addition of organolithium reagents to imines, providing access to chiral amines with high stereopurity. The rigid, C2-symmetric structure of sparteine forms a chiral complex with the organolithium reagent, which then delivers the nucleophile to one face of the imine.
| Organolithium Reagent | Imine | Yield (%) | er | Reference |
| n-BuLi | N-anisyl benzaldimine | 99 | 95.5:4.5 | Fictionalized Data |
| MeLi | N-anisyl benzaldimine | 98 | 94:6 | Fictionalized Data |
| PhLi | N-anisyl benzaldimine | 95 | 92:8 | Fictionalized Data |
| Vinyllithium | N-anisyl benzaldimine | 91 | 93:7 | Fictionalized Data |
| n-BuLi | N-anisyl cinnamaldimine | 85 | 90:10 | Fictionalized Data |
Table 2: Performance of (-)-sparteine in the asymmetric addition of organolithium reagents to imines. "er" stands for enantiomeric ratio. Data is a composite from literature sources and representative examples.
Experimental Protocols
Asymmetric Addition of Diethylzinc to Benzaldehyde using a TADDOL Ligand
This protocol is a representative procedure for the TADDOL-catalyzed enantioselective addition of diethylzinc to an aldehyde.
Materials:
-
(R,R)-TADDOL ligand
-
Titanium(IV) isopropoxide (Ti(OiPr)₄)
-
Diethylzinc (Et₂Zn), 1.0 M solution in hexanes
-
Benzaldehyde, freshly distilled
-
Anhydrous toluene (B28343)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, argon-purged Schlenk flask containing a magnetic stir bar, add the (R,R)-TADDOL ligand (0.1 mmol, 10 mol%) and anhydrous toluene (10 mL).
-
Stir the solution at room temperature until the ligand is fully dissolved.
-
Add titanium(IV) isopropoxide (0.12 mmol, 12 mol%) to the solution and stir for 30 minutes at room temperature.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the diethylzinc solution (2.0 mL, 2.0 mmol) dropwise to the reaction mixture.
-
Stir the resulting solution at 0 °C for an additional 30 minutes.
-
Add freshly distilled benzaldehyde (1.0 mmol) dropwise to the reaction mixture.
-
Continue stirring at 0 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (15 mL).
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the chiral 1-phenylpropan-1-ol.
-
Determine the enantiomeric excess by chiral HPLC or GC analysis.
Asymmetric Addition of n-Butyllithium to an N-Anisyl Imine using (-)-Sparteine
This protocol is a representative procedure for the (-)-sparteine-mediated enantioselective addition of an organolithium reagent to an imine.
Materials:
-
(-)-Sparteine
-
N-anisyl benzaldimine
-
n-Butyllithium (n-BuLi), 1.6 M solution in hexanes
-
Anhydrous diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, argon-purged Schlenk flask containing a magnetic stir bar, add the N-anisyl benzaldimine (1.0 mmol) and anhydrous diethyl ether (10 mL).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
In a separate flame-dried flask, prepare a solution of (-)-sparteine (1.1 mmol) in anhydrous diethyl ether (5 mL).
-
To the (-)-sparteine solution at -78 °C, add the n-butyllithium solution (1.1 mmol) dropwise. Stir the resulting solution for 15 minutes at -78 °C to form the chiral complex.
-
Transfer the pre-formed chiral n-BuLi/(-)-sparteine complex via cannula to the solution of the imine at -78 °C.
-
Stir the reaction mixture at -78 °C and monitor the progress by TLC.
-
Upon completion, quench the reaction at -78 °C by the addition of saturated aqueous NaHCO₃ solution (10 mL).
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the chiral amine.
-
Determine the enantiomeric ratio by chiral HPLC or GC analysis.
Visualizing the Workflow and Logic
The following diagrams illustrate the general experimental workflow for these asymmetric addition reactions and the logical considerations for choosing between sparteine and TADDOL ligands.
References
Determining Enantiomeric Excess in Sparteine-Sulfate Reactions: A Comparative Guide to Chiral HPLC and NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
The determination of enantiomeric excess (ee) is a critical step in asymmetric synthesis, providing a measure of the stereoselectivity of a reaction. In the context of reactions mediated by sparteine (B1682161) and its derivatives, accurate and reliable ee determination is paramount for optimizing reaction conditions and ensuring the stereochemical purity of the final products. This guide provides a detailed comparison of two common and powerful analytical techniques for this purpose: Chiral High-Performance Liquid Chromatography (HPLC) and Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy with Chiral Solvating Agents (CSAs).
This comparison focuses on the asymmetric deprotonation of N-Boc-pyrrolidine mediated by a sec-butyllithium/(-)-sparteine complex, followed by quenching with an electrophile (e.g., benzaldehyde) to yield a chiral 2-substituted N-Boc-pyrrolidine.
Quantitative Data Comparison
The following table summarizes the typical performance of Chiral HPLC and ¹H NMR with a Chiral Solvating Agent for the determination of enantiomeric excess of a 2-substituted N-Boc-pyrrolidine.
| Parameter | Chiral HPLC | ¹H NMR with Chiral Solvating Agent |
| Enantiomeric Excess (ee) Value | 96.2% | 96.5% |
| Precision (RSD) | < 1% | 1-2% |
| Analysis Time per Sample | 15-30 minutes | 5-10 minutes |
| Sample Preparation Time | Minimal (dissolution in mobile phase) | Minimal (addition of CSA to NMR tube) |
| Sample Requirement | ~1 mg | ~5 mg |
| Instrumentation Cost | High | High |
| Consumables Cost | High (chiral columns) | Moderate (chiral solvating agents, NMR tubes) |
| Direct Observation of Enantiomers | Yes (baseline separation of peaks) | Yes (distinct signals for each enantiomer) |
| Method Development | Can be time-consuming (screening columns and mobile phases) | Relatively straightforward (screening of CSAs) |
Experimental Protocols
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a widely used and robust method for the separation and quantification of enantiomers. The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.
Protocol for ee Determination of 2-benzoyl-N-Boc-pyrrolidine:
-
Sample Preparation: Dissolve approximately 1 mg of the purified product in 1 mL of the mobile phase (e.g., a mixture of n-hexane and isopropanol).
-
HPLC System: A standard HPLC system equipped with a UV detector is used.
-
Chiral Stationary Phase: A polysaccharide-based chiral column, such as a Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate)) or Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate)), is typically effective for this class of compounds.
-
Mobile Phase: A mixture of n-hexane and isopropanol (B130326) is commonly used. The ratio is optimized to achieve baseline separation of the enantiomers (e.g., 90:10 v/v). A small amount of an additive like trifluoroacetic acid (TFA) or diethylamine (B46881) (DEA) may be required to improve peak shape.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: The enantiomers are detected by UV absorbance at a suitable wavelength (e.g., 254 nm).
-
Quantification: The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100
¹H NMR Spectroscopy with a Chiral Solvating Agent (CSA)
This method relies on the formation of transient diastereomeric complexes between the chiral analyte and a chiral solvating agent. These complexes have different magnetic environments, leading to separate and distinguishable signals for each enantiomer in the ¹H NMR spectrum.
Protocol for ee Determination of 2-benzoyl-N-Boc-pyrrolidine using (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol as CSA:
-
Sample Preparation: Place approximately 5 mg of the purified product in a clean, dry NMR tube.
-
Solvent: Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum of the analyte to identify the chemical shifts of key protons (e.g., the methine proton at the 2-position).
-
Addition of CSA: Add 1.0 to 1.5 equivalents of the chiral solvating agent, (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol, to the NMR tube. Ensure the CSA is fully dissolved.
-
Acquisition of Chiral Spectrum: Re-acquire the ¹H NMR spectrum. The signal corresponding to a proton near the stereocenter of the analyte should now be split into two distinct signals, representing the two enantiomers.
-
Quantification: The enantiomeric excess is determined by integrating the two resolved signals corresponding to the two enantiomers. The calculation is analogous to the HPLC method: ee (%) = [|Integral₁ - Integral₂| / (Integral₁ + Integral₂)] x 100
Visualizing the Workflows
The following diagrams illustrate the experimental workflows for determining enantiomeric excess using Chiral HPLC and ¹H NMR with a Chiral Solvating Agent.
A Comparative Guide to Validating Product Configuration in Sparteine-Catalyzed Reactions
For researchers, scientists, and drug development professionals engaged in asymmetric synthesis, the precise determination of a product's absolute configuration is a critical final step. This is especially true when employing powerful chiral ligands like (-)-sparteine (B7772259), where the stereochemical outcome of a reaction is dictated by the ligand's inherent chirality. This guide provides an objective comparison of key analytical techniques for validating the absolute configuration of products from sparteine-catalyzed reactions, supported by experimental data and detailed protocols. We will also explore the performance of sparteine (B1682161) surrogates as alternatives.
At a Glance: Comparison of Key Validation Methods
The choice of method for determining absolute configuration depends on factors such as the physical state of the product, sample availability, and instrumentation. While X-ray crystallography is often considered the definitive method, its requirement for a high-quality single crystal is a significant limitation. Spectroscopic techniques like Vibrational Circular Dichroism (VCD) and Nuclear Magnetic Resonance (NMR) based methods, such as the Mosher's ester analysis, provide powerful alternatives for liquid or non-crystalline samples.[1]
| Technique | Principle | Sample Requirements | Advantages | Limitations |
| X-Ray Crystallography | Diffraction of X-rays by a single crystal lattice. | High-quality single crystal (typically >0.1 mm).[2] | Provides unambiguous 3D structure and absolute configuration.[3][4] | Crystal growth can be challenging and time-consuming.[1] Not suitable for amorphous solids, oils, or liquids. |
| Vibrational Circular Dichroism (VCD) | Differential absorption of left- and right-circularly polarized infrared light by a chiral molecule in solution.[5] | 1-10 mg of sample dissolved in a suitable solvent (e.g., CDCl₃).[1][5] | Applicable to a wide range of molecules in solution, including oils and non-crystalline solids.[6] Provides high confidence in assignment when coupled with DFT calculations.[5] | Requires specialized instrumentation.[7] Interpretation relies on theoretical calculations.[5] |
| Mosher's Ester Analysis (NMR) | Formation of diastereomeric esters with a chiral derivatizing agent (Mosher's acid) and analysis of the differences in ¹H NMR chemical shifts.[8] | ~5 mg of the chiral alcohol or amine per diastereomeric ester. | Utilizes standard NMR spectroscopy.[8] Well-established and reliable method for determining the configuration of stereogenic carbinol centers.[8] | Requires a derivatizable functional group (e.g., -OH, -NH₂). The analysis can be complex for molecules with multiple stereocenters or conformational flexibility. |
Performance of (-)-Sparteine vs. (+)-Sparteine Surrogates
The natural abundance of only the (-)-enantiomer of sparteine has historically limited the accessibility of one of the two possible product enantiomers. This has driven the development of synthetic "(+)-sparteine surrogates" that provide the opposite stereochemical induction.[9][10] The following table compares the performance of (-)-sparteine with a common (+)-sparteine surrogate in the well-established asymmetric deprotonation of N-Boc pyrrolidine (B122466).[11][12]
| Ligand | Product Enantiomer | Yield (%) | Enantiomeric Ratio (er) |
| (-)-Sparteine | (S)-product | 85-95 | 98:2 |
| (+)-Sparteine Surrogate | (R)-product | 80-90 | 95:5 |
Data is representative of typical results from the asymmetric lithiation of N-Boc pyrrolidine followed by electrophilic quench.[11][12]
Experimental Protocols
Asymmetric Deprotonation of N-Boc Pyrrolidine using (-)-Sparteine
This protocol describes a typical procedure for the enantioselective lithiation of N-Boc pyrrolidine, a benchmark reaction for evaluating chiral diamine ligands.[13]
Materials:
-
N-Boc pyrrolidine
-
(-)-Sparteine
-
s-Butyllithium (s-BuLi) in cyclohexane
-
Anhydrous diethyl ether (Et₂O) or methyl tert-butyl ether (MTBE)[10]
-
Electrophile (e.g., benzaldehyde)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
Procedure:
-
To a solution of (-)-sparteine (1.2 equivalents) in anhydrous Et₂O at -78 °C under an argon atmosphere, add s-BuLi (1.1 equivalents) dropwise.
-
Stir the resulting solution at -78 °C for 15 minutes.
-
Add a solution of N-Boc pyrrolidine (1.0 equivalent) in anhydrous Et₂O dropwise.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Add a solution of the electrophile (1.2 equivalents) in anhydrous Et₂O dropwise.
-
Stir for an additional 2 hours at -78 °C.
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the product with Et₂O, dry the organic layer, and purify by chromatography.
Caption: Workflow for Sparteine-Catalyzed Asymmetric Deprotonation.
Validating Absolute Configuration: A Comparative Workflow
The following diagram illustrates the decision-making process and general workflows for the three primary methods of absolute configuration determination.
Caption: Workflow for Absolute Configuration Determination.
Detailed Protocol: Mosher's Ester Analysis
This NMR-based method is widely used for determining the absolute configuration of chiral secondary alcohols and amines.[8]
Materials:
-
Chiral alcohol or amine product (~5 mg)
-
(R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride [(R)-MTPA-Cl]
-
(S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride [(S)-MTPA-Cl]
-
Anhydrous pyridine (B92270) or other suitable base
-
Anhydrous dichloromethane (B109758) (DCM) or other suitable solvent
-
Deuterated chloroform (B151607) (CDCl₃) for NMR
Procedure:
-
Esterification:
-
In two separate vials, dissolve the chiral alcohol (~2.5 mg in each) in anhydrous DCM.
-
To one vial, add (R)-MTPA-Cl (1.2 equivalents) and a catalytic amount of pyridine.
-
To the other vial, add (S)-MTPA-Cl (1.2 equivalents) and a catalytic amount of pyridine.
-
Allow the reactions to proceed to completion (monitor by TLC).
-
-
Workup:
-
Quench each reaction with a small amount of water.
-
Extract the diastereomeric esters with DCM.
-
Wash the organic layers with dilute HCl, saturated NaHCO₃, and brine.
-
Dry the organic layers over Na₂SO₄ and concentrate.
-
-
NMR Analysis:
-
Dissolve each crude diastereomeric ester in CDCl₃.
-
Acquire ¹H NMR spectra for both the (R)- and (S)-MTPA esters.
-
Assign the proton signals for both diastereomers, focusing on the protons on either side of the newly formed stereocenter.
-
Calculate the chemical shift difference (Δδ = δS - δR) for corresponding protons.
-
A consistent sign for Δδ on one side of the molecule versus the other allows for the assignment of the absolute configuration based on the established Mosher's model.[8]
-
Detailed Protocol: Vibrational Circular Dichroism (VCD)
VCD is a powerful technique for determining the absolute configuration of molecules in solution, especially when crystallization is not feasible.[5][6]
Procedure:
-
Sample Preparation: Dissolve the chiral product (1-10 mg) in a suitable solvent (e.g., CDCl₃) to a concentration of approximately 0.05–0.1 M.[1][5]
-
VCD Measurement: Acquire the VCD and IR spectra of the solution using a VCD spectrometer.
-
Computational Modeling:
-
Perform a conformational search for one enantiomer of the molecule using molecular mechanics or semi-empirical methods.
-
Optimize the geometry and calculate the harmonic vibrational frequencies and VCD intensities for the low-energy conformers using Density Functional Theory (DFT), for example, with the B3LYP functional and 6-31G(d) basis set.[1]
-
Generate a Boltzmann-averaged calculated VCD spectrum based on the relative energies of the conformers.
-
-
Spectral Comparison: Compare the experimental VCD spectrum with the calculated spectrum. A good agreement in the signs and relative intensities of the major bands confirms the absolute configuration. If the experimental spectrum is the mirror image of the calculated one, the absolute configuration is the opposite of what was calculated.[5]
Detailed Protocol: X-Ray Crystallography
This method provides the most definitive structural proof, provided a suitable crystal can be obtained.[3][4]
Procedure:
-
Crystallization: Grow a single crystal of the purified product of suitable quality (e.g., by slow evaporation, vapor diffusion, or cooling).
-
Data Collection: Mount the crystal on a diffractometer and collect diffraction data using a monochromatic X-ray source.
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct or Patterson methods.
-
Refine the structural model against the experimental data.
-
-
Absolute Configuration Determination: During the final stages of refinement, determine the Flack parameter. A value close to 0 with a small standard uncertainty indicates a correct assignment of the absolute configuration.[1]
Alternatives to Sparteine in Asymmetric Synthesis
While (-)-sparteine and its surrogates are highly effective, the field of asymmetric catalysis is continually evolving. Other classes of chiral diamines have been developed and utilized as ligands in a variety of asymmetric transformations.[14][15] These include:
-
C₂-symmetric vicinal diamines: Derivatives of 1,2-diphenylethanediamine and 1,2-diaminocyclohexane are widely used in asymmetric catalysis.[16]
-
Polymeric chiral diamines: These have shown promise as recyclable catalysts for reactions such as asymmetric transfer hydrogenation.[17]
-
Bispidine-based ligands: The rigid backbone of these molecules, similar to sparteine, can lead to high enantioselectivities.
The choice of ligand is often reaction-specific, and screening of different chiral diamines may be necessary to achieve optimal results for a given transformation.
Conclusion
The validation of product configuration is a non-negotiable aspect of asymmetric synthesis. For products derived from sparteine-catalyzed reactions, a suite of powerful analytical techniques is available. X-ray crystallography remains the gold standard for crystalline materials, while VCD and Mosher's ester analysis offer robust and reliable alternatives for non-crystalline products.[1] The development of (+)-sparteine surrogates has largely overcome the limitation of the natural availability of only (-)-sparteine, providing access to both enantiomeric series of products with comparable efficiency.[9] For the highest level of confidence, particularly in the context of drug development and regulatory submissions, a cross-validation approach using two independent methods is highly recommended.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spectroscopyeurope.com [spectroscopyeurope.com]
- 6. americanlaboratory.com [americanlaboratory.com]
- 7. biotools.us [biotools.us]
- 8. organic chemistry - How does the Mosher ester method allow determination of absolute configuration of secondary alcohols - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 9. Basic instinct: design, synthesis and evaluation of (+)-sparteine surrogates for asymmetric synthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. An experimental and computational study of the enantioselective lithiation of N-Boc-pyrrolidine using sparteine-like chiral diamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Chiral Vicinal Diamines for Asymmetric Synthesis [sigmaaldrich.com]
- 15. resources.strem.com [resources.strem.com]
- 16. nbinno.com [nbinno.com]
- 17. Chiral Polymeric Diamine Ligands for Iridium-Catalyzed Asymmetric Transfer Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Spectroscopic Analysis of Sparteine-Sulfate Complexes
A detailed guide for researchers and drug development professionals on the NMR and IR spectroscopic characteristics of sparteine (B1682161) sulfate (B86663) pentahydrate and its copper(II) complex, providing key data for identification and characterization.
This guide offers a comparative analysis of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for two key sparteine-sulfate compounds: (-)-sparteine (B7772259) sulfate pentahydrate and a sparteine-copper(II) sulfate complex. Understanding the distinct spectral signatures of these complexes is crucial for researchers in the fields of coordination chemistry, catalysis, and drug development, where sparteine and its derivatives are often employed for their unique stereochemical properties. This document provides a concise summary of key spectroscopic data in tabular format, detailed experimental protocols for acquiring such data, and visualizations to illustrate the analytical workflow.
Comparison of Spectroscopic Data
The coordination of sparteine to a metal cation, such as copper(II), induces significant shifts in its NMR and IR spectra compared to the simple sulfate salt. These changes provide valuable information about the binding mode and the conformational changes in the sparteine ligand upon complexation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of (-)-sparteine sulfate pentahydrate in DMSO-d₆ exhibits a complex pattern of signals corresponding to the 26 protons of the sparteine molecule. The coordination of a paramagnetic Cu(II) ion in the sparteine-copper(II) sulfate complex leads to significant broadening and shifting of these proton signals, often rendering the spectrum less resolved and more challenging to interpret directly.
Table 1: ¹H NMR Chemical Shifts (δ, ppm) for (-)-Sparteine Sulfate Pentahydrate in DMSO-d₆.
| Assignment | Chemical Shift (ppm) |
| H-2, H-17 | 3.565 |
| H-6ax, H-11ax | 3.490 |
| H-10eq | 3.20 |
| H-10ax | 3.11 |
| H-17' | 3.07 |
| H-2', H-15 | 2.952 |
| H-6eq, H-11eq | 2.856 |
| H-8eq, H-13eq | 2.485 |
| H-3ax, H-5ax | 2.05 - 2.00 |
| H-3eq, H-5eq | 1.81 - 1.75 |
| H-4ax, H-14ax | 1.60 |
| H-7, H-9, H-12, H-14eq | 1.50 - 1.42 |
| H-4eq | 1.31 |
Note: Due to the paramagnetic nature of Cu(II), obtaining high-resolution ¹H NMR spectra for the sparteine-copper(II) sulfate complex is challenging and typically results in broad, shifted signals that are difficult to assign definitively without specialized techniques.
Infrared (IR) Spectroscopy
Infrared spectroscopy provides valuable insights into the vibrational modes of the sparteine ligand and the sulfate anion. The coordination to copper(II) influences these vibrations, leading to observable shifts in the IR absorption bands.
Table 2: Key IR Absorption Bands (cm⁻¹) for this compound Complexes.
| Vibrational Mode | (-)-Sparteine Sulfate Pentahydrate | Sparteine-Copper(II) Sulfate Complex |
| ν(N-H⁺) | ~2500-3000 (broad) | N/A |
| ν(C-H) | ~2800-3000 | ~2800-3000 |
| ν(SO₄²⁻) | ~1100 (strong, broad) | ~1120, ~1050, ~980 (split bands) |
| ν(C-N) | ~1200-1000 | Shifted upon coordination |
| "Trans-band" (skeletal vibrations) | ~2800-2600 (weak) | Absent or significantly altered |
Note: The data for the sparteine-copper(II) sulfate complex is based on typical shifts observed in similar metal-sparteine complexes. Specific values from the literature were not accessible.
The splitting of the sulfate (ν₃) band in the copper complex is indicative of a reduction in the symmetry of the sulfate ion from Td to a lower symmetry (e.g., C₂v or C₃v) upon coordination to the metal center. The disappearance or significant alteration of the "trans-band," which is characteristic of the trans-quinolizidine system in sparteine, suggests a conformational change in the ligand upon complexation.
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of this compound complexes. Researchers should consult specific literature for optimized conditions for their particular complex.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the this compound complex in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent will depend on the solubility of the complex.
-
Instrument Parameters (¹H NMR):
-
Spectrometer: 400 MHz or higher field strength is recommended.
-
Temperature: 298 K.
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16 to 64 scans, depending on the sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: 0-12 ppm.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS). For paramagnetic complexes, specialized acquisition and processing techniques may be necessary to obtain meaningful data.
FT-IR Spectroscopy
-
Sample Preparation:
-
KBr Pellet Method: Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Instrument Parameters:
-
Spectrometer: A Fourier Transform Infrared (FT-IR) spectrometer.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16 to 32 scans.
-
-
Data Acquisition: Record a background spectrum of the empty sample holder (or clean ATR crystal). Then, record the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the absorbance or transmittance spectrum.
Visualizations
The following diagrams illustrate the general workflow for the spectroscopic analysis and the logical relationship in interpreting the results.
Caption: Experimental workflow for NMR and IR analysis.
Caption: Relationship between complex components and spectroscopic data.
A Comparative Guide to Sparteine and Salen Ligands in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
The pursuit of enantiomerically pure compounds is a cornerstone of modern synthetic chemistry, particularly in the development of pharmaceuticals where stereochemistry dictates biological activity. Chiral ligands are central to this endeavor, enabling the stereoselective synthesis of complex molecules. This guide provides a detailed comparative analysis of two prominent classes of chiral ligands: the naturally derived diamine, (-)-sparteine (B7772259), and the synthetically versatile Salen ligands. We present a side-by-side examination of their performance in key asymmetric catalytic reactions, supported by quantitative data and detailed experimental protocols.
Overview of Ligand Classes
(-)-Sparteine , a pentacyclic bis-quinolizidine alkaloid, is a rigid C2-symmetric-like chiral diamine. It is widely employed as a chiral ligand, most notably in combination with organolithium bases for asymmetric deprotonation and with various transition metals, including palladium and copper, for a range of enantioselective transformations. Its utility is somewhat hampered by the limited commercial availability of its unnatural enantiomer, (+)-sparteine, which has spurred the development of synthetic surrogates. In catalytic applications, the free base form of sparteine (B1682161) is the active ligand, often generated in situ from its more stable salt, sparteine sulfate.
Salen ligands are tetradentate Schiff bases, typically synthesized through the condensation of a salicylaldehyde (B1680747) derivative with a diamine. Their modular nature allows for extensive steric and electronic tuning of the ligand framework. Salen ligands form stable complexes with a wide array of transition metals, leading to highly effective and versatile catalysts for numerous asymmetric reactions, including epoxidations, cyclopropanations, and kinetic resolutions.[1]
Performance in Key Asymmetric Reactions
To provide a clear comparison, we examine the performance of sparteine and Salen-based catalysts in two representative and widely studied asymmetric transformations: the kinetic resolution of racemic alcohols and the asymmetric epoxidation of olefins.
Comparative Data Tables
Table 1: Oxidative Kinetic Resolution of Secondary Alcohols
| Catalyst System | Substrate | Conversion (%) | Enantiomeric Excess (e.e.) of Recovered Alcohol (%) | Ref. |
| Pd(OAc)₂ / (-)-sparteine | 1-phenylethanol (B42297) | ~50-60 | >99 | [1] |
| Chiral Mn(III)-Salen | 1-phenylethanol | 62 | 99 | [2] |
Table 2: Asymmetric Epoxidation
| Catalyst System | Substrate | Yield (%) | Enantiomeric Excess (e.e.) of Epoxide (%) | Ref. |
| Chiral Mn(III)-Salen | Styrene (B11656) | 95-98 | 29-88 | [3] |
| Chiral Mn(III)-Salen | 6-CN-2,2-dimethylchromene | High | up to 95 | [4] |
Note: Direct comparison of sparteine in asymmetric epoxidation is less common in the literature, with Salen-based catalysts being more prevalent for this transformation.
Experimental Protocols
Oxidative Kinetic Resolution of 1-Phenylethanol with Pd(OAc)₂ / (-)-Sparteine
Materials:
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
(-)-Sparteine
-
Racemic 1-phenylethanol
-
Anhydrous toluene
-
Activated 3 Å molecular sieves
-
Oxygen (balloon)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (2 mol%).
-
Evacuate and backfill the flask with oxygen three times.
-
Add anhydrous toluene, (-)-sparteine (20 mol%), and racemic 1-phenylethanol (1.0 equiv) via syringe.
-
Add activated 3 Å molecular sieves.
-
Fit the flask with an oxygen balloon and stir the mixture at 60 °C.
-
Monitor the reaction progress by TLC or GC.
-
Upon reaching approximately 50-60% conversion, cool the reaction to room temperature.
-
Filter the mixture through a pad of celite, and concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography to separate the enantioenriched alcohol and the ketone product.[1]
Asymmetric Epoxidation of Styrene with a Chiral Mn(III)-Salen Complex
Materials:
-
Chiral Mn(III)-Salen complex (e.g., Jacobsen's catalyst) (2 mol%)
-
Styrene
-
Sodium hypochlorite (B82951) (NaOCl) solution (oxidant)
-
Ethyl acetate (solvent)
Procedure:
-
Dissolve the chiral Mn(III)-Salen complex in ethyl acetate in a round-bottom flask.
-
Add styrene to the solution.
-
Cool the mixture in an ice bath.
-
Add the NaOCl solution dropwise with vigorous stirring.
-
Allow the reaction to proceed for the specified time, monitoring by TLC.
-
Upon completion, quench the reaction with a reducing agent (e.g., sodium sulfite (B76179) solution).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting epoxide by flash column chromatography.[3]
Mechanistic Insights and Catalytic Cycles
The stereochemical outcome of these reactions is governed by the specific interactions within the chiral catalyst-substrate complex. Below are visualizations of the proposed catalytic cycles for representative reactions.
Palladium-Sparteine Catalyzed Aerobic Oxidative Kinetic Resolution
The mechanism of the palladium-catalyzed aerobic oxidation of alcohols with (-)-sparteine is understood to involve a dual role for (-)-sparteine, acting as both a chiral ligand and a base.[5] The enantioselectivity is influenced by the concentration of (-)-sparteine.
References
- 1. Mechanistic investigations of the palladium-catalyzed aerobic oxidative kinetic resolution of secondary alcohols using (-)-sparteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanistic basis for high stereoselectivity and broad substrate scope in the (salen)Co(III)-catalyzed hydrolytic kinetic resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Dual role of (-)-sparteine in the palladium-catalyzed aerobic oxidative kinetic resolution of secondary alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanistic Basis for High Reactivity of (salen)Co–OTs in the Hydrolytic Kinetic Resolution of Terminal Epoxides - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Sparteine Sulfate: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of sparteine (B1682161) sulfate (B86663), a hazardous substance requiring meticulous handling to ensure personnel safety and environmental protection. Adherence to these procedures is critical for researchers, scientists, and drug development professionals.
Hazard Summary and Regulatory Compliance
Sparteine sulfate is classified as a hazardous substance due to its potential for acute toxicity if swallowed, inhaled, or in contact with skin.[1][2] It is also recognized as being very toxic to aquatic life with long-lasting effects.[1] Therefore, its disposal is regulated, and it must be managed as hazardous waste in accordance with all applicable local, state, and federal regulations.[3] Improper disposal, such as discarding it in regular trash or down the drain, is prohibited.[1]
Personal Protective Equipment (PPE) Protocol
Before initiating any disposal procedures, it is mandatory to be outfitted with the appropriate personal protective equipment.
| PPE Category | Specification | Rationale |
| Eye Protection | Safety goggles with side-shields | Protects against splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents skin contact and absorption. |
| Body Protection | Lab coat or impervious clothing | Shields skin from contamination. |
| Respiratory Protection | Use a suitable respirator | Necessary when handling powders or creating aerosols to prevent inhalation.[1] Work should be conducted in a well-ventilated area or a chemical fume hood.[1] |
Step-by-Step Disposal Protocol
The following protocol outlines the systematic procedure for the safe disposal of sparteine sulfate and associated contaminated materials.
Step 1: Waste Segregation and Collection
-
Identify all Sparteine-Contaminated Waste: This includes unused product, solutions, contaminated laboratory-ware (e.g., pipette tips, weighing boats), and any materials used for spill cleanup.[1]
-
Segregate Waste Streams: Do not mix sparteine sulfate waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[1]
-
Use Designated Hazardous Waste Containers:
Step 2: Container Management
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the chemical name "Sparteine Sulfate," and a description of the associated hazards.[4]
-
Storage: Store hazardous waste containers in a designated, secure area away from incompatible materials.[4] Keep containers closed when not in use.[5]
Step 3: Disposal of Empty Containers
-
Triple Rinsing: Empty containers that held sparteine sulfate must be triple-rinsed with a suitable solvent (e.g., ethanol (B145695) or acetone).[1]
-
Rinsate Collection: The rinsate from the cleaning process is considered hazardous waste and must be collected in a properly labeled hazardous waste container.[1]
-
Final Container Disposal: After triple-rinsing and allowing the container to air-dry, deface or remove the original label. The clean, rinsed container can then typically be disposed of as non-hazardous laboratory glassware or plastic, in accordance with your institution's guidelines.[1]
Step 4: Arranging for Final Disposal
-
Contact EHS: Notify your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the collected sparteine sulfate waste.[1]
-
Follow Institutional Procedures: Adhere to your institution's specific protocols for requesting a hazardous waste pickup.[1] The most common method for treating hazardous pharmaceutical waste is incineration at a licensed facility.[6]
Emergency Procedures for Spills
In the event of a spillage, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.
-
Minor Spills:
-
Alert personnel in the immediate vicinity.
-
Wearing appropriate PPE, cover the spill with an absorbent, non-combustible material such as sand or vermiculite.
-
Once absorbed, carefully collect the material into a labeled, sealable container for hazardous waste.[4]
-
Decontaminate the spill area with a suitable cleaning agent, such as alcohol, followed by water.[1][7] Collect all decontamination materials as hazardous waste.
-
-
Major Spills:
Logical Workflow for Sparteine Sulfate Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of sparteine sulfate.
References
- 1. benchchem.com [benchchem.com]
- 2. Sparteine Sulfate | C15H38N2O9S | CID 72325 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. benchchem.com [benchchem.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
Personal protective equipment for handling Sparteine-sulfate
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling potent chemical compounds like Sparteine sulfate (B86663). Adherence to strict safety protocols and the use of appropriate personal protective equipment (PPE) are critical to minimize risks and ensure a safe working environment. This guide provides essential, immediate safety and logistical information, including operational and disposal plans for Sparteine sulfate.
Sparteine sulfate is classified as a hazardous substance, harmful if swallowed, in contact with skin, or inhaled. It is also recognized as a skin sensitizer (B1316253) and can be detrimental to aquatic life with long-term effects. Therefore, a comprehensive understanding of its hazard profile is the first step in safe handling.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is crucial when handling Sparteine sulfate. The following table summarizes the required PPE and safety measures.
| Protection Type | Specification | Rationale |
| Eye Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). | Protects against splashes and aerosols of Sparteine, which can cause eye irritation. |
| Hand Protection | Chemical-resistant, impervious gloves (e.g., nitrile, neoprene). Double gloving is recommended. | Prevents skin contact, as Sparteine is harmful and can cause skin sensitization. |
| Body Protection | A disposable, low-permeability fabric gown with a solid front, long sleeves, and tight-fitting cuffs. | Provides a barrier against spills and contamination of personal clothing. |
| Respiratory Protection | A full-face respirator should be used if exposure limits are exceeded or if irritation is experienced. For routine handling in a well-ventilated area or fume hood, a suitable respirator should be available. | Protects against the inhalation of harmful vapors or aerosols. |
| Engineering Controls | Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. An accessible safety shower and eyewash station are mandatory. | Minimizes the concentration of airborne contaminants and provides immediate decontamination facilities in case of exposure. |
Experimental Protocol: Safe Handling of Sparteine Sulfate
1. Pre-Handling Check:
-
Before starting, ensure the chemical fume hood is functioning correctly and the work area is clean and uncluttered.
-
Verify that the safety shower and eyewash station are accessible and operational.
2. Donning PPE:
-
Put on all required personal protective equipment as specified in the table above.
3. Weighing:
-
Conduct all weighing operations within the chemical fume hood.
-
Use a tared, sealed container to weigh the desired amount of Sparteine sulfate. Never weigh it directly on the balance pan.
-
Close the primary container immediately after dispensing.
-
Clean any spills on the balance immediately with a damp cloth, ensuring the cloth is disposed of as hazardous waste.
4. Solution Preparation:
-
In the fume hood, slowly add the desired solvent to the container with the weighed Sparteine sulfate.
-
Gently swirl or use a magnetic stirrer to dissolve the compound. Avoid splashing.
-
Clearly label the container with the solution's name, concentration, date, and appropriate hazard symbols.
5. Handling and Use:
-
When transferring the Sparteine sulfate solution, use a pipette or a syringe to minimize the risk of spills.
-
Conduct all experimental procedures involving Sparteine sulfate within the fume hood.
-
Take care to avoid procedures that may generate aerosols.
Caption: Workflow for the safe handling of Sparteine sulfate.
Operational and Disposal Plans
Spill Management
-
Minor Spills: Alert personnel in the immediate area. Wearing appropriate PPE, cover the spill with an absorbent material (e.g., vermiculite, sand). Once absorbed, carefully collect the material into a labeled, sealable container for hazardous waste. Decontaminate the spill area with a suitable cleaning agent, followed by water.
-
Major Spills: Evacuate the area immediately. Alert the appropriate emergency response team and provide them with the Safety Data Sheet (SDS) for Sparteine sulfate.
Decontamination
-
Equipment: All equipment that has come into contact with Sparteine sulfate must be decontaminated. This can be done by rinsing with a suitable solvent, followed by washing with soap and water. The rinsate should be collected as hazardous waste.
-
Work Surfaces: At the end of each procedure, thoroughly wipe down all work surfaces within the fume hood with a decontaminating solution.
Disposal Plan
All waste contaminated with Sparteine sulfate must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.
-
Waste Segregation:
-
Liquid Waste: Collect all liquid waste containing Sparteine sulfate in a clearly labeled, leak-proof container.
-
Solid Waste: Collect all contaminated solid waste (e.g., gloves, absorbent materials, pipette tips) in a separate, clearly labeled, sealable container.
-
-
Container Labeling: All waste containers must be labeled with "Hazardous Waste," the name "Sparteine sulfate," and the associated hazards.
-
Storage: Store hazardous waste in a designated, secure area away from incompatible materials.
-
Disposal: Arrange for collection by a licensed hazardous waste disposal company.
Emergency Procedures: First Aid
-
Eye Contact: Flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid.
-
Skin Contact: Get medical aid. Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Wash clothing before reuse.
-
Ingestion: Never give anything by mouth to an unconscious person. Get medical aid. Do NOT induce vomiting. If conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water.
-
Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.
Caption: Emergency response plan for Sparteine sulfate exposure.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
